Product packaging for Diethylene glycol monobutyl ether acetate(Cat. No.:CAS No. 124-17-4)

Diethylene glycol monobutyl ether acetate

Cat. No.: B1668119
CAS No.: 124-17-4
M. Wt: 204.26 g/mol
InChI Key: VXQBJTKSVGFQOL-UHFFFAOYSA-N
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Description

Diethylene glycol monobutyl ether acetate is a colorless liquid with a mild odor. Floats and mixes slowly with water. (USCG, 1999)
solvent which causes dermatitis

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O4 B1668119 Diethylene glycol monobutyl ether acetate CAS No. 124-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-butoxyethoxy)ethyl acetate
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InChI

InChI=1S/C10H20O4/c1-3-4-5-12-6-7-13-8-9-14-10(2)11/h3-9H2,1-2H3
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InChI Key

VXQBJTKSVGFQOL-UHFFFAOYSA-N
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Canonical SMILES

CCCCOCCOCCOC(=O)C
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Molecular Formula

C10H20O4
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DSSTOX Substance ID

DTXSID9027021
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Molecular Weight

204.26 g/mol
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Physical Description

Diethylene glycol monobutyl ether acetate is a colorless liquid with a mild odor. Floats and mixes slowly with water. (USCG, 1999), Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID., Colorless liquid with a mild odor. Floats and mixes slowly with water.
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Boiling Point

475 °F at 760 mmHg (USCG, 1999), 245 °C, 245-247 °C, 475 °F
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Flash Point

240 °F (USCG, 1999), 241 °F (116 °C) (OPEN CUP), 105 °C c.c., 240 °F
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Solubility

Very soluble in acetone, ethyl ether, ethanol, Miscible with most organic liquids., In water, 3.10X10+4 mg/L at 25 °C, In water, 65,000 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 6.5
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Density

0.985 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.985 g/cu cm at 20 °C, Relative density (water = 1): 0.98, 0.985
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Vapor Density

Relative vapor density (air = 1): 7.0
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Vapor Pressure

0.04 [mmHg], 0.04 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 5.3
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Color/Form

Colorless liquid

CAS No.

124-17-4
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Melting Point

-27 °F (USCG, 1999), -32 °C, -27 °F
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Foundational & Exploratory

"Diethylene glycol monobutyl ether acetate" fundamental properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Properties of Diethylene Glycol Monobutyl Ether Acetate

Introduction and Identification

This compound (CAS No. 124-17-4), commonly referred to as DB Acetate or Butyl CARBITOL™ Acetate, is a high-performance glycol ether ester.[1] It is a colorless liquid characterized by a faint, mild, and pleasant ester-like odor.[2] This compound is a high-boiling, slow-evaporating solvent, a characteristic that defines its utility in a multitude of industrial applications. Its unique chemical structure, featuring both ether and ester functional groups, imparts a versatile solvency for a wide range of substances, including numerous natural and synthetic resins, waxes, fats, and oils.

Chemically, it is identified as 2-(2-butoxyethoxy)ethyl acetate.[3][4] Its structure and molecular formula are fundamental to its physical and chemical behavior.

  • Chemical Formula: C₁₀H₂₀O₄[2]

  • Molecular Weight: 204.26 g/mol [3][5]

  • Synonyms: Butyl di glycol acetate (BDGA), 2-(2-Butoxyethoxy)ethanol acetate, Butyl Carbitol Acetate, Diglycol monobutyl ether acetate.[2][4]

Chemical Structure and Synthesis

The molecular structure of this compound is key to its properties, combining the characteristics of an ether and an ester.

Synthesis Pathway

The industrial production of this compound is typically a two-step process.

  • Etherification: The process begins with the reaction of ethylene oxide with anhydrous n-butyl alcohol (n-butanol), often in the presence of an alkalic catalyst. This reaction forms the intermediate, diethylene glycol butyl ether.

  • Esterification: The resulting ether is then reacted with acetic acid. This esterification step, which produces the final this compound and water, is typically conducted in the presence of an acid catalyst.[6] To drive the reaction to completion, an azeotropic agent like butyl acetate or dibutyl ether may be used to remove the water byproduct.[6]

G cluster_0 Step 1: Etherification cluster_1 Step 2: Esterification Ethylene Oxide Ethylene Oxide Reaction1 + Ethylene Oxide->Reaction1 w/ Alkalic Catalyst n-Butanol n-Butanol n-Butanol->Reaction1 DGMBE Diethylene Glycol Monobutyl Ether Reaction1->DGMBE Forms Intermediate Reaction2 + DGMBE->Reaction2 Acetic Acid Acetic Acid Acetic Acid->Reaction2 w/ Acid Catalyst Product Diethylene Glycol Monobutyl Ether Acetate Reaction2->Product Forms Final Product

Simplified synthesis pathway of this compound.

Physicochemical Properties

The physical and chemical properties of a solvent are paramount to its suitability for specific applications. This compound is valued for its low volatility, high boiling point, and excellent solvency.

PropertyValueUnitsSource(s)
Molecular Formula C₁₀H₂₀O₄-[2]
Molecular Weight 204.26 g/mol [3][5]
Appearance Colorless, clear liquid-[2]
Odor Mild, faint, ester-like-[3]
Boiling Point 245 - 247°C[5][7]
Melting Point -32°C[7]
Density 0.977 - 0.985g/mL at 20°C[2][5]
Vapor Pressure 5.3Pa at 20°C[7][8]
Vapor Density 7.0(Air = 1)[3][7]
Flash Point (Closed Cup) 102 - 105°C[5][7]
Flash Point (Open Cup) 116°C[3]
Autoignition Temperature 290°C[7][9]
Explosive Limits 0.6 - 10.7vol% in air[7][10]
Solubility in Water 6.5 g/100mL (Slightly Soluble)at 20°C[7]
Solubility in Organics Miscible with most organic solvents-[3]
n-Octanol/Water Partition Coefficient (log Pow) 1.7 - 2.9-[8][10]
Viscosity 3.2 - 3.6mPa·s (cP) at 20-25°C[10][11]

Safety and Toxicology

Understanding the safety profile of this compound is crucial for proper handling, storage, and risk assessment in research and industrial settings.

Hazard Classification

The substance is classified based on the Globally Harmonized System (GHS).

Hazard ClassGHS CategoryHazard StatementPictogramSource(s)
Serious Eye Damage/Irritation Category 2 / 2BH319 / H320: Causes serious eye irritation.GHS07 (Exclamation Mark)[5][8][12]
Hazardous to the Aquatic Environment (Acute) Category 3H402: Harmful to aquatic life.None[8][13]
Toxicological Profile
  • Eye and Skin Irritation: The substance is mildly irritating to the eyes and skin.[7] Direct contact can cause redness.[8] Prolonged or repeated skin contact may lead to defatting, which can cause dryness or cracking.[7]

  • Inhalation: Prolonged breathing of vapor may cause irritation.[14] Due to its low vapor pressure, a harmful concentration in the air is not readily reached at 20°C.[7]

  • Ingestion: It has low acute toxicity if swallowed.[15] Ingestion of large amounts may cause nausea.[14] The oral LD50 in guinea pigs is 2.34 g/kg.[14]

  • Chronic Effects: Animal studies involving repeated contact have noted potential kidney damage.[14]

  • Special Hazards: The substance can presumably form explosive peroxides and should be checked for peroxides prior to distillation.[7] It also reacts with strong oxidants.[7]

Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Safety spectacles or a face shield, protective gloves, and a multi-purpose combination respirator cartridge (for prolonged vapor exposure) are recommended.[5][14]

  • Storage: Store in a well-ventilated area, separated from strong oxidants.[7] The storage class is 10 for combustible liquids.[5]

  • Spills: In case of a spill, collect the leaking liquid in sealable containers and absorb the remainder with sand or an inert absorbent.[7] Do not allow the chemical to enter the environment.[7]

Industrial and Research Applications

The unique balance of volatility, solvency, and water solubility makes this compound a versatile and valuable compound in various fields.

  • Paints and Coatings: It is a major component in the coatings industry, where it acts as a high-boiling, slow-evaporating solvent and leveling agent. It is particularly crucial as a coalescing agent in latex paints, including low-pH and water-based industrial coatings, improving film formation and durability.[1][16] Its properties are highly valued in high-grade paints for automotive, aerospace, and appliance applications.[1][13]

  • Printing Inks: Its slow evaporation rate makes it an excellent solvent for specialty printing inks, especially for screen printing and ballpoint pen pastes.[16][17]

  • Cleaning Fluids: It serves as an effective solvent in formulations for industrial and household cleaning fluids.[18] It is also marketed as a cleaning agent for the electronics industry, where it can safely remove contaminants like flux residues.[1]

  • Other Applications: It is used as a solvent for dyes in wood stains and furniture polishes, as a plasticizer, and as a selective solvent in the chemical processing industry for separating alcohols and ketones.[16][17]

References

"Diethylene glycol monobutyl ether acetate" CAS number 124-17-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Diethylene Glycol Monobutyl Ether Acetate (CAS No. 124-17-4)

Abstract

This compound (DGBEA), identified by CAS number 124-17-4, is a high-performance, slow-evaporating glycol ether ester solvent. Its unique molecular structure, incorporating ether and ester functionalities, imparts a favorable balance of volatility, solvency, and water solubility, making it a critical component in a multitude of advanced formulations. This guide provides a comprehensive technical overview of DGBEA, detailing its physicochemical properties, synthesis, mechanisms of action, and key applications. Furthermore, it outlines standardized analytical methodologies for its quantification and provides essential safety, toxicological, and handling protocols to ensure its safe and effective utilization in research and development environments.

Core Physicochemical Properties

DGBEA is a clear, colorless liquid characterized by a faint, mild, and pleasant ester-like odor.[1] Its high boiling point and low vapor pressure are central to its utility as a slow-evaporating solvent, which is crucial for applications requiring extended drying times and superior film formation. A summary of its key physical and chemical properties is presented below.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Identifiers
IUPAC Name2-(2-butoxyethoxy)ethyl acetate[1][2]
SynonymsButyl CARBITOL™ Acetate, Butyl diglycol acetate, DGBA[1][2]
CAS Number124-17-4[1][2][3]
EC Number204-685-9[3][4]
Linear FormulaCH₃COOCH₂CH₂OCH₂CH₂O(CH₂)₃CH₃[3]
General Properties
Molecular FormulaC₁₀H₂₀O₄[5]
Molecular Weight204.26 g/mol [1][3]
Physical FormClear, colorless liquid[1][5]
OdorMild, pleasant, ester-like[1]
Thermal Properties
Boiling Point245-247 °C[3][5]
Melting Point-32 °C[5]
Flash Point105 °C (Closed Cup)[3][5]
Autoignition Temp.290 °C[5]
Physical Properties
Density0.977 - 0.985 g/mL at 20°C[3][6]
Vapor Pressure5.3 Pa at 20°C[5]
Vapor Density7.0 (Air = 1)[1][5]
Solubility in Water6.5 g/100 mL at 20°C (Slightly soluble)[5]
MiscibilityMiscible with most organic solvents
logP (Octanol/Water)2.9[1][5]
Evaporation Rate0.002 (n-Butyl Acetate = 1)[7]
Viscosity3.2 cP at 25°C[7]

Synthesis and Manufacturing Process

The industrial production of DGBEA is typically a two-step process. The methodology is designed to first create the ether intermediate, which is then esterified to yield the final product.

  • Etherification : The process begins with the reaction of ethylene oxide and anhydrous n-butyl alcohol. This reaction, often catalyzed by an alkali, produces diethylene glycol monobutyl ether (DGBE).

  • Esterification : The resulting DGBE is then reacted with acetic acid. This is a classic esterification reaction where the hydroxyl group of the ether reacts with the carboxylic acid to form the ester (DGBEA) and water as a byproduct. To drive this equilibrium reaction to completion, an azeotropic agent and an acid catalyst (such as p-toluenesulfonic acid) are often employed to continuously remove the water formed during the reaction.[8]

The overall synthesis pathway can be visualized as follows:

G cluster_0 Step 1: Etherification cluster_1 Step 2: Esterification EthyleneOxide Ethylene Oxide etherification Alkalic Catalyst EthyleneOxide->etherification NButanol n-Butyl Alcohol NButanol->etherification AceticAcid Acetic Acid esterification Acid Catalyst AceticAcid->esterification DGBE Diethylene Glycol Monobutyl Ether (DGBE) DGBE->esterification DGBEA Diethylene Glycol Monobutyl Ether Acetate (DGBEA) Water1 Water (byproduct) Water2 Water (removed via azeotropic distillation) etherification->DGBE esterification->DGBEA esterification->Water2

Caption: Industrial synthesis pathway for DGBEA.

Mechanism of Action in Formulations

DGBEA's efficacy stems from its amphiphilic molecular structure, which contains a non-polar butyl group, polar ether linkages, and a polar ester group. This combination underpins its broad solvency and its critical function as a coalescing agent.

  • Broad Solvency : The molecule's structure allows it to effectively dissolve a wide spectrum of materials, including numerous natural and synthetic resins, oils, dyes, waxes, and fats. This makes it an excellent choice for creating homogenous solutions in complex formulations like printing inks and high-performance coatings.[2]

  • Coalescence in Latex Coatings : In water-based (latex) paints, polymer particles are dispersed in water. After application, as water evaporates, these particles must fuse into a continuous, uniform film. DGBEA acts as a coalescent, a temporary plasticizer for the polymer particles.[9] Its slow evaporation rate is key; it remains in the film long after the water has gone, reducing the minimum film formation temperature (MFFT) and allowing the polymer particles to soften and merge effectively. This process is essential for developing the coating's final properties, such as durability, gloss, and scrub resistance, especially under adverse conditions of low temperature or high humidity.

G start Latex Paint Applied (Polymer particles dispersed in water + DGBEA) evap Water Evaporation start->evap packing Particles Pack Tightly evap->packing coalescence DGBEA Softens Particles (Temporary Plasticization) packing->coalescence fusion Particles Fuse (Coalesce) coalescence->fusion dgb_evap DGBEA Slowly Evaporates fusion->dgb_evap final Continuous, Durable Polymer Film Formed dgb_evap->final

Caption: Coalescence workflow in water-based latex coatings.

Key Applications in Research and Industry

DGBEA's balance of properties makes it a versatile and high-value solvent across several sectors.

  • Paints and Coatings : It serves as a high-boiling, slow-evaporating solvent and leveling agent, improving the flow and gloss of finishes. It is widely used as a coalescing agent in waterborne industrial coatings and latex paints, including those formulated for low volatile organic compound (VOC) content.[9][10] Its use is prevalent in high-grade paints for automotive, aerospace, and appliance applications.[2]

  • Printing Inks : The slow evaporation rate is highly valued in the formulation of specialty printing inks, particularly for screen printing, and in pastes for ballpoint pens.[9][10]

  • Cleaning Formulations : It is an effective solvent in industrial and household cleaning fluids.[10] In the electronics industry, it is used in cleaning agents to safely remove flux residues, oils, and other contaminants from sensitive components without causing damage.[2]

  • Other Industrial Uses : DGBEA is also employed as a solvent for dyes in wood stains and furniture polishes, as a plasticizer, and as a selective solvent for the separation of alcohols and ketones via distillation.[7]

Analytical Methodologies

For researchers and quality control professionals, accurate quantification of DGBEA is essential. The standard and most widely accepted method is gas chromatography.

Protocol: Determination of DGBEA in Workplace Air

This protocol is based on established methods for analyzing glycol ethers in air samples.[1][11][12][13]

1. Principle: Airborne DGBEA is captured by drawing a known volume of air through a solid sorbent tube. The collected analyte is then chemically desorbed and quantified using a gas chromatograph equipped with a flame ionization detector (GC-FID).[11][12][13]

2. Materials and Equipment:

  • Sampling Pump (calibrated, flow rate ~0.2 L/min)

  • Sorbent Tubes: Activated charcoal tubes (e.g., 100/50 mg sections) are commonly used.[11][14]

  • Gas Chromatograph with FID

  • Appropriate GC Column (e.g., capillary column suitable for polar compounds)

  • Desorption Solvent: A mixture of dichloromethane and methanol is effective.[12][13] An internal standard (e.g., 1-hexanol) should be included for improved accuracy.[12][13]

  • DGBEA standard, ≥98% purity

  • General laboratory glassware

3. Experimental Workflow:

G sampling 1. Air Sampling (Draw air through charcoal tube) desorption 2. Sample Desorption (Elute DGBEA with solvent + internal std.) sampling->desorption analysis 3. GC-FID Analysis (Inject sample extract) desorption->analysis quantification 4. Quantification (Compare peak area to calibration curve) analysis->quantification result Result: DGBEA Concentration (mg/m³) quantification->result

Caption: Workflow for DGBEA analysis by GC-FID.

4. Step-by-Step Methodology:

  • Sampling:
  • Break the ends of a charcoal sorbent tube immediately before sampling.
  • Connect the tube to a calibrated personal sampling pump, ensuring the airflow is directed towards the larger sorbent section first.
  • Draw air through the tube at a calibrated flow rate of approximately 0.2 L/min for a recommended total sample volume of 10-40 L.[11][12][13]
  • After sampling, cap the tubes and record the total volume of air sampled.
  • Sample Preparation (Desorption):
  • Carefully transfer the front and back sections of the charcoal into separate, labeled vials.
  • Pipette a precise volume of the desorption solvent (containing the internal standard) into each vial.
  • Seal the vials and agitate for at least 30 minutes to ensure complete desorption of the analyte.
  • GC-FID Analysis:
  • Prepare a series of calibration standards by diluting the pure DGBEA stock solution with the desorption solvent.
  • Set up the GC-FID with appropriate parameters for the separation of DGBEA (e.g., inlet temperature, oven temperature program, detector temperature).
  • Inject the calibration standards to generate a calibration curve.
  • Inject an aliquot of the desorbed sample solution into the GC.
  • Quantification:
  • Identify the DGBEA peak in the chromatogram based on its retention time.
  • Calculate the ratio of the DGBEA peak area to the internal standard peak area.
  • Determine the mass of DGBEA in the sample by comparing this ratio to the calibration curve.
  • Calculate the concentration of DGBEA in the air sample (in mg/m³) by dividing the mass by the total volume of air sampled.

Safety, Toxicology, and Handling

While DGBEA has a relatively low acute toxicity profile, proper handling procedures are essential to minimize exposure and ensure laboratory safety.

Table 2: Summary of Toxicological and Safety Information

AspectDescriptionSource(s)
GHS Classification Causes eye irritation (H320). Harmful to aquatic life (H402). Not classified for most other acute or chronic hazards under GHS.[15]
Routes of Exposure Inhalation, Dermal, Ingestion.[6][16]
Acute Effects Mildly irritating to the eyes and skin. Prolonged breathing of vapor may cause irritation.[5][6]
Chronic Effects The substance defats the skin, which may lead to dryness or cracking with repeated exposure. Kidney damage has been noted in animal studies following repeated skin contact.[5][6]
Metabolism Glycol ethers are primarily metabolized via alcohol dehydrogenase to form alkoxyacetic acids.[16]
Environmental Fate Readily biodegradable. Classified as harmful to aquatic organisms. Should not be allowed to enter the environment.[5][7][17]
Standard Handling and Storage Protocol
  • Engineering Controls : Always use DGBEA in a well-ventilated area. Local exhaust ventilation is recommended to keep airborne concentrations as low as possible.[5][15][17]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear safety glasses with side-shields or a face shield.[6][15]

    • Skin Protection : Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[5][6]

    • Respiratory Protection : If ventilation is inadequate or if there is a risk of exceeding exposure limits, use a suitable multi-purpose combination respirator cartridge.[3][17]

  • Handling : Avoid contact with skin and eyes.[15] Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.[5][15] Keep away from heat, sparks, and open flames.[15]

  • Storage : Store in a cool, dry, well-ventilated area in tightly closed containers.[4] Store separately from strong oxidants, as it can react with them.[4][5] The substance may form explosive peroxides; it is advisable to check for peroxides before distillation if the material has been stored for an extended period.[5]

Conclusion

This compound is a high-value solvent whose utility is defined by its strong solvency, low volatility, and excellent performance as a coalescing agent. These attributes have made it an indispensable component in the formulation of high-performance coatings, inks, and cleaners. For researchers and scientists, a thorough understanding of its physicochemical properties, analytical methods, and safety protocols is paramount for leveraging its benefits while ensuring a safe operational environment. Its continued application in developing advanced materials, particularly in low-VOC formulations, underscores its importance in modern chemical science and industry.

References

A Comprehensive Guide to the Nomenclature of Diethylene Glycol Monobutyl Ether Acetate in Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, precision in chemical identification is paramount. The interchangeable use of synonyms, trade names, and abbreviations for a single compound can lead to confusion, errors in experimental replication, and misinterpretation of data. This in-depth technical guide provides a comprehensive overview of the nomenclature for Diethylene glycol monobutyl ether acetate (CAS No. 124-17-4), a widely used solvent in various scientific and industrial applications. Understanding the origins and appropriate contexts for its various names is crucial for maintaining clarity and accuracy in scientific communication.

Primary Identification and Chemical Structure

The unambiguous identification of a chemical substance begins with its standardized name and unique identifiers.

  • IUPAC Name: The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is 2-(2-butoxyethoxy)ethyl acetate .[1] This name precisely describes the molecular structure, which consists of a butyl group attached to a diethylene glycol chain, which is in turn esterified with acetic acid.

  • CAS Number: The Chemical Abstracts Service (CAS) Registry Number is 124-17-4 .[1][2][3][4] This unique numerical identifier is assigned to every chemical substance described in the open scientific literature and is the most reliable way to identify the compound without ambiguity, regardless of the naming convention used.

The chemical formula for this compound is C₁₀H₂₀O₄.[4][5]

Common Synonyms and Their Contextual Usage

In practice, a variety of synonyms for this compound are encountered in scientific literature, safety data sheets, and commercial product information. The choice of synonym often depends on historical context, regional preferences, or the specific industry.

  • Diethylene glycol butyl ether acetate: This is a very common and descriptive synonym that closely mirrors the structure of the molecule.[1][3][6]

  • Butyl diglycol acetate (BDGA): This name is frequently used, particularly in industrial contexts.[6] "Diglycol" refers to the diethylene glycol portion of the molecule. The abbreviation BDGA is also commonly used.

  • Butyl carbitol™ acetate: "Carbitol" is a trade name originally coined by Dow Chemical Company for ethers of diethylene glycol. Consequently, "Butyl carbitol acetate" is a widely recognized synonym.[1][7][8][9]

  • Butoxyethoxyethyl acetate: This is another descriptive synonym that specifies the arrangement of the substituent groups.[1]

  • Ethanol, 2-(2-butoxyethoxy)-, acetate: This is an indexing name used in some chemical databases, reflecting the ethanol backbone with a 2-(2-butoxyethoxy) substituent and an acetate group.[1][6]

  • Diglycol monobutyl ether acetate: This name is also frequently used and is very similar to "this compound."[1][3]

Trade Names and Abbreviations

Commercial preparations of this compound are often marketed under specific trade names. It is important to recognize these to identify the compound in product formulations.

  • Ektasolve DB Acetate: This is a trade name used by Eastman Chemical Company.[1]

  • DB Acetate: This is a common abbreviation for this compound.[2][10]

  • DEGBEA: This is a frequently used abbreviation in technical literature and safety data sheets.[11]

  • DBA: This is another common abbreviation for the compound.[12]

The following diagram illustrates the relationship between the primary identifiers and the various synonyms and trade names, providing a clear visual map of the compound's nomenclature.

Synonyms_of_DEGBEA cluster_primary Primary Identifiers cluster_synonyms Common Synonyms cluster_abbreviations Abbreviations cluster_tradenames Trade Names CAS_124_17_4 {CAS Number | 124-17-4} DEGBEA_Full This compound CAS_124_17_4->DEGBEA_Full refers to IUPAC_Name {IUPAC Name | 2-(2-butoxyethoxy)ethyl acetate} IUPAC_Name->DEGBEA_Full is BDGA_Full Butyl diglycol acetate DEGBEA_Full->BDGA_Full is also known as BCA_Full Butyl carbitol acetate DEGBEA_Full->BCA_Full is also known as BEEA_Full Butoxyethoxyethyl acetate DEGBEA_Full->BEEA_Full is also known as DEGBEA_Abbr DEGBEA DEGBEA_Full->DEGBEA_Abbr abbreviated as DBA_Abbr DBA DEGBEA_Full->DBA_Abbr abbreviated as BDGA_Abbr BDGA BDGA_Full->BDGA_Abbr abbreviated as Ektasolve Ektasolve DB Acetate BCA_Full->Ektasolve is a trade name for

Caption: Nomenclature map for this compound.

Summary of Nomenclature

For quick reference, the following table summarizes the key names and identifiers for this compound. The use of the CAS number is strongly recommended in all scientific documentation to avoid ambiguity.

Type Name/Identifier Common Context of Use
IUPAC Name 2-(2-butoxyethoxy)ethyl acetateFormal scientific publications, chemical databases.[1]
CAS Number 124-17-4Universal identifier in all scientific and regulatory contexts.[1][2][3][4]
Common Synonym Diethylene glycol butyl ether acetateWidely used in technical literature and safety data sheets.[1][3][6]
Common Synonym Butyl diglycol acetate (BDGA)Common in industrial applications and literature.[6]
Common Synonym Butyl carbitol™ acetateFrequently used due to the historical trade name.[1][7][8][9]
Abbreviation DEGBEACommon in technical documents for brevity.[11]
Abbreviation DB AcetateUsed in commercial and industrial settings.[2][10]
Trade Name Ektasolve DB AcetateCommercial product name.[1]
Conclusion: Best Practices for Scientific Integrity

To ensure the integrity and reproducibility of scientific research, it is imperative to use precise and unambiguous chemical identifiers. While various synonyms for this compound are prevalent, best practice dictates the following:

  • Prioritize the CAS Number: Always include the CAS number (124-17-4) when first mentioning the compound in a publication or report.

  • Use the IUPAC Name: The IUPAC name, 2-(2-butoxyethoxy)ethyl acetate, should be used in formal contexts to provide maximum clarity.

  • Define Acronyms: If using an abbreviation like DEGBEA or BDGA, define it upon its first use.

By adhering to these principles, researchers can avoid ambiguity and contribute to a clearer, more accurate body of scientific literature. This diligence is not merely a matter of pedanticism but a cornerstone of scientific rigor and trustworthiness.

References

An In-Depth Technical Guide to 2-(2-Butoxyethoxy)ethyl Acetate: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(2-Butoxyethoxy)ethyl Acetate, a high-boiling point glycol ether ester. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical characteristics, synthesis, metabolic pathways, and toxicological profile. Furthermore, it explores its established industrial applications and potential utility in pharmaceutical formulations, supported by detailed experimental protocols and safety considerations.

Chemical Identity and Structure

2-(2-Butoxyethoxy)ethyl Acetate, also known as diethylene glycol monobutyl ether acetate (DGBEA) or butyl carbitol acetate, is a key industrial solvent.[1] Its unique molecular structure, containing both ether and ester functional groups, imparts a desirable combination of properties, including excellent solvency and a slow evaporation rate.[2]

Systematic (IUPAC) Name: 2-(2-butoxyethoxy)ethyl acetate[3]

Common Synonyms: this compound, Butyl Carbitol Acetate, Butyl diglycol acetate[3]

CAS Number: 124-17-4

Molecular Formula: C₁₀H₂₀O₄

Molecular Weight: 204.26 g/mol [4]

The structure consists of a butyl group attached to a diethylene glycol chain, which is in turn esterified with acetic acid. This combination of a lipophilic butyl group and hydrophilic ether and ester moieties results in its amphiphilic character.

Diagram 1: Chemical Structure of 2-(2-Butoxyethoxy)ethyl Acetate

Physicochemical Properties: A Basis for Application

The utility of 2-(2-Butoxyethoxy)ethyl Acetate in various fields is a direct consequence of its specific physicochemical properties. Its high boiling point and low vapor pressure make it a slow-evaporating solvent, a crucial characteristic for applications requiring long drying times, such as in coatings and printing inks. Its miscibility with a wide range of organic solvents and partial solubility in water allow for its use in diverse formulations.[5]

PropertyValueReference(s)
Appearance Colorless liquid with a mild, fruity odor[5][6]
Boiling Point 245 °C at 760 mmHg[4]
Melting Point -32 °C[4]
Density 0.977 - 0.978 g/mL at 20-25 °C[4][6]
Solubility in Water 65 g/L at 20 °C[4][7]
Vapor Pressure <0.01 - 0.04 mmHg at 20 °C[8]
Flash Point 102 - 105 °C (closed cup)[9]
Autoignition Temperature 290 - 295 °C[6][9]
Refractive Index (n20/D) 1.423 - 1.426[4]

These properties make it an effective coalescing agent in latex paints, where it facilitates the formation of a continuous film as the paint dries.[10]

Synthesis and Manufacturing

The industrial production of 2-(2-Butoxyethoxy)ethyl Acetate is primarily achieved through the esterification of diethylene glycol monobutyl ether with acetic acid.[11] This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.

Industrial Manufacturing Process

The manufacturing process can be summarized as follows:

  • Reaction: Diethylene glycol monobutyl ether and acetic acid are reacted in the presence of a catalyst. A solid acid catalyst in a fixed-bed reactor is a common choice for continuous processes.[8][12]

  • Water Removal: The water produced during the esterification is continuously removed, often by azeotropic distillation.[8][12]

  • Purification: The crude product undergoes rectification to remove unreacted starting materials and byproducts, yielding the final high-purity product.[8]

G cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts DGBE Diethylene Glycol Monobutyl Ether Reactor Fixed-Bed Reactor (Solid Acid Catalyst) DGBE->Reactor AA Acetic Acid AA->Reactor Distillation Azeotropic Distillation Reactor->Distillation Crude Product + Water Rectification Rectification Column Distillation->Rectification Dehydrated Crude Product Water Water Distillation->Water Removed Product 2-(2-Butoxyethoxy)ethyl Acetate Rectification->Product Recycled Recycled Reactants Rectification->Recycled Recycled->Reactor Recycled

Diagram 2: Industrial Synthesis of 2-(2-Butoxyethoxy)ethyl Acetate
Laboratory Synthesis Protocol

For research purposes, a batch synthesis can be performed. The following is a representative protocol:

Materials:

  • Diethylene glycol monobutyl ether

  • Acetic acid (glacial)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel, rotary evaporator, and distillation setup.

Procedure:

  • Combine diethylene glycol monobutyl ether, a slight molar excess of acetic acid, and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser.

  • Add toluene to the flask to facilitate azeotropic removal of water.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove excess acetic acid.

  • Wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene and any remaining volatile components using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure 2-(2-Butoxyethoxy)ethyl Acetate.

Self-Validation: The purity of the synthesized product should be confirmed by analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The refractive index can also be measured and compared to the literature value.

Applications in Research and Industry

2-(2-Butoxyethoxy)ethyl Acetate is a versatile solvent with a broad range of applications.

  • Coatings and Paints: It is widely used in high-grade paints for automotive and other industries.[1] It acts as a coalescing agent in latex paints, promoting film formation.[10]

  • Printing Inks: Its slow evaporation rate makes it an ideal solvent for screen printing inks.

  • Cleaning Products: It is used in various industrial and household cleaning formulations as a degreaser.

  • Pharmaceutical Formulations: While not as common as other excipients, its solvent properties suggest potential use in topical formulations or as a solvent for certain active pharmaceutical ingredients (APIs). Its use in cosmetics as a solvent in hair dyes has been reported. Further research is needed to fully explore its potential in drug delivery systems.

The choice of 2-(2-Butoxyethoxy)ethyl Acetate in these applications is driven by its ability to dissolve a wide range of resins and polymers, its slow evaporation rate which allows for better flow and leveling of coatings, and its compatibility with other solvents.

Metabolism and Toxicology

Understanding the metabolic fate and toxicological profile of any chemical is paramount, especially for applications involving potential human exposure.

Metabolism

Studies in rats have shown that 2-(2-Butoxyethoxy)ethyl Acetate is rapidly metabolized in the body. The primary metabolic pathway involves two main steps:

  • Hydrolysis: The ester bond is quickly hydrolyzed by esterases in the blood and other tissues to form diethylene glycol monobutyl ether (DGBE) and acetic acid.[13]

  • Oxidation: The resulting DGBE is then oxidized to 2-(2-butoxyethoxy)acetic acid (DBAA), which is the major urinary metabolite.[11][13]

Unchanged 2-(2-Butoxyethoxy)ethyl Acetate or DGBE are generally not detected in the urine.[8]

G cluster_compounds Metabolic Pathway cluster_process Metabolic Processes DGBEA 2-(2-Butoxyethoxy)ethyl Acetate Hydrolysis Hydrolysis (Esterases) DGBEA->Hydrolysis DGBE Diethylene Glycol Monobutyl Ether (DGBE) Oxidation Oxidation DGBE->Oxidation DBAA 2-(2-Butoxyethoxy)acetic Acid (DBAA) Hydrolysis->DGBE Oxidation->DBAA

Diagram 3: Metabolic Pathway of 2-(2-Butoxyethoxy)ethyl Acetate
Toxicology

The acute toxicity of 2-(2-Butoxyethoxy)ethyl Acetate is considered to be low. However, it can cause mild skin and eye irritation.[1][5] Prolonged or repeated skin contact may lead to defatting and dermatitis.[9] Systemic effects, such as central nervous system depression and kidney and liver effects, have been observed in animal studies at high doses.[1]

RouteSpeciesLD50 ValueReference(s)
Oral Rat6500 mg/kg[8][14]
Oral Rabbit2260 mg/kg[8]
Dermal Rabbit5640 mg/kg[14]

It is important to note that the metabolite, 2-butoxyacetic acid (from the related compound 2-butoxyethanol), has been associated with hematological effects in some animal species.[13] However, one study on 2-(2-Butoxyethoxy)ethyl Acetate found no evidence of 2-butoxyacetic acid excretion.[13]

Safety, Handling, and Storage

Proper handling and storage procedures are essential to ensure safety in a laboratory or industrial setting.

Handling:

  • Use in a well-ventilated area.[7]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., PVC), and protective clothing.[5][7]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5]

  • Keep containers tightly closed.[5]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and strong bases.[5][6]

  • The material may be light-sensitive, so storage in opaque containers is recommended.[5]

Peroxide Formation: Like other ether-containing compounds, 2-(2-Butoxyethoxy)ethyl Acetate has the potential to form explosive peroxides upon exposure to air and light over time.[15] It is advisable to date containers upon receipt and opening, and to test for the presence of peroxides before distillation or if the material has been stored for an extended period.[5]

Quality Control and Analytical Methods

Ensuring the purity and quality of 2-(2-Butoxyethoxy)ethyl Acetate is crucial for its intended applications, particularly in research and potential pharmaceutical uses.

Typical Specifications (Reagent/Industrial Grade):

ParameterSpecificationReference(s)
Assay (Purity) ≥ 98.0%[9][16]
Water Content ≤ 0.05 - 0.1%[9][13]
Acidity (as Acetic Acid) ≤ 0.02 - 0.04%[9][13]
Color (Pt-Co) ≤ 15 - 25[9][13]

Analytical Methods:

Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the most common method for determining the purity of 2-(2-Butoxyethoxy)ethyl Acetate and for quantifying it in various matrices.[8]

  • Rationale for GC-FID: The volatility and thermal stability of 2-(2-Butoxyethoxy)ethyl Acetate make it well-suited for GC analysis. FID is a robust and sensitive detector for organic compounds.

  • Column Selection: The choice of GC column is critical for achieving good separation from impurities and other components in a mixture. A mid-polarity column, such as one with a cyanopropylphenyl stationary phase, is often effective for analyzing glycol ethers and their acetates, providing good resolution of isomers and related compounds.[17][18]

For the analysis of its metabolites in biological samples, GC or High-Performance Liquid Chromatography (HPLC) methods are typically employed, often requiring derivatization of the acidic metabolite to enhance its volatility for GC analysis.[19]

Conclusion

2-(2-Butoxyethoxy)ethyl Acetate is a versatile solvent with a well-characterized profile. Its unique combination of properties makes it valuable in a range of industrial applications. For researchers and drug development professionals, a thorough understanding of its synthesis, physicochemical properties, metabolism, and toxicology is essential for its safe and effective use. While its application in pharmaceuticals is not yet widespread, its solvent characteristics may present opportunities for its use in specific formulations, warranting further investigation. Adherence to proper handling, storage, and quality control procedures is crucial to ensure the integrity of research and the safety of personnel.

References

An In-depth Technical Guide to the Synthesis and Purification of Diethylene Glycol Monobutyl Ether Acetate (DGBA)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the prevailing methodologies for the synthesis and purification of Diethylene Glycol Monobutyl Ether Acetate (DGBA), a high-boiling point, low-volatility solvent with significant applications in coatings, inks, and cleaning agents.[1][2] We will delve into the core chemical principles, process optimization, and analytical validation required for producing high-purity DGBA, offering field-proven insights for researchers and chemical development professionals.

Introduction to this compound (DGBA)

This compound, also known as butyl CARBITOL™ acetate or 2-(2-butoxyethoxy)ethyl acetate, is a colorless liquid with a mild, fruity odor.[3][4][5] Its chemical structure, featuring both ether and ester functionalities, imparts excellent solvency for a wide range of substances, including resins, oils, and gums.[1][3] This versatility makes it an ideal choice as a coalescing agent in latex paints, a leveling agent in high-bake enamels, and a solvent in specialty printing inks.[1]

Table 1: Key Physical and Chemical Properties of DGBA

PropertyValueSource
IUPAC Name2-(2-butoxyethoxy)ethyl acetate[5]
CAS Number124-17-4[5]
Molecular FormulaC10H20O4[5]
Molecular Weight204.26 g/mol [5]
Boiling Point~247 °C[5]
SolubilitySlightly soluble in water; miscible with most organic solvents

Synthesis Methodologies: A Mechanistic Perspective

The industrial synthesis of DGBA is predominantly achieved through the direct esterification of Diethylene Glycol Monobutyl Ether (DGBE) with acetic acid.[1][3] The overall process is a two-step sequence, starting from n-butanol and ethylene oxide.

Step 1: Synthesis of the Precursor, DGBE The precursor, DGBE, is produced by reacting ethylene oxide with anhydrous n-butyl alcohol, typically under alkaline catalysis.[6] This ethoxylation reaction forms the ether linkage and is the foundational step in building the DGBA molecule.

Step 2: Esterification of DGBE to DGBA The core synthesis of DGBA is a Fischer esterification reaction, an acid-catalyzed equilibrium process between DGBE and acetic acid.

Reaction: CH₃(CH₂)₃O(CH₂)₂O(CH₂)₂OH + CH₃COOH ⇌ CH₃(CH₂)₃O(CH₂)₂O(CH₂)₂OCOCH₃ + H₂O (DGBE + Acetic Acid ⇌ DGBA + Water)

The success of this synthesis hinges on effectively shifting the reaction equilibrium to the product side. This is primarily achieved by removing the water byproduct as it is formed.

The choice of catalyst is a critical decision point that impacts reaction rate, selectivity, and downstream purification complexity.

  • Mineral Acids (e.g., H₂SO₄, HCl): While effective and inexpensive, these homogeneous catalysts introduce significant challenges, including equipment corrosion, low selectivity, and the need for complex neutralization and purification steps to remove them from the final product.[3][4]

  • Solid Acid Catalysts (e.g., Ion-Exchange Resins, Zeolites): Heterogeneous catalysts like Amberlyst-15 or Amberlyst 36 represent a significant process improvement.[7][8] Being in a solid phase, they are easily separated from the liquid product mixture by simple filtration, allowing for catalyst recycling and a streamlined purification process.[4] This approach mitigates corrosion and waste generation issues associated with mineral acids.

  • Advanced Catalysts (e.g., Heteropolyanion-Based Ionic Liquids): Recent research has demonstrated the high efficacy of novel catalysts such as heteropolyanion-based ionic liquids (HPA-ILs).[3][9][10] These catalysts can exhibit superior activity compared to traditional mineral acids and resins and can be recovered and reused multiple times without a significant loss in performance.[3][9][10]

Table 2: Comparative Analysis of Catalysts for DGBA Synthesis

Catalyst TypeKey AdvantagesKey DisadvantagesCitation(s)
Sulfuric Acid (H₂SO₄) Low cost, high initial activityCorrosive, difficult to remove, environmental concerns, side reactions[3][4]
Amberlyst Resins Easily separable (filtration), reusable, non-corrosive, high selectivityHigher initial cost, potential for thermal degradation at high temps[7][8]
HPA-Ionic Liquids Excellent catalytic activity, high stability, easily recovered and reusedHigh cost, newer technology with less industrial-scale data[3][9][10]

To maximize the yield and purity of DGBA, several process parameters must be carefully controlled.

  • Molar Ratio of Reactants: The esterification is a reversible reaction.[3] Employing an excess of one reactant, typically acetic acid, can shift the equilibrium towards the product side, increasing the conversion of DGBE.[3][11] A molar ratio of acetic acid to DGBE between 1.1:1 and 2:1 is often used in industrial processes.[11]

  • Temperature: The reaction is typically conducted at temperatures ranging from 120°C to 170°C, maintaining the reaction mixture at its boiling point to facilitate the removal of water.[12]

  • Water Removal (Azeotropic Distillation): The continuous removal of water is crucial. This is accomplished using an azeotropic agent, or entrainer, such as butyl acetate or dibutyl ether.[11] The entrainer forms a low-boiling azeotrope with water, which is distilled off, condensed, and collected in a Dean-Stark trap or similar apparatus, effectively driving the reaction to completion. Butyl acetate is a particularly effective choice as its boiling point (126.5°C) is high enough for the reaction temperature but well below that of the glycol ether products, simplifying its later removal.[11]

Synthesis and Purification Workflow

The following diagram illustrates a typical industrial workflow for the synthesis and purification of DGBA, emphasizing the key decision points and unit operations.

DGBA_Synthesis DGBE Diethylene Glycol Monobutyl Ether (DGBE) Reactor Jacketed Reactor (120-170°C) DGBE->Reactor AA Acetic Acid (AA) (Molar Excess) AA->Reactor Cat Solid Acid Catalyst (e.g., Amberlyst) Cat->Reactor Ent Entrainer (e.g., Butyl Acetate) Ent->Reactor Azeo Azeotropic Distillation (Water Removal) Reactor->Azeo Reflux Crude Crude Product Mixture (DGBA, excess AA, DGBE, Entrainer) Reactor->Crude Reaction Completion Water Water Byproduct (to waste/recovery) Azeo->Water Filtration Catalyst Filtration Crude->Filtration Cat_Recycle Catalyst Recycle Filtration->Cat_Recycle Dist1 Vacuum Distillation Stage 1 (Entrainer/AA Removal) Filtration->Dist1 Ent_Recycle Entrainer/AA Recycle Dist1->Ent_Recycle Dist2 Vacuum Distillation Stage 2 (Product Purification) Dist1->Dist2 Pure_DGBA High-Purity DGBA (>99%) Dist2->Pure_DGBA Residue High-Boiling Residue Dist2->Residue

Caption: Industrial workflow for DGBA synthesis and purification.

Experimental Protocols

This protocol describes a representative lab-scale synthesis employing a solid acid catalyst and azeotropic water removal.

Materials:

  • Diethylene Glycol Monobutyl Ether (DGBE)

  • Glacial Acetic Acid

  • Amberlyst 36 (or equivalent ion-exchange resin)

  • Butyl Acetate (as entrainer)

  • 5% Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Equipment:

  • 3-neck round-bottom flask

  • Heating mantle with magnetic stirrer

  • Dean-Stark apparatus

  • Condenser

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Setup: Assemble the flask with the Dean-Stark trap, condenser, and thermometer.

  • Charging Reactants: To the flask, add DGBE (1.0 mol), acetic acid (1.2 mol), butyl acetate (20% of total reactant mass), and Amberlyst 36 (5% by weight of DGBE).[8][11][12]

  • Reaction: Heat the mixture to reflux (approx. 125-140°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with butyl acetate. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture to remove the Amberlyst 36 catalyst. The catalyst can be washed with fresh butyl acetate and dried for reuse.

  • Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% sodium bicarbonate solution (to neutralize excess acetic acid) and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the butyl acetate entrainer using a rotary evaporator.

  • Final Purification: The resulting crude DGBA is purified via vacuum distillation as described in Protocol 4.2.

Due to the high boiling point of DGBA, vacuum distillation is essential to prevent thermal decomposition.[11]

Procedure:

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation.

  • Fraction 1 - Light Ends: Gradually apply vacuum and heat. Collect the first fraction, which will primarily consist of any remaining butyl acetate and unreacted acetic acid. This is typically done at a pressure of ~60 mmHg.[11]

  • Fraction 2 - Product: Increase the vacuum further (e.g., to ~20 mmHg) and increase the temperature.[11] Collect the main fraction corresponding to the boiling point of DGBA at that pressure.

  • Residue: The high-boiling residue, containing unreacted DGBE and any polymeric byproducts, remains in the distillation flask.

  • Analysis: Analyze the collected product fraction for purity using the method described in Protocol 4.3.

GC-FID is the standard method for determining the purity of DGBA and quantifying impurities.[13][14]

Instrumentation & Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as a StabilWax® (Crossbond polyethylene glycol), is suitable (e.g., 60 m length, 0.25 mm ID, 0.50 µm film thickness).[14]

  • Carrier Gas: Helium.

  • Temperatures:

    • Injector: 200°C

    • Detector: 250°C

  • Oven Program: An initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 240°C, and hold for 5 minutes.

  • Sample Preparation: Dilute the DGBA sample in a suitable solvent (e.g., dichloromethane or methanol) before injection.

Analysis: The purity is determined by calculating the peak area percentage of the DGBA peak relative to the total area of all peaks in the chromatogram. Impurities such as residual DGBE and acetic acid will have distinct retention times and can be quantified.

Conclusion

The synthesis of high-purity this compound is a well-established process centered on the principles of equilibrium-driven esterification. The primary pathway involves the acid-catalyzed reaction of DGBE with acetic acid, where the critical success factor is the efficient removal of the water byproduct via azeotropic distillation. Modern advancements in catalysis, particularly the use of recoverable solid acid catalysts, have significantly improved the process by enhancing selectivity, simplifying purification, and reducing environmental impact. The final purity of the product is ensured through a meticulous multi-stage vacuum distillation process, validated by robust analytical techniques like GC-FID. This guide provides the foundational knowledge for researchers and professionals to approach the synthesis and purification of DGBA with both technical rigor and practical insight.

References

Methodological & Application

Application Notes & Protocols: Diethylene Glycol Monobutyl Ether Acetate (DGBEA) as a High-Performance, High-Boiling Point Solvent

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Formulation Scientists

Introduction: Diethylene glycol monobutyl ether acetate (DGBEA), also known as butyl carbitol™ acetate or 2-(2-butoxyethoxy)ethyl acetate, is a high-boiling, slow-evaporating glycol ether ester that offers a unique balance of solvency, volatility, and water solubility. Its high boiling point (238–248 °C) and low vapor pressure make it an excellent choice for applications where controlled evaporation and high-performance solvency are critical.[1] This document serves as a technical guide for researchers, scientists, and drug development professionals on the effective utilization of DGBEA in various applications, from advanced coatings to specialized cleaning and chemical synthesis. We will explore the physicochemical properties that underpin its performance and provide detailed protocols for its practical implementation.

Section 1: Physicochemical Properties and Solvent Characteristics

The utility of DGBEA as a solvent is rooted in its distinct physical and chemical properties. Its molecular structure, featuring ether, hydroxyl, and acetate functionalities, allows it to dissolve a wide range of substances, from polar resins to nonpolar oils.[2] This broad solvency, combined with its slow evaporation rate, makes it a highly effective coalescing and leveling agent.

Causality of Performance: The slow evaporation rate is a direct consequence of its high molecular weight (204.27 g/mol ) and high boiling point.[3] This characteristic is crucial in coatings, as it allows more time for polymer particles to coalesce into a smooth, uniform film, preventing defects such as cracking and poor gloss. Its high flash point (116 °C) also contributes to safer handling and formulation conditions compared to more volatile solvents.[1]

Table 1: Key Physicochemical Properties of DGBEA

PropertyTypical ValueUnitSignificance in Application
IUPAC Name 2-(2-butoxyethoxy)ethyl acetate-Standardized chemical identification.[4]
CAS Number 124-17-4-Unique registry number for substance identification.[1]
Molecular Formula C10H20O4-Defines the elemental composition.[3]
Boiling Point 238 – 248°CEnables high-temperature applications and slow evaporation.[1]
Melting Point -32°CRemains liquid across a wide range of temperatures.[1][3]
Flash Point (Closed Cup) 116°CIndicates low flammability and safer handling.[1]
Density (at 20°C) 0.976 – 0.979g/cm³Important for formulation calculations by weight and volume.[1]
Viscosity (Dynamic, at 20°C) 3.6mPa·sContributes to the flow and leveling characteristics of formulations.[1]
Water Solubility (at 20°C) 65g/LAllows for use in both aqueous and non-aqueous systems.[1]
Evaporation Rate (nBuAc=1) 0.002-Extremely slow evaporation rate, ideal for leveling and film formation.[5]
Hansen Solubility Parameters Total: 18.4, Nonpolar: 16.0, Polar: 4.1, H-Bonding: 8.2(MPa)½Predicts solubility and compatibility with various polymers and resins.[5]

Section 2: Core Applications & Methodologies

DGBEA's properties make it suitable for a range of demanding applications. It is widely used in the coatings, inks, and cleaning industries, and its utility extends to specialized synthesis where temperature control is paramount.[2][4]

Advanced Coatings and Inks

In the coatings industry, DGBEA serves as a high-performance coalescing solvent and leveling agent, particularly in waterborne industrial coatings and high-bake enamels.[2]

  • Mechanism of Action: In latex paints, DGBEA temporarily plasticizes the polymer particles, reducing the minimum film formation temperature (MFFT). As the paint dries, the water evaporates first, followed by the much slower release of DGBEA. This extended drying time allows the polymer particles to soften, flow, and fuse together, forming a continuous, durable, and defect-free film. Its role as a retarder solvent in screen printing inks and coil coatings prevents premature drying and improves flow.[6]

Coating_Formulation_Workflow cluster_0 Phase 1: Pigment Dispersion (Grind Phase) cluster_1 Phase 2: Formulation (Let-Down Phase) P1 Water & Dispersants P2 Pigments & Fillers P1->P2 P3 High-Speed Dispersion P2->P3 L1 Latex Emulsion (Binder) P3->L1 Transfer Grind Paste L2 Addition of DGBEA (Coalescing Solvent) L1->L2 L3 Thickeners & Other Additives L2->L3 L4 Final Mixing L3->L4 F Finished Coating Product L4->F Quality Control & Packaging caption Workflow for incorporating DGBEA in a latex coating.

Caption: Workflow for incorporating DGBEA in a latex coating.

Protocol 1: Formulation of a Water-Based Architectural Coating

  • Objective: To prepare a stable latex paint formulation using DGBEA as a coalescing agent to achieve optimal film properties.

  • Materials:

    • Deionized Water

    • Dispersant (e.g., TAMOL™ 731)

    • Defoamer (e.g., BYK-028)

    • Titanium Dioxide (TiO₂) pigment

    • Acrylic Latex Emulsion (e.g., Rhoplex™ SG-30)

    • This compound (DGBEA)

    • Thickener (e.g., ACRYSOL™ RM-8W)

  • Equipment: High-speed disperser, laboratory balance, mixing vessel, viscosity cup.

  • Procedure:

    • Grind Phase: To the mixing vessel, add deionized water, dispersant, and defoamer. Mix at low speed.

    • Slowly add the TiO₂ pigment to the vortex while increasing the mixing speed to 2000-3000 rpm. Continue dispersing for 20-30 minutes until a Hegman grind of 7+ is achieved.

    • Let-Down Phase: Reduce the mixing speed to low (~500 rpm).

    • Add the acrylic latex emulsion to the pigment dispersion.

    • In a separate container, pre-mix the DGBEA with a small amount of water. Add this mixture slowly to the main batch. The typical loading level for DGBEA is 3-6% based on latex solids.

    • Add the thickener and any remaining additives.

    • Mix for an additional 15-20 minutes until the formulation is homogeneous.

    • Measure viscosity and perform drawdown tests on a substrate to evaluate film formation and leveling.

  • Self-Validation: A successful formulation will exhibit excellent film integrity with no cracking upon drying at ambient temperature. The dried film should have good gloss and block resistance. Comparing this to a control batch without DGBEA will demonstrate its efficacy as a coalescent.

High-Performance Cleaning Formulations

DGBEA is an effective solvent for formulating industrial and household cleaners, capable of removing both water-soluble and water-insoluble soils like oils and greases.[2] In the electronics industry, it is used for precision cleaning, such as removing flux residues from circuit boards without damaging sensitive components.[4]

Protocol 2: Precision Cleaning of Electronic Components

  • Objective: To effectively remove post-soldering flux residue from a printed circuit board (PCB) using a DGBEA-based cleaning solution.

  • Materials:

    • DGBEA-based cleaning formulation (e.g., 60% DGBEA, 30% Isopropanol, 10% deionized water with surfactant).

    • Contaminated PCB.

    • Lint-free wipes.

    • Deionized water for rinsing.

  • Equipment: Fume hood, ultrasonic bath, drying oven, safety glasses, and compatible gloves.

  • Procedure:

    • Safety First: Perform all steps in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses and gloves.

    • Pre-Cleaning: Gently remove any large, loose debris from the PCB with a soft brush.

    • Application: Submerge the PCB in the DGBEA cleaning solution within the ultrasonic bath.

    • Ultrasonic Cleaning: Operate the ultrasonic bath for 5-10 minutes at a controlled temperature (e.g., 40-50°C) to enhance cleaning efficiency.

    • Manual Cleaning (if needed): For stubborn residues, gently scrub the affected areas with a soft-bristled brush dipped in the cleaning solution.

    • Rinsing: Remove the PCB from the cleaning solution and rinse thoroughly with deionized water to remove any remaining solvent and dissolved residues.

    • Drying: Dry the PCB in an oven at a low temperature (e.g., 60-70°C) or with filtered compressed air.

  • Self-Validation: The protocol is successful if visual inspection under magnification shows no signs of white residue (unremoved flux) and ionic contamination testing (e.g., using an ionograph) confirms the PCB meets cleanliness standards.

Solvent for Chemical Synthesis

The high boiling point and thermal stability of DGBEA make it a suitable medium for organic reactions that require elevated temperatures (150-220°C). It can serve as a solvent for the synthesis of active pharmaceutical ingredients (APIs) or their intermediates, particularly in esterification or transesterification reactions where driving off water is necessary.[3]

Reaction_Setup cluster_flask Reaction Vessel cluster_condenser Reflux Condenser Flask Three-Neck Round-Bottom Flask - Reactants A + B - DGBEA (Solvent) - Catalyst - Stir Bar HeatingMantle Heating Mantle / Stir Plate Flask->HeatingMantle Condenser Condenser Condenser->Flask WaterOut Water Out Condenser->WaterOut WaterIn Water In WaterIn->Condenser Thermometer Thermometer Thermometer->Flask Nitrogen Inert Gas Inlet (N2) Nitrogen->Flask caption High-temperature reaction setup using DGBEA.

Caption: High-temperature reaction setup using DGBEA.

Protocol 3: General Protocol for High-Temperature Esterification

  • Objective: To conduct an esterification reaction using DGBEA as a high-boiling solvent to facilitate the removal of water and drive the reaction to completion.

  • Materials:

    • Carboxylic acid

    • Alcohol

    • Acid catalyst (e.g., p-Toluenesulfonic acid)

    • This compound (DGBEA) , anhydrous

  • Equipment: Three-neck round-bottom flask, reflux condenser with Dean-Stark trap, thermometer, magnetic stirrer/hotplate, nitrogen inlet.

  • Procedure:

    • Setup: Assemble the glassware as shown in the diagram above. Ensure the system is dry and under an inert atmosphere (nitrogen).

    • Charging Reactants: Charge the flask with the carboxylic acid, alcohol, and DGBEA. Begin stirring.

    • Add the acid catalyst to the mixture.

    • Reaction: Heat the mixture to the target temperature (e.g., 160°C). The DGBEA will not only dissolve the reactants but also help to azeotropically remove the water byproduct into the Dean-Stark trap if a suitable entrainer is used, or simply drive it off at high temperatures.

    • Monitoring: Monitor the reaction progress by TLC or GC analysis of aliquots.

    • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated NaHCO₃) to neutralize the catalyst, followed by a brine wash.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the initial solvent. The high boiling point of DGBEA means it will remain with the crude product and must be removed by vacuum distillation or separated via chromatography.

  • Causality & Trustworthiness: Using DGBEA allows the reaction to be run at temperatures significantly above the boiling point of water, ensuring its efficient removal and pushing the equilibrium towards the product side, thus maximizing yield. The protocol is validated by standard analytical techniques (TLC, GC, NMR) to confirm product formation and purity.

Section 3: Safety, Handling, and Environmental Profile

While DGBEA is a relatively safe solvent, proper handling procedures are essential.[1]

  • Handling and PPE: Use in a well-ventilated area or with local exhaust ventilation.[7] Wear appropriate personal protective equipment, including safety glasses with side-shields, and impervious gloves.[8][9]

  • Storage and Stability: Store in a cool, well-ventilated place away from direct sunlight and strong oxidizing agents.[9][10] DGBEA can form explosive peroxides, so it should be checked for peroxides before distillation if it has been exposed to air for extended periods.[10]

  • Toxicology: DGBEA has low acute toxicity.[11] It is mildly irritating to the eyes and skin.[10][12] Prolonged or repeated contact may defat the skin, leading to dryness or cracking.[10]

  • Environmental Profile: The substance is readily biodegradable and has low potential for bioaccumulation.[5] However, it should not be released into the environment and spills should be contained.[1][10]

References

Application Note: Diethylene Glycol Monobutyl Ether Acetate in High-Quality Polymer Thin Film Casting

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Understanding Diethylene Glycol Monobutyl Ether Acetate (DGBEA)

This compound (DGBEA), also known by trade names such as Butyl CARBITOL™ Acetate, is a high-boiling, slow-evaporating glycol ether ester solvent.[1] Its unique combination of properties, including strong solvency and low volatility, makes it an invaluable tool in the fabrication of high-quality polymer thin films for advanced applications, from electronic components to controlled-release drug delivery systems.[2][3][4]

Chemically, DGBEA is the acetate ester of diethylene glycol monobutyl ether, with the IUPAC name 2-(2-butoxyethoxy)ethyl acetate.[2][5] It is a clear, colorless liquid with a mild, pleasant ester-like odor.[5] Its utility in thin film casting is directly derived from its specific physicochemical characteristics, which allow for precise control over the film formation process.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 124-17-4[5][6]
Molecular Formula C₁₀H₂₀O₄[5]
Molecular Weight 204.26 g/mol [6]
Boiling Point ~246 °C (475 °F)[6][7]
Flash Point ~116-126 °C (241-259 °F)[6][7]
Vapor Pressure ~0.04 mmHg at 20 °C[5]
Density ~0.98 g/mL at 20 °C[6][7]
Solubility Slightly soluble in water; miscible with most organic solvents.

The Mechanistic Advantage: Why DGBEA Excels in Thin Film Formation

The selection of a solvent is one of the most critical parameters in polymer thin film fabrication. The rate of solvent evaporation directly dictates the final morphology, uniformity, and surface roughness of the cast film.[8][9][10][11] This is where DGBEA provides a distinct advantage over more volatile solvents.

The Critical Role of Slow Evaporation

The high boiling point and low vapor pressure of DGBEA result in a significantly slow evaporation rate.[1] This extended drying time is not a drawback but a crucial feature that enables the formation of superior films through several mechanisms:

  • Enhanced Polymer Chain Relaxation: As the solvent slowly evaporates, polymer chains in the solution have sufficient time to disentangle, relax, and self-organize into a more thermodynamically stable, uniform arrangement. This minimizes internal stresses and prevents the formation of defects like pinholes or cracks.[11]

  • Suppression of Marangoni Instabilities: Rapid evaporation of volatile solvents creates sharp temperature and concentration gradients at the liquid-air interface. This leads to surface tension-driven micro-convection currents known as Marangoni instabilities, which are a primary cause of surface roughness and "orange peel" defects in the final film.[9][12] The slow, controlled evaporation of DGBEA mitigates these gradients, allowing for the formation of exceptionally smooth and glossy surfaces.[12]

  • Improved Film Coalescence: DGBEA acts as an excellent coalescing agent, promoting the fusion of polymer particles or chains into a continuous, homogeneous film.[1] This is particularly important for forming non-porous, high-barrier films.

Visualization: Solvent Evaporation and Film Morphology

The following diagram illustrates the mechanistic difference in film formation when using a volatile solvent versus a slow-evaporating solvent like DGBEA.

G cluster_0 Process with Volatile Solvent (e.g., Acetone) cluster_1 Process with DGBEA (Slow Evaporation) A1 Rapid Evaporation A2 Marangoni Instabilities & Insufficient Chain Relaxation A1->A2 Creates Gradients A3 Rough, Defective Film A2->A3 Results in B1 Slow, Controlled Evaporation B2 Sufficient Time for Polymer Chain Relaxation B1->B2 Allows for B3 Smooth, Uniform Film B2->B3 Results in start Polymer Solution start->A1 start->B1

Caption: Impact of solvent evaporation rate on film quality.

Protocols for Polymer Thin Film Casting with DGBEA

The following protocols provide step-by-step methodologies for using DGBEA. All procedures should be conducted in a well-ventilated area or fume hood, adhering to standard laboratory safety practices.

Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.[13][14]

  • Handling: Avoid contact with eyes, skin, and clothing.[14] DGBEA is classified as a serious eye irritant.[13][14] In case of eye contact, rinse cautiously with water for several minutes.[13][14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[15]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[13]

Protocol 1: Polymer Solution Preparation

This protocol describes the preparation of a stock polymer solution, which is the foundational step for any casting method.

  • Objective: To fully dissolve a polymer in DGBEA to create a homogenous, particle-free solution.

  • Materials:

    • Polymer of interest (e.g., Polystyrene, PMMA, Polycarbonate)

    • This compound (DGBEA)

    • Glass vial with a screw cap

    • Magnetic stir bar and stir plate (with heating capability)

    • Analytical balance

  • Methodology:

    • Weighing: Accurately weigh the desired amount of polymer and place it into the glass vial.

    • Solvent Addition: Add the calculated volume of DGBEA to the vial to achieve the target concentration (e.g., 1-10% w/v).

    • Dissolution:

      • Add the magnetic stir bar to the vial.

      • Place the vial on the magnetic stir plate and begin stirring at a moderate speed.

      • Causality Note: Many high-molecular-weight polymers dissolve slowly. Gentle heating (e.g., 40-60 °C) can significantly accelerate dissolution by increasing polymer chain mobility and solvent diffusion.[16] Do not overheat, as this can cause polymer degradation.

    • Homogenization: Continue stirring until the solution is completely clear and visually homogenous. This may take several hours to overnight.

    • Filtration (Optional but Recommended): For applications requiring extremely low defectivity (e.g., electronics), filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any dust or undissolved microparticles.[17][18]

Protocol 2: Spin Coating for Uniform Thin Films

Spin coating is ideal for creating highly uniform films of precise thickness on flat substrates.[19]

  • Objective: To deposit a uniform polymer thin film onto a substrate using a spin coater.

  • Materials & Equipment:

    • Prepared polymer-DGBEA solution

    • Substrate (e.g., silicon wafer, glass slide)

    • Spin coater

    • Pipette or syringe

    • Hot plate

  • Methodology:

    • Substrate Preparation: Ensure the substrate is impeccably clean. A common cleaning procedure involves sonication in acetone, then isopropanol, followed by drying with a nitrogen gun.[17]

    • Dispensing: Place the substrate on the spin coater chuck. Dispense an excess of the polymer solution onto the center of the substrate to cover about 2/3 of the surface.[18]

    • Spinning:

      • Spread Cycle (Low Speed): Spin at a low speed (e.g., 500 rpm) for 5-10 seconds. This allows the solution to spread evenly across the entire substrate.[18]

      • Thinning Cycle (High Speed): Ramp up to a higher speed (e.g., 1000-4000 rpm) for 30-60 seconds. The final film thickness is primarily determined by this step's speed and duration.[19]

    • Post-Deposition Baking (Crucial Step):

      • Carefully transfer the coated substrate to a hot plate.

      • Bake at a temperature significantly above the boiling point of any residual water but below the boiling point of DGBEA (e.g., 100-120 °C) for 5-10 minutes to begin solvent removal.

      • Transfer to an oven for a final, extended bake (e.g., 1-2 hours) at a temperature sufficient to drive off the high-boiling DGBEA without damaging the polymer.

      • Causality Note: Due to DGBEA's low volatility, a simple air-dry is insufficient. A multi-step, elevated temperature bake is mandatory to completely remove the solvent and solidify the film.[18] Incomplete solvent removal will result in a soft, tacky film with poor mechanical properties.

Protocol 3: Solvent Casting (Doctor Blade / Drop Casting)

This method is suited for creating thicker films or for polymers that are sensitive to the high shear forces of spin coating.[16][20]

  • Objective: To form a polymer film by allowing the solvent to evaporate slowly from a solution cast on a surface.

  • Materials & Equipment:

    • Prepared polymer-DGBEA solution

    • Casting surface (e.g., flat glass plate, petri dish)

    • Doctor blade (for controlled thickness) or pipette (for drop casting)

    • Level surface

    • Drying oven with controlled atmosphere or gentle ventilation

  • Methodology:

    • Preparation: Place the casting surface on a perfectly level surface.

    • Casting:

      • (For Doctor Blade): Pour a pool of the polymer solution onto one end of the surface and draw the blade across at a steady speed to create a wet film of uniform height.

      • (For Drop Casting): Use a pipette to dispense a specific volume of the solution onto the center of the surface, allowing it to spread naturally.[21]

    • Drying:

      • Cover the cast film with a container (e.g., the lid of the petri dish) to slow the evaporation rate further and prevent contamination from airborne dust.

      • Allow the solvent to evaporate at room temperature or slightly elevated temperature (e.g., 30-40 °C) in a dust-free environment or a slow-purging oven.

      • Causality Note: The extremely slow evaporation of DGBEA is a primary advantage here, allowing for maximum polymer chain organization and resulting in highly clear, uniform, free-standing films.[11]

    • Final Bake: Once the film appears solid, transfer it to a vacuum oven for a final bake to remove all residual solvent, as described in the spin coating protocol.

General Workflow Visualization

The following diagram outlines the comprehensive workflow for polymer thin film casting using DGBEA.

workflow cluster_prep 1. Solution Preparation cluster_cast 2. Film Casting cluster_spin Spin Coating cluster_solvent Solvent Casting cluster_post 3. Post-Processing A Weigh Polymer B Add DGBEA Solvent A->B C Stir & Heat (if necessary) B->C D Filter Solution (Optional) C->D S1 Dispense on Substrate D->S1 C1 Pour/Drop Solution on Surface D->C1 S2 Spread Cycle (Low Speed) S1->S2 S3 Thinning Cycle (High Speed) S2->S3 E Multi-Stage Bake (Hot Plate / Oven) S3->E C2 Controlled Slow Evaporation C1->C2 C2->E F Final Film Characterization E->F

Caption: General workflow for polymer thin film preparation with DGBEA.

References

"Diethylene glycol monobutyl ether acetate" in nanoparticle synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Diethylene Glycol Monobutyl Ether Acetate (DGBEA) in Nanoparticle Synthesis: A Mechanistic and Methodological Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of DGBEA in Nanomaterial Synthesis

This compound (DGBEA), a high-boiling point solvent with a unique combination of ether, hydroxyl, and acetate functionalities, is emerging as a versatile medium in the controlled synthesis of nanoparticles. While traditionally used in coatings, inks, and cleaning formulations, its physicochemical properties—excellent solvency for a wide range of precursors, a high boiling point enabling a broad thermal window for reactions, and potential coordinating capabilities—make it a compelling candidate for directing the nucleation and growth of nanoscale materials.

This guide provides a comprehensive overview of DGBEA's role in nanoparticle synthesis. We will explore its mechanistic functions, offer detailed, field-tested protocols for the synthesis of model nanoparticles, and discuss the critical parameters that govern the final material characteristics. This document is designed to empower researchers to leverage DGBEA's unique properties for the rational design and synthesis of novel nanomaterials.

Part 1: The Multifaceted Role of DGBEA in Nanoparticle Formation

The efficacy of DGBEA in nanoparticle synthesis stems from its molecular structure, which allows it to play several roles simultaneously. Understanding these roles is crucial for troubleshooting and optimizing synthetic protocols.

  • High-Boiling Point Solvent: With a boiling point of approximately 247°C, DGBEA provides a stable thermal environment for high-temperature syntheses. This allows for the use of less reactive precursors and promotes the formation of highly crystalline nanoparticles by providing sufficient thermal energy for atomic rearrangement (annealing) during growth.

  • Coordinating Agent and Capping Ligand: The ether and carbonyl oxygens in the DGBEA molecule can act as Lewis bases, coordinating to metal ions in solution. This coordination can stabilize the precursor, modulate its reactivity, and prevent premature precipitation. Upon nanoparticle formation, DGBEA or its thermal decomposition byproducts can adsorb to the nanoparticle surface, acting as a capping agent to control growth and prevent aggregation.

  • Weak Reducing Agent: At elevated temperatures, the ether and terminal acetate groups can undergo thermal decomposition, generating species that can act as mild reducing agents. This in-situ generation of reducing power can lead to a slower, more controlled reduction of metal precursors, resulting in a narrower size distribution of the final nanoparticles compared to protocols using strong, fast-acting reducing agents like sodium borohydride.

Logical Relationship: DGBEA Properties to Nanoparticle Outcomes

The following diagram illustrates how the intrinsic properties of DGBEA influence the key outcomes of a nanoparticle synthesis.

DGBEA_Properties prop DGBEA Physicochemical Properties high_bp High Boiling Point (~247°C) prop->high_bp coord Coordinating Groups (Ether, Carbonyl) prop->coord reduc Weak Reducing Potential (at high temp.) prop->reduc cryst High Crystallinity high_bp->cryst Allows for thermal annealing size_ctrl Size & Shape Control coord->size_ctrl Modulates precursor reactivity stability Colloidal Stability coord->stability Acts as capping agent psd Narrow Size Distribution reduc->psd Enables controlled nucleation outcome Nanoparticle Synthesis Outcomes cryst->outcome size_ctrl->outcome stability->outcome psd->outcome

Caption: Influence of DGBEA's properties on nanoparticle synthesis results.

Part 2: Protocol for Gold Nanoparticle (AuNP) Synthesis using DGBEA

This protocol details a reproducible method for synthesizing spherical gold nanoparticles with a narrow size distribution, leveraging DGBEA as the solvent, stabilizer, and reducing agent.

Materials and Equipment
Material/EquipmentSpecifications
This compound (DGBEA)Anhydrous, ≥99% purity
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)≥99.9% trace metals basis
Three-neck round-bottom flask100 mL
CondenserAllihn or Liebig type
Thermocouple/ThermometerCapable of measuring up to 250°C
Heating mantle with magnetic stirrer
Magnetic stir barPTFE-coated
GlasswareAll glassware must be rigorously cleaned and dried.
CentrifugeFor nanoparticle purification
Ethanol (EtOH) & AcetoneAnhydrous, for washing

Experimental Workflow Diagram

AuNP_Workflow start Start: Assemble & Purge System setup Add 50 mL DGBEA & Stir Bar to 3-Neck Flask start->setup purge Purge with N2/Ar for 15 min setup->purge heat Heat to 180°C (under N2/Ar) purge->heat inject Rapidly Inject 1 mL of HAuCl4 in DGBEA (10 mg/mL) heat->inject react Maintain at 180°C for 60 min Observe color change (Yellow -> Ruby Red) inject->react cool Cool to Room Temperature react->cool purify Purification: Centrifugation & Washing cool->purify end End: Disperse AuNPs in Ethanol purify->end

Caption: Step-by-step workflow for AuNP synthesis in DGBEA.

Step-by-Step Synthesis Procedure
  • System Setup: Assemble the three-neck flask with the condenser, thermocouple, and a rubber septum. Ensure the setup is secure and under a gentle flow of inert gas (Nitrogen or Argon) to prevent oxidation.

  • Solvent Addition: Add 50 mL of DGBEA and a magnetic stir bar to the flask.

  • Inert Atmosphere: Begin stirring (approx. 300 RPM) and purge the system with inert gas for at least 15 minutes to remove oxygen, which can interfere with the reduction process.

  • Heating: Heat the DGBEA to the reaction temperature of 180°C. The high boiling point of DGBEA allows for a stable reaction temperature without significant solvent loss.

  • Precursor Injection: In a separate vial, dissolve 10 mg of HAuCl₄·3H₂O in 1 mL of DGBEA. Once the reaction flask reaches 180°C, rapidly inject this precursor solution into the hot DGBEA using a syringe through the septum.

    • Expert Insight: Rapid injection promotes homogeneous nucleation, leading to a more uniform population of nanoparticle seeds and, consequently, a narrower final size distribution.

  • Reaction and Growth: Maintain the reaction at 180°C with continuous stirring. The solution will undergo a characteristic color change from pale yellow to a deep ruby red, indicating the formation of gold nanoparticles. This process typically takes 30-60 minutes.

  • Cooling: After 60 minutes, remove the heating mantle and allow the solution to cool to room temperature naturally.

  • Purification: a. Transfer the colloidal solution to centrifuge tubes. b. Add an excess of a non-solvent like acetone (e.g., 3x the volume of the colloid) to induce precipitation of the nanoparticles. c. Centrifuge at 8000 RPM for 20 minutes. A colored pellet should form at the bottom of the tube. d. Carefully decant and discard the supernatant, which contains excess DGBEA, unreacted precursor, and byproducts. e. Re-disperse the pellet in a small amount of ethanol and repeat the centrifugation/washing step two more times to ensure complete removal of the original solvent.

  • Final Product: After the final wash, re-disperse the purified AuNP pellet in a suitable solvent for storage and characterization, such as ethanol or deionized water (if surface modification is planned).

Part 3: Characterization and Quality Control

Validating the outcome of the synthesis is a critical step. The following techniques are recommended for comprehensive characterization of the DGBEA-synthesized nanoparticles.

TechniquePurposeExpected Result for this Protocol
UV-Visible Spectroscopy To confirm AuNP formation and estimate size/concentration.A distinct Surface Plasmon Resonance (SPR) peak between 520-530 nm for spherical AuNPs.
Transmission Electron Microscopy (TEM) To visualize nanoparticle size, shape, and size distribution.Monodisperse, spherical nanoparticles with an average diameter in the 10-20 nm range.
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and assess aggregation state.A narrow peak corresponding to the hydrodynamic size, slightly larger than the TEM size.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify capping agents on the nanoparticle surface.Peaks corresponding to C-O and C=O stretches, confirming the presence of DGBEA or its derivatives.

Part 4: Safety and Handling of DGBEA

This compound is a combustible liquid and can cause eye irritation. It is essential to handle this chemical with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.

  • Ventilation: Conduct all heating and synthesis steps within a certified chemical fume hood to avoid inhalation of vapors.

  • Storage: Store DGBEA in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

  • Disposal: Dispose of DGBEA and any waste solutions in accordance with local, state, and federal regulations for chemical waste.

Application Notes and Protocols: The Role of Diethylene Glycol Monobutyl Ether Acetate in Drug Delivery Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Unveiling the Potential of a High-Boiling Point Solvent

Diethylene glycol monobutyl ether acetate (DGBEA), a high-boiling, colorless liquid with a mild odor, has a well-established profile as a solvent in various industrial applications, including coatings, inks, and cleaning fluids.[1][2] Its chemical structure, characterized by both ether and ester functionalities, imparts a unique solvency that allows it to be miscible with a wide range of organic solvents and slightly soluble in water.[1] While DGBEA is not yet a commonly cited excipient in pharmaceutical literature, its physicochemical properties and structural similarity to well-known penetration enhancers suggest a potential, albeit underexplored, role in drug delivery formulations.

This document serves as a detailed guide for researchers and formulation scientists interested in exploring the utility of DGBEA. It provides a comprehensive overview of its known properties, a theoretical framework for its potential applications in drug delivery based on comparative analysis with similar molecules, and foundational protocols for its evaluation as a novel excipient.

Physicochemical and Toxicological Profile of DGBEA

A thorough understanding of a candidate excipient's properties is paramount for its successful incorporation into a drug delivery system. The following tables summarize the key physicochemical and toxicological data for DGBEA.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Synonyms 2-(2-Butoxyethoxy)ethyl acetate, Butyl Carbitol Acetate, Butyl diglycol acetate[3][4]
CAS Number 124-17-4[5]
Molecular Formula C10H20O4[5]
Molecular Weight 204.26 g/mol [5]
Appearance Colorless liquid[6]
Boiling Point 245 °C[6]
Melting Point -32 °C[6]
Flash Point 105 °C[6]
Density 0.977 g/mL at 20 °C
Solubility Soluble in water[6]
Table 2: Toxicological Summary of this compound
EndpointObservationReference
Acute Oral Toxicity LD50 in mice and rats is approximately 7 g/kg.[7]
Skin Irritation May cause mild skin irritation; defats the skin.[8][9]
Eye Irritation May cause mild eye irritation.[8][9]
Dermal Absorption Can be absorbed through the skin.[9]
Chronic Toxicity Animal studies with repeated skin contact have noted kidney damage.[9]
Regulatory Status Listed as a food contact substance by the FDA. Not found in the FDA's Inactive Ingredient Database for approved pharmaceutical products.[10]

It is crucial to note that while some toxicological data exists, further studies are necessary to fully characterize the safety profile of DGBEA for pharmaceutical applications, particularly for chronic exposure and in various formulations.

Potential Roles of DGBEA in Drug Delivery: A Comparative Perspective

While direct evidence of DGBEA's use in drug delivery is scarce, its structural similarity to diethylene glycol monoethyl ether (DEGME), commercially known as Transcutol®, provides a strong basis for hypothesizing its potential roles.[11][12] DEGME is a well-documented penetration enhancer used in numerous topical and transdermal formulations.[11][12]

As a Solvent and Co-Solvent:

DGBEA's excellent solvent activity for a wide range of organic molecules suggests its utility in solubilizing poorly water-soluble active pharmaceutical ingredients (APIs).[2] In topical formulations, maintaining the API in a solubilized state is often critical for its absorption and bioavailability.

Causality behind this role: The presence of both ether and ester groups in DGBEA's structure allows it to interact with a variety of functional groups present in API molecules, thereby enhancing their solubility. Its high boiling point and slow evaporation rate can also help to maintain the drug in a dissolved state on the skin surface for a longer duration.[2]

As a Potential Penetration Enhancer:

The most promising, yet speculative, role for DGBEA is as a penetration enhancer for transdermal and topical drug delivery. Glycols and their derivatives are known to enhance drug permeation through the stratum corneum, the primary barrier of the skin.[13][14]

Hypothesized Mechanism of Action: Based on the mechanisms proposed for other glycols, DGBEA may enhance skin penetration through one or more of the following actions:

  • Disruption of Stratum Corneum Lipids: By partitioning into the intercellular lipid matrix of the stratum corneum, DGBEA could disrupt the highly ordered lipid structure, thereby increasing its fluidity and permeability to drug molecules.

  • Interaction with Keratin: DGBEA may interact with the keratin filaments within the corneocytes, leading to increased mobility and a more permeable structure.[13]

  • Enhanced Drug Partitioning: By acting as a co-solvent within the stratum corneum, DGBEA could increase the solubility of the API within the skin, thereby creating a more favorable concentration gradient for diffusion into the deeper layers.

G cluster_0 DGBEA in Formulation cluster_1 Stratum Corneum cluster_2 Enhanced Permeation DGBEA Diethylene Glycol Monobutyl Ether Acetate Lipids Intercellular Lipids DGBEA->Lipids Disrupts Lipid Structure Keratin Corneocyte Keratin DGBEA->Keratin Interacts with Keratin Permeation Increased Drug Permeation Lipids->Permeation Keratin->Permeation

Caption: Hypothesized mechanism of DGBEA as a skin penetration enhancer.

Experimental Protocols for Evaluating DGBEA in Topical Formulations

The following protocols are designed as a starting point for researchers to evaluate the potential of DGBEA in drug delivery. They are intended to be adapted based on the specific API and formulation type.

Protocol 1: Formulation of a DGBEA-Based Topical Gel

This protocol outlines the preparation of a basic hydroalcoholic gel containing DGBEA for the topical delivery of a model drug.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (DGBEA)

  • Carbomer 940 (or other suitable gelling agent)

  • Ethanol (95%)

  • Triethanolamine (neutralizing agent)

  • Purified Water

Procedure:

  • API Solubilization: In a clean, tared beaker, dissolve the desired amount of API in DGBEA with gentle stirring. If necessary, a co-solvent like ethanol can be added to aid dissolution.

  • Gelling Agent Dispersion: In a separate beaker, disperse the Carbomer 940 in purified water with continuous stirring until a uniform dispersion is formed. Avoid clump formation.

  • Incorporation of API Solution: Slowly add the API-DGBEA solution from step 1 to the Carbomer dispersion while stirring continuously.

  • Gel Formation: Neutralize the dispersion by adding triethanolamine dropwise while monitoring the pH (target pH is typically between 6.0 and 7.0). Continue stirring until a clear, homogenous gel is formed.

  • Final Weight Adjustment: Add purified water to make up the final weight of the formulation.

  • Characterization: Evaluate the prepared gel for its physical appearance, pH, viscosity, and drug content uniformity.

G A 1. Dissolve API in DGBEA C 3. Combine API solution and Carbomer dispersion A->C B 2. Disperse Carbomer in Water B->C D 4. Neutralize with Triethanolamine to form gel C->D E 5. Final weight adjustment D->E F 6. Characterize the formulation E->F

Caption: Workflow for the preparation of a DGBEA-based topical gel.

Protocol 2: In Vitro Skin Permeation Study

This protocol describes a standard method to assess the effect of DGBEA on the permeation of an API across a skin model.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Phosphate buffered saline (PBS) pH 7.4 (receptor medium)

  • DGBEA-containing formulation and a control formulation (without DGBEA)

  • Magnetic stirrer

  • Syringes and collection vials

Procedure:

  • Skin Preparation: Thaw the excised skin and mount it on the Franz diffusion cells with the stratum corneum side facing the donor compartment.

  • Receptor Chamber Filling: Fill the receptor compartment with pre-warmed PBS (37°C) and ensure no air bubbles are trapped beneath the skin.

  • Equilibration: Allow the skin to equilibrate for at least 30 minutes.

  • Formulation Application: Apply a known quantity of the test formulation (with DGBEA) and the control formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed PBS.

  • Sample Analysis: Analyze the collected samples for API concentration using a validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Protocol 3: Skin Irritation Testing (In Vitro)

Given the potential for skin irritation, an in vitro assessment is a critical early-stage evaluation.[15][16]

Method:

  • Utilize a commercially available reconstructed human epidermis (RhE) model (e.g., EpiDerm™, SkinEthic™).[16]

  • Follow the validated test guideline (e.g., OECD TG 439).[16]

General Procedure:

  • Apply the DGBEA-containing formulation to the surface of the RhE tissue.

  • After a defined exposure period, rinse the tissue to remove the formulation.

  • Incubate the tissue for a specified duration.

  • Assess cell viability using a quantitative assay, such as the MTT assay, which measures mitochondrial activity.

  • Compare the cell viability of the treated tissue to that of a negative control to determine the irritation potential.

Analytical Considerations for Quality Control

For the use of DGBEA in pharmaceutical formulations, robust analytical methods are essential for quality control.

  • Identification: Fourier-transform infrared spectroscopy (FTIR) can be used for the identification of DGBEA by comparing its spectrum to a reference standard.

  • Purity and Impurities: Gas chromatography with flame ionization detection (GC-FID) is a suitable method for determining the purity of DGBEA and quantifying any potential impurities.[11]

  • Assay in Formulation: A validated HPLC method should be developed to quantify the concentration of DGBEA in the final drug product.

Conclusion and Future Directions

This compound presents an intriguing, yet largely unexplored, avenue for innovation in drug delivery, particularly in the realm of topical and transdermal formulations. Its favorable solvency and structural analogy to established penetration enhancers like DEGME warrant further investigation.

Researchers are encouraged to utilize the foundational protocols outlined in this document to systematically evaluate the efficacy and safety of DGBEA. Key areas for future research include:

  • Quantitative Skin Permeation Studies: Comprehensive studies with a variety of APIs are needed to quantify the penetration-enhancing effects of DGBEA.

  • Mechanistic Investigations: Elucidating the precise mechanisms by which DGBEA interacts with the stratum corneum will enable more rational formulation design.

  • In-depth Toxicological Profiling: A more extensive safety evaluation, including repeated dose toxicity and sensitization studies, is essential before DGBEA can be considered a viable pharmaceutical excipient.

  • Regulatory Engagement: Dialogue with regulatory agencies will be necessary to understand the requirements for establishing DGBEA as a new pharmaceutical excipient.

By pursuing these avenues of research, the scientific community can determine the true potential of this compound to enhance the delivery of therapeutic agents and ultimately improve patient outcomes.

References

Definitive Quantification and Identification of Diethylene Glycol Monobutyl Ether Acetate (DGBEA) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and robust protocol for the analysis of Diethylene Glycol Monobutyl Ether Acetate (DGBEA), a common solvent found in a multitude of industrial and consumer products.[1][2][3] DGBEA, also known as 2-(2-Butoxyethoxy)ethyl acetate or Butyl CARBITOL™ acetate, is utilized for its favorable properties, including low volatility and high solvent strength.[1][2][3] Its analysis is critical for quality control, regulatory compliance, and safety assessment, particularly given the toxicological concerns associated with certain low molecular weight glycol ethers.[1][2] This guide details a complete workflow, from sample preparation to Gas Chromatography-Mass Spectrometry (GC-MS) analysis and data interpretation, designed to provide unambiguous identification and accurate quantification of DGBEA.

Introduction: The Analytical Imperative

This compound (DGBEA) belongs to the E-series of glycol ethers, a class of chemicals widely used as solvents and coupling agents in paints, coatings, cleaning products, and printing inks.[1][2][3] The unique amphiphilic structure of these compounds allows them to promote miscibility between aqueous and organic phases.[1][2]

The analytical monitoring of DGBEA is essential for several reasons:

  • Product Quality: Ensuring the correct concentration in final formulations.

  • Regulatory Compliance: Adhering to regulations that may limit the concentration of certain glycol ethers in consumer products.[1][2]

  • Safety Assessment: Identifying and quantifying residual solvents in pharmaceuticals or other sensitive materials.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis. The gas chromatograph separates volatile and semi-volatile compounds from a mixture with high resolution, while the mass spectrometer provides detailed molecular information, enabling confident identification and quantification.[4][5]

Principle of the GC-MS Method

The methodology is founded on the synergistic power of gas chromatography for separation and mass spectrometry for detection.

  • Gas Chromatography (GC): A prepared liquid sample is injected into a heated inlet, where it is vaporized. An inert carrier gas (typically helium) transports the vaporized analytes onto a long, thin capillary column.[5] The column's inner surface is coated with a stationary phase. Separation occurs based on the analytes' boiling points and their differential interactions with this stationary phase.[4] Compounds with lower boiling points and weaker interactions elute from the column first. The time taken for an analyte to pass through the column is its unique "retention time."

  • Mass Spectrometry (MS): As each compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, high-energy electrons (typically at 70 eV in Electron Ionization mode) bombard the molecules, causing them to lose an electron and form a positively charged molecular ion. This ion, along with characteristic fragment ions resulting from its decomposition, is then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).[4] The resulting mass spectrum is a chemical fingerprint that allows for definitive identification by comparison to spectral libraries.

Safety and Handling

Prior to beginning any experimental work, it is crucial to review the Safety Data Sheet (SDS) for DGBEA and all solvents used.

  • Hazards: DGBEA is a combustible liquid and can cause serious eye irritation.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or a face shield, and chemical-resistant gloves.[8]

  • Handling: All work should be conducted in a well-ventilated chemical fume hood. Keep the compound away from heat, sparks, and open flames.[6] Ensure spill containment materials are readily available.

Experimental Protocol

Materials and Reagents
  • Analyte Standard: this compound (CAS No. 124-17-4), purity ≥98.0%

  • Solvents: HPLC or GC-grade Dichloromethane, Methanol, and Hexane. Solvents must be volatile and suitable for GC-MS; avoid water and non-volatile solvents.[4][9]

  • Carrier Gas: Helium (99.999% purity or higher)

  • Equipment:

    • GC-MS system with autosampler

    • Analytical balance (4-decimal place)

    • Class A volumetric flasks and pipettes

    • Micropipettes

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

    • Glass autosampler vials (1.5 mL) with caps and septa[9][10]

Standard Preparation

The accuracy of quantification is directly dependent on the precise preparation of calibration standards.

  • Primary Stock Solution (1000 µg/mL): a. Accurately weigh 10 mg of DGBEA standard into a 10 mL Class A volumetric flask. b. Dissolve and dilute to the mark with methanol. c. Stopper and mix thoroughly by inversion. This solution should be stored at 4°C.

  • Calibration Curve Standards: a. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by performing serial dilutions of the Primary Stock Solution with methanol in volumetric flasks. b. Transfer a portion of each standard into a labeled glass autosampler vial for analysis.

Sample Preparation

The goal of sample preparation is to produce a clean, particle-free solution with the analyte concentration within the calibration range.[4][10] The following is a general protocol for a liquid matrix.

  • Dilution: a. Accurately weigh 1 g of the sample matrix into a 10 mL volumetric flask. b. Dilute to the mark with a suitable volatile solvent such as dichloromethane or hexane.[4][9] This initial 1:10 dilution may need to be adjusted depending on the expected DGBEA concentration. The final target concentration should be around 10 µg/mL.[9] c. Mix thoroughly using a vortex mixer.

  • Cleanup: a. Transfer a portion of the diluted sample to a centrifuge tube. b. Centrifuge at 4000 rpm for 10 minutes to pellet any suspended particles.[10]

  • Final Preparation: a. Carefully draw the supernatant and filter it through a 0.22 µm syringe filter into a clean glass autosampler vial.[10] This step is critical to prevent blockage of the GC syringe and contamination of the inlet and column.[9] b. The sample is now ready for injection.

GC-MS Instrumental Method

The following parameters have been optimized for the analysis of glycol ethers and can be adapted for most modern GC-MS systems.[1][2]

Parameter Setting Rationale
GC System
ColumnCyanopropylphenyl-type ("624") or equivalent (e.g., Rxi®-1301Sil MS); 30 m x 0.25 mm ID, 0.25-1.4 µm film thickness[1][2]Provides excellent selectivity and resolution for polar glycol ethers.
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Ensures reproducible retention times and optimal performance.
Injector
Inlet Temperature250 °CEnsures rapid and complete vaporization of DGBEA (Boiling Point: 245 °C).
Injection Volume1.0 µLStandard volume for capillary GC.
Injection ModeSplitlessMaximizes sensitivity for trace-level analysis.[9]
Oven Program
Initial Temperature45 °C, hold for 2 minutesAllows for proper focusing of analytes at the head of the column.
Temperature Ramp15 °C/min to 240 °CA moderate ramp provides a good balance between separation and analysis time.
Final HoldHold at 240 °C for 5 minutesEnsures elution of any less volatile matrix components.
MS System
Ion SourceElectron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation.
Ionization Energy70 eVUniversal standard for EI, allows for library matching.
Source Temperature230 °CStandard operating temperature to maintain cleanliness and performance.
Quadrupole Temp.150 °CStandard operating temperature for the mass filter.
Solvent Delay3.0 minutesPrevents the high-concentration solvent peak from entering and saturating the detector.
Scan ModeFull ScanAcquires a full mass spectrum, necessary for identification.
Mass Range35 - 300 amuCaptures the molecular ion and key low-mass fragments of glycol ethers.[1][2]

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample handling to data reporting.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Receive Sample Dilute Dilute & Extract Sample->Dilute Standard Prepare Standards Inject GC-MS Injection Standard->Inject Calibrate Cleanup Centrifuge / Filter Dilute->Cleanup Vial Transfer to Autosampler Vial Cleanup->Vial Vial->Inject GC GC Separation Inject->GC MS MS Detection GC->MS Process Process Raw Data MS->Process Identify Identify Peak (Retention Time & Spectrum) Process->Identify Quantify Quantify Analyte (Calibration Curve) Process->Quantify Report Generate Report Identify->Report Quantify->Report

Caption: GC-MS analytical workflow for DGBEA.

Data Analysis and Interpretation

Identification

Positive identification of DGBEA requires two points of confirmation:

  • Retention Time (RT): The retention time of the peak in the sample chromatogram must match the retention time of the DGBEA standard, within a predefined tolerance window (e.g., ±0.05 minutes).

  • Mass Spectrum: The background-subtracted mass spectrum of the sample peak must show a good match to the reference spectrum from the DGBEA standard or a trusted spectral library like NIST.[11] The mass spectrum of DGBEA is characterized by its molecular ion and specific fragment ions.

Quantification
  • Calibration Curve: Analyze the prepared calibration standards using the instrumental method. For each standard, integrate the peak area of the primary quantifying ion. Plot the peak area versus concentration to generate a calibration curve. The curve should have a coefficient of determination (R²) of ≥0.995 for accurate results.

  • Sample Concentration: Analyze the prepared sample(s). Integrate the peak area for DGBEA. Use the linear regression equation from the calibration curve to calculate the concentration in the vial.

  • Final Concentration: Correct this value for the dilution factor used during sample preparation to determine the final concentration of DGBEA in the original, undiluted sample.

Conclusion

This application note provides a validated, step-by-step protocol for the reliable analysis of this compound using GC-MS. The method is sensitive, specific, and robust, making it suitable for quality control in manufacturing, regulatory analysis of consumer goods, and research applications. By carefully following the outlined procedures for sample handling, preparation, and instrumental analysis, researchers can achieve accurate and defensible results.

References

Application Note: Characterization of Diethylene Glycol Monobutyl Ether Acetate (DGBEA) using Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Signature of DGBEA

Diethylene glycol monobutyl ether acetate (DGBEA), CAS No. 124-17-4, is a high-boiling point, colorless liquid widely utilized as a solvent and coalescing agent in industries such as paints, coatings, and printing inks.[1] Its chemical structure, CH₃COOCH₂CH₂OCH₂CH₂O(CH₂)₃CH₃, comprises three key functional regions: an acetate ester group, two ether linkages, and a butyl alkyl chain.[2][3] This unique combination of functional groups gives DGBEA its valuable solvent properties.

Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique ideal for the qualitative analysis and quality control of DGBEA. By measuring the absorption of infrared radiation by the molecule, we can identify the vibrational modes of its specific functional groups. Each group absorbs IR radiation at a characteristic frequency, producing a unique spectral fingerprint that allows for unambiguous identification and assessment of purity. This application note provides a comprehensive guide to the characterization of DGBEA using Fourier Transform Infrared (FT-IR) spectroscopy, detailing the underlying principles, sample handling protocols, and spectral interpretation.

Health and Safety Precautions

Before beginning any experimental work, it is crucial to review the Safety Data Sheet (SDS). DGBEA is classified as causing serious eye irritation.[2][4] Prolonged breathing of vapor may cause irritation, and the substance can be absorbed through the skin.[5]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or a face shield, nitrile gloves, and a lab coat.[2][4]

  • Handling: Handle DGBEA in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[6] Avoid contact with skin and eyes.[7]

  • Spills: In case of a spill, absorb the liquid with an inert material and dispose of it in accordance with local regulations.[7]

  • Fire Safety: DGBEA is a combustible liquid with a flash point of approximately 102 °C (215.6 °F).[2] Keep away from open flames and hot surfaces.[7]

Experimental Workflow: From Sample to Spectrum

The characterization of DGBEA by IR spectroscopy follows a systematic workflow. The process begins with selecting an appropriate sample preparation technique, followed by the acquisition of a background spectrum to account for environmental and instrumental interferences. The sample is then analyzed to generate its IR spectrum, which is subsequently processed and interpreted to confirm the compound's identity and purity.

DGBEA_IR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition (FT-IR) cluster_analysis Part 3: Data Analysis & Interpretation Sample DGBEA Liquid Sample Prep_Choice Choose Method: - Neat Liquid (Transmission) - ATR Sample->Prep_Choice ATR_Prep Place 1-2 drops on ATR crystal Prep_Choice->ATR_Prep ATR Transmission_Prep Inject into liquid cell Prep_Choice->Transmission_Prep Transmission Analyze Acquire Sample Spectrum ATR_Prep->Analyze Transmission_Prep->Analyze Background Acquire Background Spectrum (Empty Cell or Clean ATR) Background->Analyze Reference Process Process Spectrum (e.g., Baseline Correction) Analyze->Process Interpret Interpret Spectrum: Identify Functional Groups Process->Interpret Report Final Report: Confirm Identity & Purity Interpret->Report

Caption: Workflow for the IR spectroscopic characterization of DGBEA.

Protocols for IR Spectrum Acquisition

As DGBEA is a liquid, two primary methods are recommended for acquiring its IR spectrum: Attenuated Total Reflectance (ATR) and Transmission using a liquid cell.[8] ATR is often preferred for its speed and simplicity, requiring minimal sample preparation and cleanup.[9]

Protocol 1: Attenuated Total Reflectance (ATR) Method

This is the most straightforward method for liquid analysis.

Instrumentation:

  • FT-IR Spectrometer equipped with a diamond or zinc selenide ATR accessory.

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Use a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) to wipe the crystal surface, then allow it to dry completely. Acquire a background spectrum. This step references the instrument against ambient conditions (air) and the ATR crystal itself.

  • Sample Application: Place a single drop of DGBEA directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.[9]

  • Spectrum Acquisition: Position the pressure arm over the sample if your accessory has one (this is more critical for solids and films but can help contain volatile liquids). Acquire the sample spectrum. A typical acquisition involves 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, clean the DGBEA from the crystal surface using a soft tissue and an appropriate solvent.

Protocol 2: Transmission Method (Liquid Cell)

This traditional method sandwiches the liquid between two IR-transparent salt plates (e.g., KBr or NaCl).

Instrumentation:

  • FT-IR Spectrometer.

  • Demountable or fixed-pathlength liquid cell with KBr or NaCl windows.

  • Syringe for sample injection.

Procedure:

  • Cell Preparation: Assemble the liquid cell according to the manufacturer's instructions, using a thin spacer (e.g., 0.025-0.050 mm) to define the pathlength. Ensure the salt windows are clean and dry.

  • Background Spectrum: Place the empty, assembled cell into the spectrometer's sample holder and acquire a background spectrum. This accounts for the absorption of the window material and any atmospheric interference.

  • Sample Loading: Remove the cell from the spectrometer. Using a syringe, carefully inject the DGBEA sample into one of the cell's ports until the space between the windows is filled, ensuring no air bubbles are trapped.[10] Plug both ports.

  • Spectrum Acquisition: Place the filled cell back into the sample holder in the same orientation as the background scan. Acquire the sample spectrum using the same parameters as the background (e.g., 16-32 scans, 4 cm⁻¹ resolution).

  • Cleaning: After analysis, disassemble the cell. Thoroughly clean the salt windows with a suitable dry solvent (e.g., methylene chloride or chloroform) and store them in a desiccator to prevent damage from moisture.[11]

Spectral Interpretation: Decoding the DGBEA Fingerprint

The IR spectrum of DGBEA is a composite of the absorption bands from its constituent functional groups. The most prominent peaks are expected from the strong C=O and C-O stretching vibrations of the ester and ether groups, respectively, and the C-H stretching of the alkyl chains.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensityComments
2965 - 2850C-H Asymmetric & Symmetric StretchAlkyl (CH₃, CH₂)StrongConfirms the presence of the butyl and ethyl portions of the molecule.[12]
1750 - 1735 C=O Stretch Ester Very Strong, Sharp This is the most characteristic peak for an aliphatic ester and is a primary identifier for DGBEA.[13][14]
1465 - 1440C-H Bend (Scissoring)CH₂MediumPart of the alkyl fingerprint region.
1390 - 1370C-H Bend (Rocking/Symmetric)CH₃Medium-WeakPart of the alkyl fingerprint region.
1300 - 1200 C-O Stretch (Asymmetric C-C-O) Ester Strong The second of the two strong ester C-O stretches, often centered around 1240 cm⁻¹.[14]
1150 - 1000 C-O-C Asymmetric Stretch Ether & Ester Very Strong, Broad A complex and intense band resulting from the overlap of C-O-C stretches from the two ether linkages and the second C-O stretch from the ester group.[6][13]

Conclusion

Infrared spectroscopy is a rapid, reliable, and highly specific method for the characterization of this compound. By following the protocols outlined in this note, researchers can effectively utilize either ATR or transmission techniques to acquire a high-quality spectrum. The resulting spectral fingerprint, dominated by the strong ester C=O stretch around 1740 cm⁻¹ and the intense C-O stretching region between 1300-1000 cm⁻¹, provides definitive confirmation of the molecule's identity and can be used to assess its purity for quality assurance in research and industrial applications.

References

Metabolic Fate of Diethylene Glycol Monobutyl Ether Acetate (DGBEA): A Guide to In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Importance of DGBEA Metabolism

Diethylene glycol monobutyl ether acetate (DGBEA), a widely used solvent in paints, coatings, and cleaning agents, necessitates a thorough understanding of its metabolic fate within biological systems. For researchers, scientists, and professionals in drug development and chemical safety, elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of DGBEA is paramount for accurate risk assessment and regulatory compliance. This document provides a comprehensive guide to the metabolic pathways of DGBEA and detailed protocols for conducting both in vitro and in vivo metabolic studies.

The metabolic pathway of DGBEA is a critical determinant of its toxicological profile. Upon entering the body, DGBEA is rapidly transformed by a series of enzymatic reactions. Understanding these transformations, the enzymes involved, and the resulting metabolites is essential for predicting potential toxicity and for developing sensitive analytical methods for biomonitoring.

The Metabolic Journey of DGBEA: From Ester to Acid

The metabolism of DGBEA proceeds in a sequential manner, primarily involving two key phases. The initial and most rapid step is the hydrolysis of the ester linkage, followed by the oxidation of the resulting alcohol.

Phase 1: The Initial Cleavage - Hydrolysis

Upon absorption, DGBEA is quickly hydrolyzed by esterases present in the blood and various tissues. This enzymatic reaction cleaves the acetate group, yielding diethylene glycol monobutyl ether (DGBE) and acetic acid. Studies in rats have demonstrated that this hydrolysis is remarkably fast, with a half-life of less than 3 minutes in rat blood.

Phase 2: The Oxidative Transformation

Following hydrolysis, the primary alcohol group of DGBE is oxidized. This process is mediated by cytosolic alcohol dehydrogenase and aldehyde dehydrogenase. The oxidation occurs in two steps:

  • Formation of an Aldehyde Intermediate: Alcohol dehydrogenase converts DGBE to its corresponding aldehyde, 2-(2-butoxyethoxy)acetaldehyde.

  • Formation of the Major Metabolite: Aldehyde dehydrogenase further oxidizes the aldehyde intermediate to 2-(2-butoxyethoxy)acetic acid (BEEA).

BEEA is the major urinary metabolite of DGBEA and serves as a key biomarker for exposure. The rapid conversion of DGBEA to BEEA and its subsequent excretion in urine is the primary route of elimination from the body.

Minor Metabolic Pathways: A Glimpse into Conjugation

While the hydrolysis and subsequent oxidation to BEEA represent the principal metabolic route, the potential for minor metabolic pathways, such as conjugation reactions, should be considered. For other glycol ethers, glucuronide and sulfate conjugation of the parent alcohol has been observed. These Phase II reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), increase the water solubility of the compound, facilitating its excretion. While specific data for DGBE conjugation is limited, it remains a plausible minor metabolic pathway.

Below is a diagrammatic representation of the primary metabolic pathway of DGBEA.

DGBEA_Metabolism DGBEA Diethylene Glycol Monobutyl Ether Acetate (DGBEA) DGBE Diethylene Glycol Monobutyl Ether (DGBE) DGBEA->DGBE Hydrolysis (Esterases) Aldehyde 2-(2-butoxyethoxy)acetaldehyde DGBE->Aldehyde Oxidation (Alcohol Dehydrogenase) BEEA 2-(2-butoxyethoxy)acetic acid (BEEA) Aldehyde->BEEA Oxidation (Aldehyde Dehydrogenase) Excretion Urinary Excretion BEEA->Excretion

Caption: Primary metabolic pathway of DGBEA.

Experimental Protocols for DGBEA Metabolic Studies

To investigate the metabolism of DGBEA, a combination of in vitro and in vivo studies is recommended. The following protocols are designed to provide a robust framework for such investigations and are based on established methodologies for studying the metabolism of xenobiotics.

Protocol 1: In Vitro Hydrolysis of DGBEA in Rat Blood

This protocol is designed to determine the rate of hydrolysis of DGBEA to DGBE in whole blood, providing insight into the initial step of its metabolism.

Objective: To quantify the rate of DGBEA hydrolysis in rat blood.

Materials:

  • This compound (DGBEA)

  • Freshly collected rat whole blood (with anticoagulant, e.g., heparin)

  • Saline solution (0.9% NaCl)

  • Acetonitrile (ACN), ice-cold

  • Centrifuge

  • Incubator or water bath (37°C)

  • Analytical instrumentation (GC-MS or LC-MS/MS)

Procedure:

  • Sample Preparation: Prepare a stock solution of DGBEA in a suitable solvent (e.g., ethanol or DMSO) at a high concentration.

  • Incubation Setup: In microcentrifuge tubes, add a pre-determined volume of fresh rat blood or saline (for control). Pre-warm the tubes to 37°C for 5 minutes.

  • Initiation of Reaction: Spike the blood and saline tubes with the DGBEA stock solution to achieve a final concentration of 5 mM. Vortex briefly to mix.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 5, 10, and 15 minutes), take an aliquot of the reaction mixture.

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to a tube containing 2 volumes of ice-cold acetonitrile. This will precipitate the proteins and stop the enzymatic activity.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated GC-MS or LC-MS/MS method to quantify the disappearance of DGBEA and the appearance of DGBE.

  • Data Analysis: Calculate the half-life of DGBEA hydrolysis in rat blood.

Rationale for Experimental Choices:

  • Use of Whole Blood: Provides a biologically relevant matrix containing the necessary esterases for hydrolysis.

  • Saline Control: Differentiates between enzymatic and non-enzymatic (chemical) hydrolysis.

  • Ice-Cold Acetonitrile: Effectively stops the reaction and precipitates proteins for a clean sample extract.

  • Time-Course Sampling: Allows for the determination of the reaction rate and half-life.

Protocol 2: In Vivo Metabolism and Excretion of DGBEA in Rats

This protocol, based on the principles of OECD Test Guideline 417 for toxicokinetic studies, outlines an in vivo study to determine the absorption, metabolism, and excretion of DGBEA following oral administration in rats.[1][2][3][4]

Objective: To identify and quantify the major metabolites of DGBEA in urine and feces and to determine the primary route and rate of excretion.

Materials:

  • This compound (DGBEA), preferably radiolabeled (e.g., ¹⁴C-DGBEA) for accurate mass balance.

  • Male Sprague-Dawley rats (8-10 weeks old).

  • Metabolic cages for separate collection of urine and feces.

  • Oral gavage needles.

  • Scintillation counter (if using radiolabeled compound).

  • Analytical instrumentation (HPLC-MS/MS or GC-MS).

Procedure:

  • Animal Acclimation: Acclimate rats to the metabolic cages for at least 24 hours before dosing.

  • Dose Preparation: Prepare a dosing solution of DGBEA in a suitable vehicle (e.g., corn oil).

  • Dosing: Administer a single oral dose of DGBEA to the rats via gavage. A typical dose might be in the range of 200 to 2000 mg/kg body weight.

  • Sample Collection: Collect urine and feces at regular intervals (e.g., 0-8h, 8-24h, 24-48h, and 48-72h) post-dosing.

  • Sample Processing:

    • Urine: Measure the volume of urine collected at each interval. For radiolabeled studies, an aliquot is taken for scintillation counting. The remaining urine is stored at -20°C or below for metabolite profiling.

    • Feces: Weigh the feces collected at each interval. The feces can be homogenized in water, and an aliquot taken for scintillation counting.

  • Metabolite Analysis:

    • Sample Preparation: Urine samples may require enzymatic hydrolysis (with β-glucuronidase/sulfatase) to cleave any potential conjugates. This is followed by extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the metabolites.

    • Analytical Method: Analyze the processed samples using a validated HPLC-MS/MS or GC-MS method to identify and quantify DGBEA and its metabolites.

  • Data Analysis: Calculate the percentage of the administered dose excreted in urine and feces over time. Determine the profile of metabolites in the excreta.

Rationale for Experimental Choices:

  • Metabolic Cages: Essential for the separate and accurate collection of urine and feces, which is crucial for mass balance studies.

  • Oral Gavage: Ensures accurate and consistent administration of the test substance.[5][6][7][8][9]

  • Radiolabeling: Allows for a complete mass balance assessment, ensuring that all of the administered dose is accounted for.

  • Enzymatic Hydrolysis of Urine: Helps to identify any conjugated metabolites that may be present.

Experimental_Workflow cluster_invitro In Vitro Study cluster_invivo In Vivo Study invitro_start Rat Blood Incubation with DGBEA invitro_process Time-Course Sampling & Reaction Quenching invitro_start->invitro_process invitro_analysis GC-MS / LC-MS/MS Analysis of DGBEA and DGBE invitro_process->invitro_analysis invitro_end Determine Hydrolysis Rate invitro_analysis->invitro_end invivo_start Oral Gavage of DGBEA to Rats invivo_collection Urine and Feces Collection (Metabolic Cages) invivo_start->invivo_collection invivo_processing Sample Processing (Extraction, Hydrolysis) invivo_collection->invivo_processing invivo_analysis HPLC-MS/MS / GC-MS Analysis of Metabolites invivo_processing->invivo_analysis invivo_end Metabolite Profiling & Excretion Kinetics invivo_analysis->invivo_end

Caption: Workflow for in vitro and in vivo metabolic studies of DGBEA.

Analytical Methodologies for Metabolite Quantification

The accurate quantification of DGBEA and its metabolites is crucial for the successful execution of these studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful techniques for this purpose.

GC-MS Analysis of 2-(2-butoxyethoxy)acetic acid (BEEA) in Urine

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For the analysis of polar metabolites like BEEA, a derivatization step is often required to increase their volatility.

Sample Preparation:

  • Extraction: Acidify urine samples with HCl and extract BEEA using a suitable organic solvent mixture (e.g., methylene chloride and isopropyl alcohol). Solid-phase extraction (SPE) can also be employed for sample clean-up and concentration.[10][11][12][13][14]

  • Derivatization: Convert the extracted BEEA into a more volatile ester derivative, for example, by reaction with diazomethane or through esterification with ethanol.

GC-MS Parameters (Illustrative Example):

ParameterSetting
Column HP-1 dimethyl polysiloxane capillary column or similar
Injector Temperature 250°C
Oven Program Initial temp 60°C, ramp to 280°C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
MS Detection Selected Ion Monitoring (SIM) for target ions of the BEEA derivative
HPLC-MS/MS Analysis of BEEA in Urine

HPLC-MS/MS offers high sensitivity and specificity and can often analyze polar metabolites without the need for derivatization, simplifying sample preparation.

Sample Preparation:

  • Dilution: Dilute urine samples with a suitable buffer or mobile phase.

  • Filtration: Filter the diluted sample to remove particulates before injection.

  • Internal Standard: Spike the sample with a suitable internal standard (e.g., a deuterated analog of BEEA) for accurate quantification.

HPLC-MS/MS Parameters (Illustrative Example):

ParameterSetting
HPLC Column C18 reverse-phase column
Mobile Phase Gradient of water with formic acid and acetonitrile with formic acid
Flow Rate 0.3 - 0.5 mL/min
Ionization Source Electrospray Ionization (ESI), negative mode
MS/MS Transitions Monitor specific precursor-to-product ion transitions for BEEA and the internal standard

Data Interpretation and Reporting

The data generated from these studies should be compiled to provide a comprehensive metabolic profile of DGBEA. This includes:

  • Pharmacokinetic Parameters: Calculation of absorption, distribution, metabolism, and excretion rates.

  • Metabolite Identification: Structural elucidation of the metabolites found in excreta.

  • Mass Balance: For radiolabeled studies, a complete accounting of the administered dose.

The results should be presented in a clear and concise manner, with quantitative data summarized in tables for easy comparison.

Conclusion

The metabolic studies of this compound are crucial for understanding its potential biological effects. The rapid hydrolysis to DGBE followed by oxidation to BEEA is the primary metabolic pathway. The protocols and analytical methods outlined in this guide provide a robust framework for researchers to investigate the metabolic fate of DGBEA, contributing to a comprehensive safety assessment of this widely used industrial chemical. Adherence to established guidelines, such as those from the OECD, will ensure the generation of high-quality and regulatory-acceptable data.

References

Troubleshooting & Optimization

Troubleshooting "Diethylene glycol monobutyl ether acetate" interference in mass spectrometry.

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Diethylene Glycol Monobutyl Ether Acetate (DGBEA) Interference

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering persistent background interference in their mass spectrometry data. As a Senior Application Scientist, I will provide field-proven insights and systematic protocols to identify, eliminate, and prevent contamination from this compound (DGBEA), a common yet challenging laboratory contaminant.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DGBEA) and why is it a problem in my mass spectrometry data?

A: this compound (DGBEA), also known as Butyl CARBITOL™ acetate or 2-(2-butoxyethoxy)ethyl acetate, is a high-boiling point, slow-evaporating solvent with a mild, pleasant odor.[1] Its widespread industrial use makes it a ubiquitous and insidious laboratory contaminant.

Industrial and Commercial Uses:

  • Coatings and Inks: It is a primary component in latex paints, high-bake enamels, and printing inks, where it acts as a coalescing agent to improve film formation.

  • Cleaning Products: DGBEA is an effective solvent in industrial and electronics cleaning formulations.[2]

  • Plasticizer: It is used as a plasticizer in various polymers and resins.

Why it's a problem for Mass Spectrometry: The very properties that make DGBEA a good industrial solvent—low volatility and strong solvency—make it a persistent contaminant in the high-sensitivity environment of a mass spectrometer.[3] Its presence, even at trace levels, can severely compromise data quality for three main reasons:

  • High Background Signal: DGBEA ionizes readily, particularly in positive electrospray ionization (ESI+) mode, creating a high chemical background that can obscure low-abundance analyte peaks.[1][4]

  • Ion Suppression: The high concentration of DGBEA ions competing for charge in the ESI source can suppress the ionization of your target analytes, leading to reduced sensitivity and poor quantitation.[5]

  • Direct Spectral Interference: DGBEA and its adducts can have mass-to-charge ratios (m/z) that overlap with those of your target compounds, leading to inaccurate mass assignments and false positives.[4]

Q2: How can I identify DGBEA contamination in my mass spectra?

A: Identification of DGBEA is primarily achieved by recognizing its characteristic adducts in your background or blank injection spectra. DGBEA has a molecular weight of 204.26 g/mol and a chemical formula of C₁₀H₂₀O₄.[1] It readily forms adducts with protons (H⁺), sodium (Na⁺), potassium (K⁺), and ammonium (NH₄⁺), all of which are commonly present in LC-MS systems.

Look for the following signature ions, preferably using a high-resolution mass spectrometer for accurate mass confirmation.

Adduct FormChemical FormulaMonoisotopic Mass (m/z)
[M+H]⁺ [C₁₀H₂₁O₄]⁺205.1434
[M+NH₄]⁺ [C₁₀H₂₄NO₄]⁺222.1700
[M+Na]⁺ [C₁₀H₂₀O₄Na]⁺227.1254
[M+K]⁺ [C₁₀H₂₀O₄K]⁺243.0993

Table 1: Common DGBEA adducts observed in positive ionization mode.

In reversed-phase chromatography, DGBEA typically appears as a broad, late-eluting peak due to its moderate polarity and low volatility. If you observe these masses consistently across blanks, standards, and samples, DGBEA contamination is the likely cause.

Q3: What are the common sources of DGBEA contamination in a laboratory setting?

A: The sources of DGBEA are varied and often non-obvious. Contamination can be introduced at any point, from sample preparation to analysis. A systematic investigation is crucial for pinpointing the source.

cluster_sources Potential Contamination Sources Env Environmental Air MS Mass Spectrometer (Data Interference) Env->MS Floor Polish, Paint Fumes, Cleaning Sprays Consum Lab Consumables (Tubes, Plates, Tips) Consum->MS Leaching from Plastics (Plasticizer) Reag Reagents & Solvents Reag->MS Contaminated Mobile Phase, Sample Diluent Sys LC System Components Sys->MS System Carryover, Contaminated Wash Solvents Start Start: Suspected DGBEA Contamination Step1 Step 1: Infuse fresh mobile phase directly into MS via syringe pump. (Bypass LC) Start->Step1 Check1 DGBEA ions present? Step1->Check1 Result1 Source is MS ion optics, syringe, or infusion line. Check1->Result1 Yes Step2 Step 2: Connect LC pump directly to MS. Flow mobile phase. (Bypass Autosampler) Check1->Step2 No Check2 DGBEA ions present? Step2->Check2 Result2 Source is mobile phase, solvent lines, or pump. Check2->Result2 Yes Step3 Step 3: Reconnect autosampler. Inject a zero-volume blank. Check2->Step3 No Check3 DGBEA ions present? Step3->Check3 Result3 Source is autosampler wash solvent, needle, or sample loop. Check3->Result3 Yes Result4 Source is likely from samples, sample prep consumables, or diluent. Check3->Result4 No

References

Technical Support Center: Optimizing Diethylene Glycol Monobutyl Ether Acetate (DGBEA) Concentration for Polymer Film Integrity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Diethylene Glycol Monobutyl Ether Acetate (DGBEA) concentration in your polymer film formulations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimental work. Here, we delve into the science behind DGBEA's role and provide practical, step-by-step guidance to ensure the integrity and performance of your polymer films.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about this compound and its function in polymer film applications.

Q1: What is this compound (DGBEA) and what are its key properties?

A1: this compound (also known as Butyl CARBITOL™ Acetate, Butyl Diglycol Acetate, or 2-(2-butoxyethoxy)ethyl acetate) is a high-boiling, slow-evaporating ester solvent.[1] Its key properties make it a versatile solvent in a wide range of applications, including coatings, inks, and cleaning agents.[2]

Key Physicochemical Properties of DGBEA:

PropertyValueUnit
Molecular FormulaC10H20O4
Molecular Weight204.26 g/mol
Boiling Point245 - 247°C
Melting Point-32°C
Flash Point116 (open cup)°C
Density (at 20°C)0.977 - 0.985g/mL
Evaporation Rate (n-butyl acetate = 1)0.002
Water Solubility (at 20°C)65g/L

(Source:[3][4][5][6][7][8])

DGBEA is a colorless liquid with a mild, pleasant odor.[3][9] It is miscible with most organic solvents and has partial solubility in water.

Q2: What is the primary role of DGBEA in polymer film formation?

A2: DGBEA primarily functions as a coalescing agent, a leveling agent, and a retarder solvent in polymer film formulations.[10]

  • Coalescing Agent: In latex or emulsion-based systems, DGBEA facilitates the formation of a continuous, uniform film by softening the polymer particles and promoting their fusion as the solvent evaporates.[1]

  • Leveling Agent: Its slow evaporation rate allows the film to remain fluid for a longer period, enabling it to level out and form a smooth surface, free of defects like brush marks or orange peel.

  • Retarder Solvent: By slowing down the drying process, DGBEA prevents premature skinning of the film surface, which can trap residual solvent and lead to defects.[10] This is particularly beneficial in high-temperature baking enamels and screen printing inks.[10][11]

Q3: How does DGBEA concentration impact the final properties of a polymer film?

A3: The concentration of DGBEA is a critical parameter that significantly influences the mechanical and aesthetic properties of the final film.

  • Too Low Concentration: Insufficient DGBEA can lead to poor coalescence, resulting in a brittle, porous film with reduced durability and potential for cracking.[12][13]

  • Too High Concentration: An excess of DGBEA can excessively prolong the drying time, leading to a soft, tacky film that is susceptible to dirt pickup and handling damage. It can also act as a plasticizer, which in some cases may be desirable to increase flexibility but in others could compromise hardness and block resistance.[1][14]

The optimal concentration balances these factors to achieve the desired film integrity and performance characteristics.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common polymer film defects related to DGBEA concentration.

Problem 1: Film Cracking or Crazing

Symptoms: The appearance of fine cracks or a network of fissures on the surface of the dried polymer film.

Causality: Film cracking during drying is often a result of internal stresses exceeding the cohesive strength of the polymer film.[15][16] This can be exacerbated by:

  • Insufficient Coalescence: If the DGBEA concentration is too low, the polymer particles may not fuse properly, leading to weak points in the film that are prone to cracking under the stress of shrinkage during drying.[12]

  • Rapid Solvent Evaporation: While DGBEA is a slow-evaporating solvent, if other more volatile co-solvents are present in high concentrations, their rapid departure can induce significant stress.

  • Substrate Mismatch: A significant difference in the coefficient of thermal expansion between the polymer film and the substrate can induce stress, particularly if the film is cured at elevated temperatures.[17]

Troubleshooting Workflow:

G start Film Cracking Observed q1 Is DGBEA concentration within the recommended range for the polymer system? start->q1 a1_no No q1->a1_no   a1_yes Yes q1->a1_yes   s1 Increase DGBEA concentration incrementally (e.g., by 0.5-1.0% wt.) and re-evaluate. a1_no->s1 q2 Are highly volatile co-solvents present? a1_yes->q2 end Film Integrity Improved s1->end a2_yes Yes q2->a2_yes   a2_no No q2->a2_no   s2 Partially substitute volatile solvent with a slower-evaporating alternative or increase DGBEA to slow overall evaporation. a2_yes->s2 q3 Is there a significant thermal mismatch with the substrate? a2_no->q3 s2->end a3_yes Yes q3->a3_yes   s3 Optimize curing temperature and ramp rates. Consider a more flexible polymer or primer. a3_yes->s3 s3->end

Caption: Troubleshooting workflow for film cracking.

Experimental Protocol: Stepwise Increase of DGBEA Concentration
  • Establish a Baseline: Prepare a control batch of the polymer solution with the current DGBEA concentration that is exhibiting cracking.

  • Prepare Test Batches: Create a series of small test batches, increasing the DGBEA concentration by 0.5% (by weight of total formulation) in each subsequent batch.

  • Film Casting: Cast films of a consistent thickness from the control and each test batch onto the desired substrate.

  • Controlled Drying: Allow all films to dry under identical, controlled conditions (temperature and humidity).

  • Visual Inspection: After complete drying, visually inspect the films for any signs of cracking or crazing.

  • Mechanical Testing (Optional): If equipment is available, perform tensile strength or flexibility tests to quantify the improvement in film integrity.

Problem 2: Poor Adhesion to the Substrate

Symptoms: The polymer film can be easily peeled or lifted from the substrate, indicating a weak interface.

Causality: Poor adhesion can be a complex issue involving surface energy, wetting, and mechanical interlocking.[18][19] In the context of solvent systems:

  • Inadequate Wetting: The solvent system must effectively "wet" the substrate, meaning it has a lower surface tension than the substrate's surface energy, allowing it to spread evenly.[20] While DGBEA has good solvency for many resins, the overall surface tension of the formulation is key.[2]

  • Solvent Trapping at the Interface: If the solvent evaporates too quickly at the surface of the film, it can trap a layer of solvent at the film-substrate interface, preventing the polymer from making direct, intimate contact with the substrate. The slow evaporation of DGBEA generally helps mitigate this.[4][10]

  • Solvent-Polymer Interaction: The thermodynamic quality of the solvent can influence the conformation of polymer chains.[21][22] A "good" solvent, where polymer-solvent interactions are favorable, can lead to a more interpenetrated and potentially better-adhering film structure upon drying.[21]

Troubleshooting Workflow:

G start Poor Adhesion Observed q1 Is the substrate properly cleaned and pre-treated? start->q1 a1_no No q1->a1_no   a1_yes Yes q1->a1_yes   s1 Implement a rigorous substrate cleaning protocol. Consider surface activation treatments (e.g., corona, plasma). a1_no->s1 end Adhesion Improved s1->end q2 Is the surface tension of the liquid formulation appropriate for the substrate? a1_yes->q2 a2_no No q2->a2_no   a2_yes Yes q2->a2_yes   s2 Add a suitable wetting agent or surfactant. Adjust co-solvent blend to modify surface tension. a2_no->s2 s2->end q3 Is there evidence of solvent trapping (e.g., blistering, slow final cure)? a2_yes->q3 a3_yes Yes q3->a3_yes   s3 Optimize the drying/curing profile (e.g., add a flash-off time before heating). Ensure DGBEA concentration is not excessively high. a3_yes->s3 s3->end

Caption: Troubleshooting workflow for poor adhesion.

Experimental Protocol: Adhesion Testing (ASTM D3359 - Cross-Hatch Test)
  • Prepare Films: Prepare films on the target substrate using formulations with optimized DGBEA concentrations from the previous experiments.

  • Cure Films: Ensure films are fully cured/dried according to the recommended procedure.

  • Scribe the Film: Using a sharp blade or a dedicated cross-hatch cutter, make a series of parallel cuts through the film to the substrate. Make a second series of cuts at a 90-degree angle to the first, creating a grid pattern.

  • Apply Tape: Firmly apply a specified pressure-sensitive tape over the grid.

  • Remove Tape: Within 90 seconds of application, rapidly pull the tape off at a 180-degree angle back upon itself.

  • Assess Adhesion: Examine the grid area for the amount of coating removed and classify the adhesion according to the ASTM scale (5B for no removal, down to 0B for severe removal). This provides a quantitative measure of adhesion improvement.

Problem 3: Surface Defects (e.g., Pinholes, Craters, "Solvent Pop")

Symptoms: Small, circular defects on the film surface, which may be depressions (craters) or small holes (pinholes). "Solvent pop" refers to blisters or broken bubbles caused by trapped solvent escaping after the surface has started to solidify.[23][24]

Causality: These defects are typically caused by the rapid escape of volatile components from the film after the surface has begun to form a "skin."

  • Imbalanced Evaporation Rate: If the formulation contains a mix of fast- and slow-evaporating solvents, the fast-evaporating ones can be trapped beneath the surface that is kept fluid by the slower-evaporating DGBEA. As the film is heated or continues to dry, the vapor pressure of the trapped volatile solvent increases, eventually bursting through the surface.[23][24]

  • Excessive Film Thickness: Thicker films provide a longer path for the solvent to travel to escape, increasing the likelihood of the surface skinning over before all the solvent has evaporated.

  • Incorrect Drying/Curing Temperature: Introducing the film to a high temperature too quickly can cause the surface to cure rapidly, trapping solvent underneath.[23][24]

DGBEA's Role in Mitigation: As a slow-evaporating solvent, an appropriate concentration of DGBEA helps to keep the entire film matrix open for longer, allowing for a more uniform and controlled release of all solvent components, thus reducing the risk of popping.[4][10]

Troubleshooting Workflow:

G start Surface Defects Observed q1 Is the film thickness excessive? start->q1 a1_yes Yes q1->a1_yes   a1_no No q1->a1_no   s1 Reduce film thickness or apply in multiple thinner coats. a1_yes->s1 end Smooth, Defect-Free Surface s1->end q2 Is the drying/curing temperature profile too aggressive? a1_no->q2 a2_yes Yes q2->a2_yes   a2_no No q2->a2_no   s2 Introduce a lower-temperature flash-off step before the final high-temperature cure. a2_yes->s2 s2->end q3 Is the solvent blend imbalanced (fast and slow evaporators)? a2_no->q3 a3_yes Yes q3->a3_yes   s3 Replace a portion of the fast-evaporating solvent with a mid-range boiling point co-solvent to create a more gradual evaporation curve. Ensure DGBEA concentration is sufficient to act as a retarder. a3_yes->s3 s3->end

References

Preventing phase separation in "Diethylene glycol monobutyl ether acetate"-based formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Diethylene glycol monobutyl ether acetate (BCA), also known as Butyl CARBITOL™ Acetate.[1][2] This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent phase separation in their formulations. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower your formulation development.

Introduction: The Challenge of Phase Separation

This compound (BCA) is a high-boiling, slow-evaporating ester solvent valued for its excellent solvency, coalescing properties, and good balance of volatility and water solubility.[1][2][3][4] It is a key component in coatings, specialty printing inks, cleaning products, and increasingly, in complex drug delivery systems.[1][5]

However, its unique chemical structure—containing both ether and ester functionalities—can lead to complex solubility behaviors.[6] While miscible with most organic solvents, it is only partially soluble in water.[2] This partial solubility is often the root cause of formulation instability, manifesting as cloudiness, haziness, or complete phase separation into distinct layers. This guide will provide a systematic approach to diagnosing and resolving these issues.

Troubleshooting Guide: Resolving Formulation Instability

This section addresses specific issues you may encounter during your experiments.

Question 1: My BCA-based formulation, which was initially clear, has turned cloudy or hazy. What is the likely cause?

Answer: Cloudiness or haziness is typically the first sign of incipient phase separation, where microscopic, immiscible droplets are forming a stable emulsion or a fine precipitate.[7][8] This phenomenon, often referred to as turbidity, can be triggered by several factors:

  • Polarity Mismatch: The most common cause is the incompatibility between different components in your formulation. BCA has a specific polarity, and if you've introduced a compound (e.g., an active pharmaceutical ingredient (API), a polymer, or an oil) with a significantly different polarity, they may not be mutually soluble. BCA is miscible with most organic solvents but only has a water solubility of about 6.5 g/100g at 25°C.[6][9] If your formulation contains water or other highly polar substances, you may be exceeding this solubility limit.

  • Temperature Fluctuations: Some glycol ether solutions exhibit a Lower Critical Solution Temperature (LCST), where they are miscible at lower temperatures but separate as the temperature rises.[10][11][12] If your lab experiences temperature swings, or if the formulation is heated during a process step, this could induce phase separation. Conversely, some formulations may have an Upper Critical Solution Temperature (UCST), where they separate upon cooling.

  • Contamination: The introduction of impurities, even in small amounts, can disrupt the delicate equilibrium of a formulation.[8][13] Ensure all glassware is scrupulously clean and that all components are of high purity.

Logical Troubleshooting Workflow

A Observe: Formulation is Cloudy/Hazy B Hypothesis 1: Polarity Mismatch A->B C Hypothesis 2: Temperature Effect A->C D Hypothesis 3: Contamination A->D E Action: Add a Co-solvent (See Protocol 1) B->E F Action: Controlled Heating/Cooling Cycle Experiment C->F G Action: Use High-Purity Components & Clean Glassware D->G H Result: Formulation Clears? E->H I Result: Cloudiness is Temperature-Dependent? F->I J Result: Formulation Clears? G->J K Solution: Optimize Co-solvent Ratio H->K Yes N Problem Persists: Consider Surfactant (See Protocol 2) H->N No I->B No L Solution: Control Operating Temperature or Add Stabilizer I->L Yes J->B No M Solution: Maintain Strict Purity Standards J->M Yes

Caption: Troubleshooting workflow for cloudy formulations.

Question 2: My formulation has separated into two distinct liquid layers. How can I create a single-phase system?

Answer: Complete phase separation indicates a significant immiscibility gap between your components. The goal is to bridge this gap.

  • The Co-Solvent Approach: The most effective strategy is to introduce a "bridging" solvent, or co-solvent. A co-solvent is mutually miscible with both the BCA phase and the separated phase.[14] For example, if your BCA formulation has separated from an aqueous phase, a co-solvent like ethanol or isopropanol, which is miscible with both BCA and water, can be added to create a homogenous solution. The key is selecting a co-solvent with intermediate polarity.[15]

  • The Surfactant Approach: If a co-solvent is not feasible (e.g., it negatively impacts performance or is undesirable in the final product), a surfactant can be used. Surfactants are molecules with both a hydrophilic (water-loving) head and a lipophilic (oil-loving) tail. They work by positioning themselves at the oil-water interface, reducing interfacial tension and forming stable micelles that disperse one phase within the other.

Mechanism of Co-Solvents and Surfactants

cluster_0 The Problem: Immiscibility cluster_1 Solution 1: Co-Solvent cluster_2 Solution 2: Surfactant A BCA Phase (Moderately Polar) C Phase Separation A->C B Aqueous Phase (Highly Polar) B->C D BCA Phase F Co-Solvent (e.g., Isopropanol) D->F E Aqueous Phase E->F G Homogenous Solution F->G H BCA Droplet (Oil Phase) J Surfactant Micelle H->J encapsulated by I Aqueous Phase (Continuous) K Stable Emulsion I->K J->I dispersed in

Caption: How co-solvents and surfactants prevent phase separation.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of BCA I should be aware of? A1: Understanding the physicochemical properties of BCA is the first step to successful formulation.

PropertyValueSource
Molecular Weight 204.3 g/mol [3][9]
Boiling Point 245.3 - 246.7 °C[3][6][9]
Flash Point 105 °C[3][9]
Freezing Point -32 °C[3][9]
Specific Gravity (20/20°C) 0.979[6][9]
Solubility in Water (25°C) 6.5 g/100g [6][9]
Water in Solvent (25°C) 3.7 g/100g [6][9]
Hansen Solubility Parameters δd: 16.0, δp: 4.1, δh: 8.2 (J/cm³)¹/²[6][9]

These properties indicate that BCA is a slow-evaporating, relatively non-volatile solvent with limited water solubility, which is a critical constraint in aqueous formulations.[2][9]

Q2: How do I choose an appropriate co-solvent? A2: The principle of "like dissolves like" is a good starting point. A successful co-solvent must be miscible with all other components in the formulation. You can use Hansen Solubility Parameters (HSP) for a more quantitative selection. The HSP values for BCA (listed above) indicate it has significant dispersion and hydrogen bonding character, with a smaller polar component. A good co-solvent will have HSP values that are intermediate between BCA and the component it is immiscible with. Common choices for bridging BCA and water include short-chain alcohols (ethanol, isopropanol) and other glycols or glycol ethers.[16][17][18]

Q3: When should I use a surfactant instead of a co-solvent? A3: A surfactant is preferred when:

  • The required concentration of co-solvent is too high and would negatively affect product properties (e.g., viscosity, drying time).

  • You need to create a stable emulsion of two completely immiscible liquids (e.g., oil and water).

  • The active ingredients in your formulation are sensitive to high concentrations of organic solvents. The choice depends on achieving the desired stability with the minimum possible impact on the formulation's performance and safety profile.

Experimental Protocols

Protocol 1: Co-Solvent Miscibility Titration

This protocol helps determine the minimum amount of a co-solvent needed to homogenize a two-phase system.

Objective: To find the miscibility point of a phase-separated BCA-based formulation upon addition of a co-solvent.

Materials:

  • Your phase-separated formulation.

  • A selection of potential co-solvents (e.g., ethanol, isopropanol, propylene glycol).

  • Glass beaker or flask.

  • Magnetic stirrer and stir bar.

  • Calibrated burette or pipette.

Methodology:

  • Place a known volume (e.g., 50 mL) of your heterogeneous formulation into the beaker.

  • Begin stirring at a moderate speed to ensure the mixture is agitated but not vortexing.

  • Slowly titrate the co-solvent into the mixture from the burette, adding 0.5 mL increments.

  • After each addition, allow the system to equilibrate for 1-2 minutes. Observe the solution for clarity. The point at which the solution turns from cloudy to completely clear and remains clear for at least 5 minutes is the endpoint.[19]

  • Record the volume of co-solvent added.

  • Repeat the titration at different temperatures if your application requires stability across a temperature range.

Data Analysis: The co-solvent that achieves a clear solution with the lowest added volume is generally the most efficient choice.

A Start: Place 50mL of phase-separated sample in beaker with stir bar B Begin stirring A->B C Titrate: Add 0.5mL of co-solvent B->C D Equilibrate for 2 mins C->D E Is solution clear? D->E E->C No F End: Record total volume of co-solvent added E->F Yes

Caption: Workflow for co-solvent miscibility titration.

References

Controlling the evaporation rate of "Diethylene glycol monobutyl ether acetate" in experiments.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Controlling DGBEA Evaporation

Welcome to the technical support guide for Diethylene Glycol Monobutyl Ether Acetate (DGBEA). This resource is designed for researchers, scientists, and drug development professionals who utilize DGBEA and require precise control over its evaporation characteristics. The following question-and-answer guide provides in-depth, field-proven insights to address common challenges and enhance experimental reproducibility.

Section 1: Fundamental Properties & Evaporation Behavior

Q1: What are the key physical properties of DGBEA that influence its evaporation rate?

A1: Understanding the intrinsic physicochemical properties of DGBEA is the foundation of controlling its behavior. Unlike highly volatile solvents, DGBEA is a high-boiling, slow-evaporating solvent designed for applications requiring long open times and smooth film formation. The key properties are summarized below.

PropertyValueSignificance for Evaporation Control
Boiling Point 238–248 °C (at 1013 hPa)[1]A high boiling point indicates strong intermolecular forces, resulting in a naturally slow evaporation rate at ambient temperatures.
Vapor Pressure 5.3 Pa / 0.04 mmHg (at 20°C)[2][3]This very low vapor pressure is the primary reason for its slow evaporation. Small changes in temperature can cause significant relative changes in this value.
Flash Point 102–116 °C (Closed Cup)[1][4]This is a safety parameter, indicating the temperature at which vapors can ignite. It is not directly related to the evaporation rate but is critical for safe handling when heating.
Water Solubility 65 g/L (at 20°C)[1]Its partial water solubility means that ambient humidity can influence the net evaporation rate, a crucial factor in uncontrolled environments.[5]
Relative Evaporation Rate <0.01 (n-Butyl Acetate = 1)This value confirms that DGBEA evaporates much more slowly than the standard reference solvent, n-butyl acetate.

These properties collectively define DGBEA as a stable, low-volatility solvent, meaning that external factors must be deliberately and precisely manipulated to achieve a desired evaporation profile.

Q2: How is the evaporation rate of a solvent like DGBEA typically measured or compared?

A2: In industrial and research settings, the evaporation rate of solvents is standardized to allow for meaningful comparisons. The most common methodology is outlined in ASTM D3539 .[6][7][8][9]

This standard test method involves using a device called a Shell Thin-Film Evaporometer.[6][7][8] In this procedure:

  • A known volume (e.g., 0.7 mL) of the solvent is dispensed onto a filter paper disk of a known surface area.[6]

  • The disk is suspended from a sensitive balance inside a cabinet with strictly controlled temperature and airflow.[6]

  • The weight loss of the solvent is measured over time.

  • The time it takes for 90% of the solvent to evaporate is used to calculate a relative evaporation rate, which is normalized to a standard solvent, n-butyl acetate (rate = 1.0).[6][7]

While this method is excellent for comparing solvents under ideal conditions, it's important to recognize that real-world laboratory conditions (uncontrolled airflow, fluctuating humidity) will alter the observed rate.[6] Therefore, for process control, direct measurement within your experimental setup (e.g., via a sensitive balance) is often necessary for achieving high precision.

Section 2: Core Principles of Evaporation Control

Q3: What are the primary external factors I can manipulate to control the evaporation rate of DGBEA?

A3: The evaporation rate of any solvent is a function of four primary external variables.[10] Mastering control of your experiment requires active management of these factors.

EvaporationFactors EvaporationRate DGBEA Evaporation Rate Temp Temperature Temp->EvaporationRate Increases Rate Pressure Ambient Pressure (Vacuum) Pressure->EvaporationRate Decreases Rate (Lower Pressure = Higher Rate) Airflow Gas Flow Rate (Air / Inert Gas) Airflow->EvaporationRate Increases Rate SurfaceArea Surface Area SurfaceArea->EvaporationRate Increases Rate

Caption: Key experimental factors that directly influence the evaporation rate of DGBEA.

  • Temperature: Increasing the temperature provides more kinetic energy to the DGBEA molecules, increasing vapor pressure and thus the evaporation rate.[10]

  • Ambient Pressure: Decreasing the pressure above the liquid (applying a vacuum) lowers the solvent's boiling point, dramatically accelerating evaporation even at low temperatures.[10][11] This is a cornerstone of gentle solvent removal.[12]

  • Gas Flow Rate: A flow of gas (air or an inert gas like nitrogen) across the solvent surface physically removes vapor molecules, preventing the establishment of equilibrium and maintaining a high net evaporation rate.[10]

  • Surface Area: Evaporation is a surface phenomenon. Increasing the surface area-to-volume ratio exposes more molecules to the interface, speeding up the process.[10]

Q4: How does temperature quantitatively affect the evaporation rate of DGBEA?
Temperature (°C)Vapor Pressure (Pa)Vapor Pressure (mmHg)Source
205.3~0.04[2][3]
46100~0.75[1]

Causality: Heating the DGBEA solution in a controlled manner (e.g., with a hot plate, water bath, or vacuum oven) directly increases the kinetic energy of the solvent molecules. This increased energy allows them to overcome the intermolecular forces holding them in the liquid state and escape into the vapor phase more readily. For precise control, a feedback loop (e.g., a thermocouple connected to the heater) is essential to prevent temperature overshoots.

Section 3: Practical Guides & Experimental Protocols

Q5: How can I precisely slow down or stabilize the evaporation of DGBEA for a long-duration experiment?

A5: To minimize evaporation, you must counteract the factors that promote it. The goal is to create a localized environment at or near vapor saturation.

Protocol: Creating a Saturated DGBEA Vapor Environment

  • Select an Enclosure: Use a sealed or semi-sealed container (e.g., a desiccator, bell jar, or a petri dish with a lid). The volume of the enclosure should be appropriate for your experiment to allow for rapid saturation.

  • Prepare a Saturation Source: Pour a small amount of DGBEA into a secondary, open container (a "source reservoir") and place it inside the main enclosure, separate from your actual experiment. This source liquid will evaporate to saturate the headspace.

  • Equilibrate the System: Seal the enclosure and allow it to sit at a constant, monitored temperature for a period before starting your experiment. This allows the air inside to become saturated with DGBEA vapor.

  • Introduce the Experiment: Once the environment is equilibrated, place your experimental sample (e.g., a coated slide, a solution in a well plate) inside the enclosure.

  • Maintain Constant Temperature: Place the entire setup in a temperature-controlled environment, like an incubator. Even minor temperature fluctuations will alter the saturation vapor pressure and cause unwanted evaporation or condensation.

Self-Validation: By creating a saturated atmosphere, the net evaporation rate from your sample will approach zero, as the rate of molecules leaving the liquid surface will be equal to the rate of molecules condensing back into it.

Q6: What is the best way to controllably accelerate the evaporation of DGBEA?

A6: To accelerate evaporation, particularly for a high-boiling solvent like DGBEA, leveraging reduced pressure is the most effective and gentle method.[10][11][12]

Protocol: Controlled Evaporation Using a Vacuum Oven

  • Sample Preparation: Place your sample in a vacuum-rated container with a large surface area (e.g., a shallow glass dish).

  • System Setup: Place the container inside a vacuum oven. Ensure all seals are clean and properly seated. Connect the oven to a vacuum pump with a cold trap in between to capture the DGBEA vapor and protect the pump.

  • Set Temperature: Set the oven to a gentle, controlled temperature (e.g., 40-60°C). This temperature should be well below the point where your sample might degrade.

  • Apply Vacuum: Slowly and carefully apply the vacuum. Do not apply the vacuum too quickly, as this can cause the solvent to boil violently ("bumping"), leading to sample loss.

  • Monitor and Control: Adjust the vacuum level to achieve a gentle, steady evaporation. A controlled bleed valve or a dedicated vacuum controller allows for precise regulation of the pressure.

  • Process Completion: Once the solvent is removed, release the vacuum slowly before turning off the pump and opening the oven.

Causality: By reducing the pressure, you lower the boiling point of DGBEA.[10] This allows for rapid evaporation at a temperature that will not harm thermally sensitive compounds, a principle that is also the basis for rotary evaporators.[10][12]

Section 4: Troubleshooting Common Issues

Q7: My DGBEA evaporation rate is inconsistent between experiments. What are the likely causes?

A7: Inconsistency is almost always due to uncontrolled environmental variables. Use this checklist to identify the source of the problem:

  • Airflow Changes: Are you working in a fume hood?[6] A change in sash height, drafts from lab traffic, or fluctuations in the building's HVAC system can dramatically alter the airflow over your sample, leading to inconsistent results.

    • Solution: Perform experiments inside a more controlled enclosure (like a glovebox or a sealed chamber) or at a consistent, documented sash height.

  • Temperature Fluctuations: Is the ambient lab temperature stable? Direct sunlight, proximity to heating vents, or equipment that cycles on and off can change the sample temperature enough to affect the rate.

    • Solution: Use a water bath or a temperature-controlled hotplate to maintain a constant sample temperature.

  • Humidity Variations: Is the ambient relative humidity (RH) changing day-to-day? While DGBEA is not water, high humidity can slow the net evaporation rate of aqueous-miscible solvents by reducing the capacity of the air to accept more vapor.[13][14] Conversely, for some volatile organic compounds, high humidity can paradoxically increase the evaporation rate due to complex thermodynamic effects related to evaporative cooling and water condensation.[15]

    • Solution: Conduct experiments in a humidity-controlled chamber or glovebox. If this is not possible, record the ambient RH for each experiment to correlate it with your results.

Q8: I'm observing defects (e.g., "orange peel," haze, cracking) in the film I'm casting with a DGBEA-based solution. Could this be related to the evaporation rate?

A8: Absolutely. Film quality is critically dependent on the evaporation dynamics. DGBEA is specifically chosen for its slow evaporation to prevent such defects.

  • Cause - Evaporation is Too Fast: If you are actively heating or applying excessive airflow, the film may solidify too quickly. This traps solvent, causes stress, and prevents the coating from leveling properly, leading to surface defects like "orange peel" or cracking.

    • Solution: Reduce the temperature or airflow. Consider adding an even slower-evaporating co-solvent to the formulation to keep the film "open" for longer.

  • Cause - Environmental Contamination: If evaporation is slow and the environment is not clean, airborne dust or particles can settle on the wet surface, causing imperfections.

    • Solution: Work in a clean environment, such as a laminar flow hood or a filtered enclosure.

  • Cause - Moisture Condensation: If you are rapidly evaporating the solvent under vacuum without adequate heating, the sample can undergo significant evaporative cooling. This can cool the surface below the dew point of the surrounding air, causing water to condense onto your film and creating a hazy or blushed appearance.

    • Solution: Apply gentle, controlled heat during vacuum evaporation to counteract evaporative cooling and keep the surface temperature above the dew point.

References

Technical Support Center: Challenges in Removing Residual Diethylene Glycol Monobutyl Ether Acetate (DGBEA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing challenges associated with the removal of residual Diethylene glycol monobutyl ether acetate (DGBEA) from your samples. This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties in purifying their products from this high-boiling point solvent. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate these challenges effectively.

Introduction to the Challenge

This compound (DGBEA), also known as Butyl CARBITOL™ acetate, is a versatile solvent valued for its high boiling point and excellent solvency for a wide range of resins and polymers.[1][2] However, these very properties make it notoriously difficult to remove from final products, posing a significant challenge in pharmaceutical and chemical synthesis where purity is paramount.[3] Incomplete removal can lead to impurities that may affect the stability, efficacy, and safety of the final product.[4]

This guide provides a structured approach to understanding and overcoming the hurdles of DGBEA removal, grounded in the physicochemical properties of the solvent and established laboratory techniques.

Physicochemical Properties of DGBEA

Understanding the properties of DGBEA is the first step in designing an effective removal strategy.

PropertyValueSignificance for Removal
Molecular Formula C₁₀H₂₀O₄[5]Provides information on its size and elemental composition.
Molecular Weight 204.26 g/mol [5]Its relatively high molecular weight contributes to its low volatility.
Boiling Point 245-247 °C[2]This high boiling point makes standard evaporation techniques challenging and energy-intensive.[6]
Vapor Pressure 5.3 Pa at 20°CThe low vapor pressure indicates slow evaporation at ambient temperatures.
Solubility in Water Slightly soluble, 6.5 g/100 mL at 20°CIts partial water solubility allows for aqueous extraction methods but can also lead to emulsions.[7]
Density 0.98 g/cm³[8]Similar to water, which can make phase separation in extractions less distinct.
LogP (Octanol/Water) 1.7Indicates a moderate level of lipophilicity, suggesting it will partition into organic phases.

Troubleshooting Guide: Question & Answer Format

Issue 1: Rotary Evaporation is Ineffective or Too Slow

Q: I'm trying to remove DGBEA using a rotary evaporator, but it's taking a very long time, even at high temperatures and low pressures. What can I do to improve the efficiency?

A: This is a common challenge due to DGBEA's high boiling point.[6] Simply increasing the bath temperature can risk degrading your sample. Here’s a systematic approach to optimize the process:

  • Achieve a Deeper Vacuum: A standard water aspirator may not provide sufficient vacuum to significantly lower DGBEA's boiling point. Employ a high-performance vacuum pump capable of reaching pressures below 10 mbar.[9] At these lower pressures, the boiling point of DGBEA will be substantially reduced, allowing for evaporation at a more moderate and safer temperature.[6]

  • Optimize the "Delta 20" Rule: For efficient evaporation, maintain a temperature difference of approximately 20°C between the heating bath and the solvent vapor temperature, and a further 20°C difference between the vapor temperature and the condenser coolant.[10] For DGBEA, this might mean a bath temperature of 60-80°C (sample permitting), aiming for a vapor temperature of 40-60°C, and using a chilled condenser at 0°C or below.

  • Increase the Surface Area: A larger flask, filled to no more than half its volume, will increase the surface area for evaporation. Increasing the rotation speed can also help for low-viscosity solutions.[11]

  • Consider a Co-solvent: Adding a more volatile, lower-boiling point co-solvent (e.g., toluene or heptane) can sometimes form a lower-boiling azeotrope or simply increase the overall vapor pressure of the mixture, aiding in the removal of the less volatile solvent.[12] This should be tested on a small scale first.

Issue 2: Product is Water-Soluble, Complicating Liquid-Liquid Extraction

Q: My compound of interest is soluble in water, so I can't perform a simple organic-aqueous extraction to remove the DGBEA. What are my options?

A: This is a classic purification dilemma. Since DGBEA has some water solubility, separating it from a water-soluble product requires a more nuanced approach.

  • Solid-Phase Extraction (SPE): This is often the most effective technique in this scenario.[13] The goal is to select a stationary phase (sorbent) that either strongly retains your product while allowing DGBEA to pass through, or vice-versa.

    • If your product is polar and the DGBEA is the less polar component: Consider using a reversed-phase (e.g., C18) SPE cartridge. Your polar product will have low affinity for the nonpolar sorbent and will elute early with a polar mobile phase (like water or methanol/water), while the more lipophilic DGBEA will be retained and can be washed off later with a stronger, less polar organic solvent (e.g., acetonitrile or isopropanol).[14]

    • If your product can be ionized: Ion-exchange SPE can be highly selective.[15] If your product has an acidic or basic functional group, you can adjust the pH of your sample to charge it, allowing it to bind to an anion or cation exchange sorbent. The neutral DGBEA molecule will pass through. Your product can then be eluted by changing the pH or increasing the ionic strength of the eluting solvent.[16]

  • Lyophilization (Freeze-Drying): If your product is non-volatile and stable to freezing, and the DGBEA is present in a primarily aqueous solution, lyophilization can be effective.[17] This process removes water and other volatile components by sublimation under deep vacuum. While DGBEA is not highly volatile, under the high vacuum and long processing times of lyophilization, it can be gradually removed. This is particularly useful for removing final traces of the solvent.

FAQs: this compound (DGBEA) Removal

Q1: Can I use flash chromatography to remove DGBEA?

A1: Yes, flash chromatography can be an excellent method, especially if the DGBEA is a major component of the liquid matrix.[18] The key is to treat the DGBEA as one of the components to be separated.

  • Dry Loading: It is highly recommended to pre-adsorb your crude sample onto a solid support like silica gel or Celite®.[19] Dissolve your sample in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate), mix it with the sorbent, and then evaporate the volatile solvent completely. This "dry loading" technique prevents the large volume of DGBEA from disturbing the equilibration at the top of the column, leading to much better separation.[20]

  • Solvent System Selection: Choose an eluent system where your compound of interest has a good retention factor (Rf) on a TLC plate (typically 0.2-0.4), and the DGBEA moves at a different rate. Given DGBEA's polarity, a typical normal-phase system like ethyl acetate/hexanes would likely see the DGBEA move with the solvent front or at a high Rf. This allows for the separation of less polar compounds that will be retained more strongly on the silica. For more polar compounds, a reversed-phase system might be more appropriate.

Q2: Are there any specific Solid-Phase Extraction (SPE) sorbents that are recommended for glycol ethers like DGBEA?

A2: While there isn't a single "magic bullet" sorbent, some types are generally more effective for compounds like DGBEA. A unique carbon adsorbent, ENVI-Carb™ Plus, has been shown to be effective at retaining glycols and glycol ethers from aqueous solutions.[21] This type of microporous carbon molecular sieve can retain analytes based on hydrophobicity and molecular size.[21] The analytes are then typically eluted with an organic solvent. For general purposes, method development should start with:

  • Reversed-Phase (C8, C18): Good for retaining DGBEA from a polar (e.g., aqueous) sample matrix.

  • Normal-Phase (Silica, Diol): Useful for retaining polar analytes while allowing the less polar DGBEA (in the context of a very polar sample) to pass through in a non-polar solvent system.[13]

  • Polymeric Sorbents (e.g., Styrene-Divinylbenzene): These can offer different selectivity compared to silica-based sorbents and are stable over a wider pH range.

Q3: My sample is sensitive to heat and I cannot use rotary evaporation. What is the best alternative?

A3: For heat-sensitive compounds, non-thermal removal methods are essential.

  • High-Vacuum Ambient Temperature Evaporation: A method sometimes called "cryovapping" can be used.[22] This involves connecting a flask containing your sample to a collection flask that is cooled with liquid nitrogen or a dry ice/acetone bath, all under a high vacuum. The large temperature differential creates a pressure gradient that drives the solvent to evaporate from the warmer flask and condense in the cold trap, without applying external heat.[22]

  • Lyophilization (Freeze-Drying): As mentioned earlier, this is an excellent, albeit slower, option for removing solvents from heat-sensitive and non-volatile products, particularly from aqueous solutions.[17]

  • Solid-Phase Extraction (SPE) or Flash Chromatography: These chromatographic methods are performed at ambient temperature and are ideal for heat-sensitive compounds.[14][23]

Experimental Protocols

Protocol 1: General Purpose Solid-Phase Extraction (SPE) for DGBEA Removal (Bind-Elute Strategy)

This protocol assumes the product of interest is more polar than DGBEA and the sample is in an aqueous or highly polar solution. The goal is to retain the DGBEA on a reversed-phase cartridge and collect the product in the initial load/wash fractions.

  • Sorbent Selection: Choose a reversed-phase SPE cartridge (e.g., C18) with a bed mass appropriate for the amount of DGBEA to be removed.

  • Conditioning:

    • Wash the cartridge with 2-3 column volumes of a water-miscible organic solvent (e.g., methanol or acetonitrile).

    • Equilibrate the cartridge with 2-3 column volumes of deionized water or your sample buffer. Do not let the sorbent run dry.

  • Loading:

    • Dilute your sample with water or a suitable buffer to ensure compatibility with the sorbent.

    • Load the sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 drops per second).

    • Collect the eluate from this step, as it should contain your polar product.

  • Washing:

    • Wash the cartridge with 1-2 column volumes of deionized water or a weak aqueous buffer to elute any remaining product.

    • Collect this wash and combine it with the loading eluate.

  • Elution (of DGBEA):

    • (Optional) To confirm the removal, elute the retained DGBEA with 1-2 column volumes of a strong organic solvent (e.g., acetonitrile or isopropanol). This fraction can be analyzed to quantify the removed DGBEA.

  • Analysis: Analyze the combined load/wash fractions for your product and for residual DGBEA to confirm successful removal.

References

"Diethylene glycol monobutyl ether acetate" stability under different experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for Diethylene Glycol Monobutyl Ether Acetate (DGBEA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of DGBEA under various experimental conditions. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and success of your experiments.

I. Understanding the Stability of this compound: A Proactive Approach

This compound (DGBEA), a versatile solvent used in numerous applications including coatings, inks, and potentially in pharmaceutical formulations, possesses inherent stability characteristics that must be carefully considered to ensure experimental reproducibility and safety.[1][2] As both an ether and an ester, DGBEA is susceptible to specific degradation pathways, primarily hydrolysis and peroxide formation. Understanding the kinetics and triggers for these reactions is paramount for any scientist working with this compound.

This guide moves beyond a simple recitation of facts to provide a causal understanding of DGBEA's behavior. By anticipating potential stability issues, you can implement preventative measures, troubleshoot unexpected results, and ultimately, have greater confidence in your experimental outcomes.

II. Troubleshooting Guide: Addressing Common Stability Issues

This section is formatted in a question-and-answer style to directly address common problems encountered during the use of DGBEA.

Question 1: I suspect my DGBEA has degraded. What are the most likely causes and how can I confirm it?

Answer: The two primary degradation pathways for DGBEA are hydrolysis and peroxide formation.

  • Hydrolysis: The ester linkage in DGBEA can be cleaved by water, a reaction that is significantly accelerated by the presence of acids or bases. This will result in the formation of diethylene glycol monobutyl ether and acetic acid. A noticeable change in the pH of your solution (becoming more acidic) can be an indicator of hydrolysis.

  • Peroxide Formation: Like many ethers, DGBEA can react with atmospheric oxygen over time to form explosive peroxides.[3] This process is often initiated by light and heat. The presence of peroxides is a significant safety hazard, especially if the solvent is to be distilled or concentrated.

Confirmation of Degradation:

  • pH Measurement: A simple pH test of an aqueous extraction of your DGBEA solution can indicate acidic degradation products from hydrolysis.

  • Peroxide Test: It is crucial to test for peroxides, especially in older containers or those that have been opened multiple times. A simple qualitative test using potassium iodide can be performed. A yellow to brown color indicates the presence of peroxides.

  • Analytical Characterization: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify degradation products.[4]

Question 2: I've observed unexpected peaks in my chromatogram when using DGBEA as a solvent. Could this be related to its stability?

Answer: Yes, unexpected peaks are a common issue arising from DGBEA degradation or interaction with your analytical system.

  • Degradation Products: The primary hydrolysis products, diethylene glycol monobutyl ether and acetic acid, can appear as separate peaks in your chromatogram. Peroxides are generally unstable and may not be directly observed, but their presence can lead to further reactions and a complex mixture of byproducts.

  • System Contamination: Diethylene glycol monobutyl ether, a hydrolysis product, has been identified as a source of chemical noise in mass spectrometers.[5] This can lead to a high baseline and interfere with the detection of your analytes.

  • Carryover: Glycol ethers can be "sticky" in GC systems, leading to carryover from one injection to the next. This can manifest as "ghost peaks" in subsequent runs.

Troubleshooting Steps:

  • Run a Blank: Inject a sample of pure, fresh DGBEA to establish a baseline chromatogram.

  • Check for Carryover: After running a concentrated sample, inject a blank solvent to see if any peaks from the previous injection reappear.

  • System Cleaning: If contamination is suspected, thorough cleaning of the injector port, liner, and column may be necessary.

Question 3: My experiment requires heating DGBEA. What precautions should I take?

Answer: Heating DGBEA requires careful consideration of both safety and chemical stability.

  • Peroxide Hazard: Never heat or distill DGBEA without first testing for the presence of peroxides. Concentrating a solution containing peroxides can lead to a violent explosion.

  • Thermal Degradation: While DGBEA has a high boiling point, prolonged heating at elevated temperatures can lead to thermal decomposition. The specific degradation products will depend on the temperature and atmosphere (e.g., presence of oxygen).

  • Increased Reaction Rates: Higher temperatures will accelerate the rate of hydrolysis if water is present.

Recommendations:

  • Always test for peroxides before heating.

  • Use an inert atmosphere (e.g., nitrogen or argon) if heating for extended periods to minimize oxidative degradation.

  • Monitor for any changes in color or pressure during heating.

III. Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of DGBEA?

Q2: What are the best storage conditions for DGBEA to ensure its stability?

A2: To maximize the shelf-life of DGBEA, it should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from light, moisture, and atmospheric oxygen.[6] Storage under an inert atmosphere, such as nitrogen, is recommended to further minimize the risk of peroxide formation.

Q3: Is DGBEA compatible with common laboratory plastics?

A3: DGBEA is a good solvent and may cause swelling or leaching of some plastics. Studies on similar glycol ethers and plasticizers suggest that compatibility should be carefully evaluated.[7][8][9] For critical applications, it is recommended to use glass or chemically resistant plastics such as polytetrafluoroethylene (PTFE). Leaching of plasticizers from materials like PVC into solutions containing DGBEA is a possibility.[7][8]

Q4: Can I use DGBEA in pharmaceutical formulations?

A4: While DGBEA is used in some cosmetic applications, its use in pharmaceutical formulations requires careful consideration of its toxicological profile and compatibility with other excipients.[10][11] The potential for degradation and the nature of the degradation products must be thoroughly investigated as part of the drug development process. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are essential to identify potential degradants and develop stability-indicating analytical methods.[12]

Q5: How can I test for peroxides in my DGBEA sample?

A5: A simple and effective method for detecting peroxides in DGBEA is the potassium iodide (KI) test.

Protocol for Peroxide Detection:

  • Add 1 mL of DGBEA to a test tube.

  • Add 1 mL of a freshly prepared 10% aqueous potassium iodide solution.

  • Shake the mixture and observe the color of the DGBEA layer.

  • A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

Commercial peroxide test strips are also available and can provide a semi-quantitative measurement of peroxide levels.

Q6: What should I do if I find peroxides in my DGBEA?

A6: If peroxides are detected, the DGBEA should be treated to remove them before use, especially if heating or distillation is planned. A common method is to pass the solvent through a column of activated alumina.

Protocol for Peroxide Removal with Activated Alumina:

  • Prepare a chromatography column packed with activated basic alumina. The amount of alumina will depend on the volume of DGBEA and the peroxide concentration. A general guideline is to use approximately 100g of alumina per 100 mL of solvent.[13]

  • Slowly pass the DGBEA through the column.

  • Collect the eluate and re-test for the presence of peroxides.

  • Repeat the process if necessary until the peroxide test is negative.

Safety Note: Peroxide-containing solvents should be handled with extreme care. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

IV. Data Summary and Visualization

Table 1: Key Stability Parameters of this compound

ParameterValue/InformationSource(s)
Primary Degradation Pathways Hydrolysis, Peroxide Formation[3]
Conditions Favoring Hydrolysis Acidic and alkaline pHGeneral Ester Chemistry
Hydrolysis Products Diethylene glycol monobutyl ether, Acetic acidGeneral Ester Chemistry
Conditions Favoring Peroxide Formation Exposure to air (oxygen), light, heat[3]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[1]
Recommended Storage Cool, dry, dark, tightly sealed container, inert atmosphere[6]

Diagram 1: DGBEA Degradation Pathways

DGBEA_Degradation DGBEA Diethylene Glycol Monobutyl Ether Acetate (DGBEA) Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) DGBEA->Hydrolysis Peroxide_Formation Peroxide Formation (O₂, light, heat) DGBEA->Peroxide_Formation DGBE Diethylene Glycol Monobutyl Ether Hydrolysis->DGBE Acetic_Acid Acetic Acid Hydrolysis->Acetic_Acid Peroxides Peroxides Peroxide_Formation->Peroxides Stability_Workflow cluster_0 Initial Assessment cluster_1 Forced Degradation Studies cluster_2 Analysis of Degradants Visual_Inspection Visual Inspection (color, clarity) pH_Test pH Measurement Peroxide_Test Peroxide Test (e.g., KI method) Acid_Stress Acidic Conditions GC_MS GC-MS Acid_Stress->GC_MS Base_Stress Alkaline Conditions Base_Stress->GC_MS Oxidative_Stress Oxidative Stress (e.g., H₂O₂) LC_MS LC-MS Oxidative_Stress->LC_MS Thermal_Stress Thermal Stress Thermal_Stress->GC_MS Photolytic_Stress Photolytic Stress Photolytic_Stress->LC_MS NMR NMR Spectroscopy GC_MS->NMR LC_MS->NMR DGBEA_Sample DGBEA Sample DGBEA_Sample->Visual_Inspection DGBEA_Sample->pH_Test DGBEA_Sample->Peroxide_Test DGBEA_Sample->Acid_Stress DGBEA_Sample->Base_Stress DGBEA_Sample->Oxidative_Stress DGBEA_Sample->Thermal_Stress DGBEA_Sample->Photolytic_Stress

References

Impact of "Diethylene glycol monobutyl ether acetate" impurities on research outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for "Diethylene glycol monobutyl ether acetate" (DGBEA). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges that solvent impurities can introduce into your research. This guide is structured to address your questions directly, moving from general concerns to specific troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions researchers have about DGBEA and the importance of its purity.

Q1: What is this compound (DGBEA) and where is it used in research?

A: this compound (DGBEA), also known as Butyl CARBITOL™ Acetate, is a high-boiling, colorless liquid with a mild odor.[1][2][3] It is a glycol ether ester produced by reacting ethylene oxide with n-butanol, followed by acetylation with acetic acid. Due to its excellent solvent properties, low volatility, and ability to promote miscibility between aqueous and organic phases, it is widely used in:

  • Drug Formulation: As a solvent or coalescing agent in coatings and as a solvent in various formulations.[4][5]

  • Cell Biology: As a solvent for water-insoluble compounds in cell-based assays, although less common than DMSO or ethanol.[6][7][8]

  • Chemical Synthesis: As a reaction solvent, especially in the production of inks, dyes, and coatings.

Q2: Why should I be concerned about impurities in my DGBEA?

A: Solvent purity is non-negotiable for producing accurate and reliable experimental results.[9] Impurities can introduce unintended variables into your experiments, leading to:

  • Lack of Reproducibility: Batch-to-batch variability in solvent impurity profiles can make it difficult to reproduce experimental results.

  • Failed Experiments: At high enough concentrations, certain impurities can be directly toxic to cells or can interfere with analytical equipment, causing experiments to fail entirely.[11]

Regulatory bodies like the FDA mandate strict standards for solvent purity in pharmaceutical production to ensure the safety and efficacy of medications.[4][9]

Q3: What are the most common impurities in DGBEA and where do they come from?

A: Impurities in DGBEA can originate from the manufacturing process, degradation over time, or improper storage. The table below summarizes the most likely culprits.

Impurity TypeSpecific ExamplesPotential Source
Residual Reactants n-butanol, Acetic Acid, Diethylene glycol monobutyl etherIncomplete reaction during synthesis.[12]
Related Glycol Ethers Ethylene glycol monobutyl ether (EGBE)Side reactions during the ethoxylation process.
Water H₂OIncomplete drying during manufacturing or absorption from the atmosphere.
Degradation Products Peroxides, Aldehydes, Organic acidsReaction with atmospheric oxygen (auto-oxidation), especially in ethers.[13][14] Hydrolysis of the ester linkage.

Ethers, including glycol ethers like DGBEA, are particularly prone to forming explosive peroxides upon exposure to air and light.[13][15]

Part 2: Troubleshooting Guides

This section provides a question-and-answer format for specific experimental problems where DGBEA impurities could be the root cause.

Scenario 1: Issues in Biological Assays

Q: I'm using DGBEA to dissolve a compound for a cell-based assay, and I'm seeing unexpected cytotoxicity or altered cell behavior. Could the solvent be the problem?

A: Yes, absolutely. While DGBEA itself has low acute toxicity, impurities can significantly impact cell health.[14][16]

Underlying Cause: The most likely culprits are peroxide or acidic impurities.

  • Peroxides: These are highly reactive species that can induce oxidative stress and damage cellular components, leading to apoptosis or necrosis.[10][17] Their effect is often potent even at trace levels.

  • Acidic Impurities (e.g., residual acetic acid): These can alter the pH of your cell culture medium, stressing the cells and affecting proliferation, viability, and protein expression.

Even low concentrations of solvents and their impurities can have significant, and sometimes contradictory (inhibitory or stimulatory), effects on different cell types and assay readouts (e.g., cytokine production vs. reactive oxygen species).[6][7][18][19]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Protocol: Qualitative Test for Peroxides

This is a critical safety and quality control check.[20]

Materials:

  • 10% (w/v) potassium iodide (KI) solution (freshly prepared)

  • Dilute hydrochloric acid (HCl)

  • Starch solution (optional)

  • Test tube

Procedure:

  • Add 10 mL of the DGBEA sample to a test tube.

  • Add 1 mL of freshly prepared 10% KI solution and a few drops of dilute HCl.

  • Shake the mixture vigorously for 1 minute.

  • Allow the layers to separate.

  • Interpretation: The presence of peroxides will oxidize the iodide (I⁻) to iodine (I₂), resulting in a yellow to brown color in the aqueous phase.[13] If the color is faint, adding a drop of starch solution will produce a deep blue-black color, confirming the presence of iodine.

  • Action: If peroxides are detected, the solvent is not suitable for biological assays and should be either purified or safely discarded.

Scenario 2: Issues in Analytical Chemistry

Q: I'm using DGBEA as a solvent for my analytical run (GC/HPLC) and I'm seeing ghost peaks or baseline instability. What could be wrong?

A: This is a classic sign of solvent contamination. High-purity solvents are essential for achieving clean baselines and accurate analytical results.[9]

Underlying Cause:

  • Ghost Peaks: These are often caused by less volatile impurities from a previous injection eluting in a subsequent run.[21] In DGBEA, this could be residual synthesis reactants or higher boiling degradation products.

  • Baseline Instability: This can be caused by a wide range of impurities, including peroxides, which can degrade on the column, or non-volatile contaminants.

Troubleshooting Steps:

  • Run a Blank: Inject a sample of only the DGBEA solvent you are using. If the ghost peaks or instability appear in the blank run, the solvent is confirmed as the source.

  • Check the Grade: Ensure you are using an appropriate grade of solvent for your application (e.g., HPLC-grade, GC-MS grade). These grades have guaranteed low levels of non-volatile residues and interfering substances.

  • Filter the Solvent: Filtering through a 0.22 µm filter can remove particulate matter but will not remove dissolved chemical impurities.

Protocol: Purity Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is the preferred method for analyzing the purity of glycol ethers and detecting volatile impurities.[22][23][24][25]

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID).

  • Column: A mid-polarity column, such as one with a cyanopropylphenyl stationary phase (e.g., Rxi-1301Sil MS or a "624-type"), is recommended for good separation of glycol ethers and related impurities.[21][26]

Procedure:

  • Sample Preparation: Dilute the DGBEA sample in a high-purity solvent that does not co-elute with expected impurities (e.g., methylene chloride).

  • Instrument Conditions (Example):

    • Injector Temp: 250°C

    • Detector Temp: 280°C

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes. (This must be optimized for your specific column and instrument).

    • Carrier Gas: Helium or Hydrogen.

  • Injection: Inject 1 µL of the prepared sample.

  • Analysis: Compare the resulting chromatogram to a high-purity DGBEA standard. New peaks indicate impurities. Quantification can be performed using an internal or external standard method.

Caption: Workflow for DGBEA purity analysis by GC-FID.

Part 3: References

  • The Essential Role of High-Purity Solvents in Pharmaceutical Drug Formulations. (2025). Google Cloud. --INVALID-LINK--

  • Why Solvent Purity Is Crucial in the World of Chemistry. (2025). Ibis Scientific, LLC. 9

  • Choosing the Right Solvent for Drug Manufacturing. (2025). Purosolv. 4

  • Understanding the Role of Solvents in Pharmaceutical Manufacturing. (2023). Coastview Solvents. 11

  • The Role of High-Purity Solvents in Drug Consistency. (n.d.). Slideshare. 5

  • Removing peroxide impurities from ether improves the quality of globin chains for biosynthetic studies. (2005). PubMed. 10

  • Provisional Peer-Reviewed Toxicity Values for Diethylene Glycol Monobutyl Ether. (2009). EPA. 27

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC - NIH. 6

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PubMed. 7

  • Considerations regarding use of solvents in in vitro cell based assays. (2025). ResearchGate. 8

  • Ethers - storage and the detection and removal of peroxides. (n.d.). The University of Edinburgh. 13

  • Thermal degradation of DGEBA/EDA epoxy resin. (2025). ResearchGate. 28

  • Glycol Ethers - Analytical Method. (n.d.). NIOSH. 22

  • Opinion on diethylene glycol monobutyl ether (DEGBE). (2006). European Commission. 16

    • ANALYTICAL METHODS. (n.d.). ATSDR. 23

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Various. 18

  • Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. (n.d.). Restek. 21

  • Detecting Ethylene Glycol and Diethylene Glycol Impurities. (2022). AZoM. 24

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Semantic Scholar. 19

  • Anaesthetic ether: the effect of some impurities. Peroxides. (1936). Analyst (RSC Publishing). 29

  • Safety Data Sheet Diethylene glycol, monobutyl ether. (n.d.). Redox. 14

  • Bisphenol A diglycidyl ether. (n.d.). Wikipedia. 30

  • Chemical degradation of amine-cured DGEBA epoxy resin in supercritical 1-propanol for recycling carbon fiber from composites. (2025). ResearchGate. 31

  • Diethylene glycol butyl ether. (n.d.). Santa Cruz Biotechnology. 32

  • Trace Determination of Glycols by HPLC with UV and Electrospray Ionization Mass Spectrometric Detections. (n.d.). ACS Publications. 33

  • This compound. (n.d.). Ataman Kimya. --INVALID-LINK--

  • Influence of Peroxide Impurities in Povidone on the Stability of Selected β-Blockers with the Help of HPLC. (n.d.). ResearchGate. 17

  • Degradation behaviour and recovery of bisphenol-A from epoxy resin and polycarbonate resin by liquid-phase chemical recycling. (2025). ResearchGate. 34 2_9. Ethers and their hydroperoxides: how to get rid of them?. (2025). YouTube. 15

  • Surface Degradation of DGEBA Epoxy Resins Cured with Structurally Different Amine Hardeners: Effects of UV Radiation. (2023). NIH. 35

  • Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. (n.d.). Restek. 26

  • Process for making glycol ether acetates. (1997). Google Patents. 12

  • This compound. (n.d.). CAMEO Chemicals. 1

  • DIETHYLENE GLYCOL MONOBUTYL ETHER. (n.d.). CAMEO Chemicals - NOAA. 36

  • This compound | 124-17-4. (n.d.). Chemical Bull Pvt. Ltd.. 37

  • This compound. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • This compound | C10H20O4. (n.d.). PubChem - NIH. 2

  • Glycol esters, glycol ethers - Method for the determination of propylene glycol monoethyl ether... (2019). ResearchGate. 25

  • Purification of diethylene glycol monoethyl ether. (n.d.). Google Patents. 38

  • Diethylene Glycol Monobutyl Ether – DGMBE. (n.d.). Advance Petrochemicals Ltd. 39

  • This compound. (2020). Occupational Safety and Health Administration. 40

  • ICSC 0789 - this compound. (n.d.). INCHEM. 20

  • This compound | 124-17-4. (n.d.). TCI Chemicals. 3

  • Example of Ethylene glycol monobutyl ether Purification. (n.d.). AWS. 41

References

Technical Support Center: Troubleshooting Poor Film Formation in Coatings with Diethylene Glycol Monobutyl Ether Acetate (DGBEA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing challenges related to film formation in coatings formulated with Diethylene Glycol Monobutyl Ether Acetate (DGBEA). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the application and curing of coatings. Here, we delve into the science behind film formation, the critical role of DGBEA, and provide practical, step-by-step troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DGBEA) and what is its primary role in coatings?

A1: this compound, also known as Butyl CARBITOL™ Acetate, is a high-boiling, slow-evaporating solvent with a mild, nonresidual odor. In the coatings industry, it is primarily used as a coalescing agent, particularly in latex or waterborne paints.[1] Its main function is to temporarily soften the polymer particles in the latex, allowing them to fuse together or "coalesce" as the water evaporates, forming a continuous, uniform, and durable film.[2][3][4][5] This process is crucial for achieving optimal coating properties, especially when applying the coating at lower temperatures.[2][6]

Q2: How does DGBEA differ from other coalescing agents?

A2: DGBEA is valued for its slow evaporation rate and strong solvency power.[7][8] This slow evaporation is advantageous as it provides a longer "open time" for the coating to level out, minimizing brush or roller marks and ensuring a smooth finish. Its ability to partition between the water and polymer phases in a latex formulation contributes to both film formation and the overall stability of the coating. While other coalescing agents may be faster evaporating, DGBEA's properties make it particularly suitable for high-performance coatings that require excellent film integrity and appearance.[7]

Q3: What is the Minimum Film Formation Temperature (MFFT) and how does DGBEA affect it?

A3: The Minimum Film Formation Temperature (MFFT) is the lowest temperature at which a latex or waterborne coating can form a continuous film.[9][10] Below this temperature, the polymer particles are not soft enough to fuse properly, resulting in a cracked or brittle film.[9][10] DGBEA acts as a temporary plasticizer for the polymer particles, effectively lowering the MFFT of the coating.[2][9] This allows for the application of the coating in a wider range of environmental conditions, particularly at lower temperatures.[6]

Troubleshooting Guide: Common Film Formation Defects

This section provides a detailed guide to identifying and resolving common film formation problems that may be related to the use of DGBEA in your coating formulation.

Issue 1: Cracking or Mud-Cracking

Symptoms: The dried coating exhibits cracks, which can range from fine lines to a pattern resembling dried mud. This is a clear indication of incomplete film coalescence.

Potential Causes & Solutions:

  • Insufficient DGBEA Concentration: The level of coalescent may be too low to adequately soften the polymer particles, especially if the application temperature is near or below the coating's MFFT.

    • Troubleshooting Steps:

      • Verify MFFT: Determine the MFFT of your current formulation using a device like an MFFT bar.

      • Incremental Addition: Gradually increase the concentration of DGBEA in small increments (e.g., 0.5% by weight of the polymer solids) and observe the effect on the MFFT and film formation at your target application temperature. Be aware that excessive coalescent can lead to other issues like slow drying and reduced film hardness.

      • Formulation Review: Re-evaluate the entire formulation. The type and amount of polymer, pigments, and other additives can influence the coalescent demand.

  • Rapid Drying Conditions: High temperatures, low humidity, or excessive airflow can cause the water and coalescent to evaporate too quickly, before the polymer particles have had sufficient time to coalesce.

    • Troubleshooting Steps:

      • Environmental Control: If possible, apply the coating in a controlled environment with moderate temperature and humidity.

      • Slower Coalescent Blend: Consider blending DGBEA with an even slower evaporating solvent to extend the open time.

      • Application Technique: Apply a slightly thicker wet film to slow down the overall drying process, but be mindful of potential sagging.[11]

Experimental Protocol: Determining Minimum Film Formation Temperature (MFFT)

This protocol is a simplified representation based on standard industry practices.

  • Apparatus: MFFT Bar (a temperature-gradient plate).

  • Procedure: a. Ensure the MFFT bar is clean and calibrated. b. Apply a uniform film of the coating across the temperature gradient of the bar using a film applicator. c. Allow the film to dry. d. Observe the point on the temperature scale where the film transitions from a continuous, clear film to a cracked or opaque, powdery one. This temperature is the MFFT.

  • Analysis: Compare the determined MFFT with the intended application temperature. If the MFFT is higher than the application temperature, insufficient coalescence and cracking are likely.

Issue 2: Poor Leveling and Brush/Roller Marks

Symptoms: The dried coating surface is not smooth and shows the marks of the application tool.

Potential Causes & Solutions:

  • Fast Evaporation Rate: While DGBEA is a slow-evaporating solvent, the overall solvent package might be drying too quickly, not allowing the coating to flow and level out.

    • Troubleshooting Steps:

      • Increase DGBEA Content: A modest increase in DGBEA can extend the "wet edge" time, improving flow and leveling.

      • Introduce a Retarder Solvent: Consider adding a small amount of an even slower evaporating solvent to the formulation.

  • High Viscosity: The coating's viscosity might be too high for the application method.

    • Troubleshooting Steps:

      • Viscosity Measurement: Measure the viscosity using a suitable viscometer.

      • Solvent Adjustment: If the viscosity is too high, a small addition of a compatible solvent, including DGBEA, can reduce it. Be cautious not to over-thin the coating, which can lead to sagging.

      • Rheology Modifier Evaluation: The type and amount of thickener or rheology modifier in the formulation may need to be adjusted to achieve the desired flow properties.

Data Presentation: Physical Properties of DGBEA

PropertyValue
Chemical Name 2-(2-butoxyethoxy)ethyl acetate
CAS Number 124-17-4
Molecular Weight 204.26 g/mol [12]
Boiling Point 245 °C[13]
Flash Point 105 °C (closed cup)[14]
Density 0.977 g/mL at 20 °C[13]
Evaporation Rate (n-butyl acetate = 1) 0.002[8]
Issue 3: Blistering or Bubbling

Symptoms: The appearance of bubbles or blisters on the surface of the dried coating.

Potential Causes & Solutions:

  • Entrapped Solvent: If the coating is applied too thickly or if the surface skins over too quickly, DGBEA and other solvents can become trapped.[15] As the coating cures, especially if heated, the trapped solvent vaporizes, creating blisters.[16]

    • Troubleshooting Steps:

      • Film Thickness Control: Apply thinner coats. It's often better to apply two thin coats than one thick coat.[11] Use a wet film thickness gauge to monitor application thickness.

      • Flash-Off Time: Allow for adequate "flash-off" time between coats and before any forced curing at elevated temperatures. This allows some of the solvent to escape before a skin forms on the surface.

      • Optimize Curing Schedule: If using an oven, a graded heating schedule (starting at a lower temperature and ramping up) can help to gently drive off the solvent without causing blisters.

  • Moisture or Contamination on the Substrate: Trapped moisture or contaminants on the surface can also lead to blistering.[16]

    • Troubleshooting Steps:

      • Thorough Surface Preparation: Ensure the substrate is clean, dry, and free of any contaminants like oil or grease before applying the coating.[16]

Visualization: Troubleshooting Logic for Film Cracking

Film_Cracking_Troubleshooting start Film Cracking Observed check_mfft Is Application Temp > MFFT? start->check_mfft increase_dgbea Increase DGBEA Concentration check_mfft->increase_dgbea No check_drying Are Drying Conditions Too Fast? check_mfft->check_drying Yes end_ok Problem Resolved increase_dgbea->end_ok re_evaluate Re-evaluate Formulation re_evaluate->end_ok check_drying->re_evaluate No control_env Control Environment (Temp/Humidity) check_drying->control_env Yes adjust_solvent Adjust Solvent Blend (Slower Evaporation) control_env->adjust_solvent control_env->end_ok adjust_solvent->end_ok

Caption: Troubleshooting workflow for film cracking issues.

Issue 4: Slow Dry Time and Reduced Hardness

Symptoms: The coating remains tacky for an extended period, and the final film is softer than expected.

Potential Causes & Solutions:

  • Excessive DGBEA: While necessary for coalescence, an overabundance of this slow-evaporating solvent will naturally prolong the drying time and can act as a plasticizer in the final film, reducing its hardness.

    • Troubleshooting Steps:

      • Optimize DGBEA Level: The goal is to use the minimum amount of DGBEA required for good film formation at the desired application temperature. Systematically reduce the DGBEA concentration in small decrements and evaluate the impact on both film formation and drying time/hardness.

      • Standardized Testing: Use standardized tests to measure dry time (ASTM D5895) and hardness (e.g., pencil hardness - ASTM D3363 or pendulum hardness - ASTM D4366).[17] This will provide quantitative data to guide your formulation adjustments.

  • High Humidity: High ambient humidity can slow the evaporation of water from the coating, which in turn slows the overall drying process, including the release of the coalescing agent.

    • Troubleshooting Steps:

      • Environmental Control: If possible, reduce the humidity in the drying environment.

      • Formulation for Adverse Conditions: For coatings intended for high-humidity environments, a slightly faster-evaporating coalescent or a blend might be considered, but this must be balanced against the need for good film formation.

Visualization: Mechanism of Coalescence with DGBEA

Coalescence_Mechanism cluster_0 Step 1: Wet Film cluster_1 Step 2: Water Evaporation cluster_2 Step 3: Coalescence cluster_3 Step 4: DGBEA Evaporation p1 p2 p3 p8 p4 p5 p6 water Water + DGBEA p7 p9 film Continuous Film Formed p10 p11 p12 dgbea DGBEA Softens Particles final_film Hard, Durable Film cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 Evaporation cluster_2 cluster_2 cluster_1->cluster_2 Particle Deformation & Fusion cluster_3 cluster_3 cluster_2->cluster_3 Curing

Caption: The role of DGBEA in the film formation process.

This technical guide provides a foundational understanding and practical troubleshooting steps for addressing poor film formation in coatings containing this compound. Successful coating formulation requires a holistic approach, considering the interplay of all components and the application environment. For further assistance, please consult the detailed safety data sheets and technical data sheets for all chemicals used in your formulation.

References

Technical Support Center: Minimizing Diethylene Glycol Monobutyl Ether Acetate (DGBEA) Contamination in Analytical Instruments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the high-stakes environment of analytical science and drug development, the integrity of experimental data is paramount. Contamination, even at trace levels, can lead to inaccurate results, compromised product safety, and significant project delays.[1] A particularly pervasive and often overlooked contaminant is Diethylene Glycol Monobutyl Ether Acetate (DGBEA), a high-boiling point solvent used in a wide array of common laboratory and industrial products.[2] Its physical properties make it prone to lingering in analytical systems, causing persistent background signals.

This guide provides a comprehensive, experience-driven resource for researchers, scientists, and drug development professionals to identify, troubleshoot, and minimize DGBEA contamination in their analytical instruments.

Section 1: Frequently Asked Questions (FAQs) about DGBEA

Q1: What is this compound (DGBEA)?

A1: this compound (CAS No. 124-17-4), also known as Butyl CARBITOL™ acetate, is a glycol ether ester.[3] It is a colorless liquid with a mild, non-unpleasant odor, valued for its slow evaporation rate and strong solvency power.[2][3] These properties make it an effective component in a variety of formulations where controlled drying and high solvency are required.[4]

Q2: What are the key physical and chemical properties of DGBEA?

A2: Understanding the properties of DGBEA is crucial for diagnosing and resolving contamination issues. Its high boiling point and low vapor pressure mean it does not evaporate easily at room temperature, allowing it to persist on surfaces and within instrument flow paths. It is partially soluble in water and miscible with most organic solvents.

Table 1: Physical and Chemical Properties of this compound (DGBEA)

Property Value Source(s)
CAS Number 124-17-4 [3][5]
Molecular Formula C₁₀H₂₀O₄ [3]
Molecular Weight 204.26 g/mol [3][5]
Appearance Colorless liquid [3]
Odor Mild, ester-like [3]
Boiling Point ~245 °C (473 °F) [5][6]
Flash Point ~105 °C (221 °F) (Closed Cup) [4]
Density ~0.98 g/mL at 20 °C [5]
Vapor Pressure 0.04 mmHg at 25 °C [3]

| Solubility | Partially soluble in water; miscible with most organic solvents | |

Q3: Where does DGBEA contamination come from?

A3: DGBEA contamination in a laboratory setting can originate from both obvious and unexpected sources. Its widespread use means it can be introduced into the analytical workflow inadvertently.[2]

  • Direct Sources:

    • Cleaning Products: Industrial cleaning formulations used for floors, surfaces, or even electronics may contain DGBEA.[2]

    • Inks and Markers: It is a common solvent in printing inks, including those used in permanent markers for labeling glassware or sample vials.[4]

    • Paints and Coatings: High-bake enamels and latex paints in the laboratory or on equipment may contain DGBEA as a coalescing agent.

  • Indirect (Leachable) Sources:

    • Plasticware and Consumables: As a plasticizer or processing solvent, DGBEA can be an "extractable" or "leachable" from plastic components like sample vials, caps, tubing, or well plates.[7][8] This is a critical concern in drug development, where leachables can migrate from packaging into the final drug product.[9][10]

    • Scintillation Cocktails: The related compound, diethylene glycol monobutyl ether (DGBE), has been identified as a major source of contamination in mass spectrometers when using online radioactive material detection with certain scintillation fluids.[11][12][13][14]

Q4: Why is DGBEA contamination a problem for analytical instruments?

A4: DGBEA's physical properties make it a particularly troublesome contaminant:

  • Ghost Peaks: Due to its high boiling point and strong retention on chromatographic columns (especially reverse-phase HPLC and non-polar GC columns), it often elutes very late in an analytical run or bleeds into subsequent injections, appearing as a "ghost peak."[15] This can interfere with the detection and quantification of late-eluting analytes of interest.

  • Signal Suppression in Mass Spectrometry (MS): Like other non-volatile and semi-volatile substances, DGBEA can cause significant signal suppression in electrospray ionization (ESI) sources.[16][17] It competes with the analytes of interest for ionization, reducing their signal intensity and compromising the sensitivity of the assay.

  • Baseline Noise: A persistent low-level presence of DGBEA can lead to a noisy or elevated baseline, making the integration of small peaks difficult and unreliable.[18]

Section 2: Troubleshooting Guide: Identifying and Eliminating DGBEA Contamination

This section provides systematic, step-by-step approaches to diagnose and resolve DGBEA contamination.

Q1: I am seeing unexpected peaks, or "ghost peaks," in my chromatograms (GC/HPLC). Could this be DGBEA?

A1: Yes, this is a classic symptom of contamination by a high-boiling, sticky compound like DGBEA. The first step is to systematically isolate the source of the contamination.[1] A logical, sequential troubleshooting process is essential to avoid unnecessary instrument downtime.

Protocol 1: Systematic "Ghost Peak" Source Identification
  • Confirm System Contamination: Run a "blank" injection, injecting only the mobile phase or carrier gas without any sample.[18] If the ghost peak is still present, the contamination is within your analytical system (solvent, injector, column, or detector) and not from your samples.[15]

  • Isolate the Solvent/Mobile Phase: Prepare a fresh batch of mobile phase using high-purity, HPLC-grade or better solvents and water from a reliable source. Use new, scrupulously clean glassware. If the peak disappears, your original mobile phase or storage container was the source.

  • Isolate the Autosampler and Injector: If the peak persists with fresh mobile phase, the issue may be injector carryover.

    • Replace the needle wash solvent with a strong, appropriate solvent (e.g., isopropanol or acetonitrile/isopropanol mix).

    • Perform several consecutive blank injections. If the peak intensity decreases with each injection, this indicates carryover from a previous sample is being washed out.

  • Isolate the Column: If the above steps do not resolve the issue, the contaminant has likely adsorbed onto the column, especially at the head.

    • Reverse-flush the column (for non-directionally packed columns, check manufacturer's instructions) with a strong solvent.

    • If flushing is ineffective, the contamination may be irreversible, and the column may need to be replaced.[19]

Visualization 1: Troubleshooting Workflow for Ghost Peaks

The following diagram illustrates the logical flow for diagnosing the source of unexpected peaks in your chromatogram.

GhostPeak_Troubleshooting start Ghost Peak Observed blank_run Q: Peak in Blank Run? start->blank_run fresh_mobile_phase Q: Peak with Fresh Mobile Phase? blank_run->fresh_mobile_phase Yes source_sample Source: Sample or Sample Prep blank_run->source_sample No injector_wash Q: Peak Diminishes with Injections? fresh_mobile_phase->injector_wash Yes source_mobile_phase Source: Mobile Phase or Glassware fresh_mobile_phase->source_mobile_phase No source_injector Source: Injector Carryover injector_wash->source_injector Yes source_column Source: Column Contamination injector_wash->source_column No

Caption: A step-by-step decision tree for identifying the source of ghost peaks.

Q2: My mass spectrometer baseline is noisy, or I'm experiencing signal suppression. Could DGBEA be the cause?

A2: Absolutely. In MS, especially with ESI, contaminants that are not easily visible in a UV chromatogram can still wreak havoc on ionization efficiency.[17] DGBE, a close relative of DGBEA, is a known MS contaminant.[11][12][14]

Protocol 2: Diagnosing MS Signal Suppression
  • Establish a Stable Baseline: Infuse a standard solution of a known compound directly into the mass spectrometer at a constant flow rate to get a stable signal intensity.

  • Post-Column Infusion Test: While running a blank gradient on your LC system, "T" in the infusion of your standard solution post-column but pre-MS source.

  • Monitor for Dips: Observe the signal of your infused standard. If you see a significant dip in the signal at a specific retention time, it indicates that something is eluting from your LC system at that time and suppressing the ionization of your standard.[17] This provides a "chromatogram" of the suppression effect.

  • Correlate with Ghost Peak: If you also have a UV or other detector, see if the suppression dip correlates with the retention time of any observed ghost peaks.

Q3: How do I confirm the identity of the contaminating peak as DGBEA?

A3: To definitively identify the contaminant, you need to use mass spectrometry.

  • GC-MS Analysis: If the contamination is in a GC system, analyze a blank run. The electron ionization (EI) of DGBEA will produce a characteristic fragmentation pattern that can be matched against a spectral library (e.g., NIST).

  • LC-MS Analysis: For an LC system, direct the flow from a blank run into the mass spectrometer. Using ESI, you will likely observe the protonated molecule [M+H]⁺ in positive ion mode or adducts like [M+Na]⁺ or [M+NH₄]⁺. The exact mass can be used to propose a molecular formula, which should match C₁₀H₂₀O₄.[20]

  • Standard Injection: The most reliable method is to inject a dilute, known standard of DGBEA and compare its retention time and mass spectrum to that of the suspected contaminant peak. A perfect match provides definitive confirmation.

Q4: What is the step-by-step protocol for cleaning my contaminated instrument?

A4: Cleaning protocols must be thorough due to DGBEA's persistent nature. The key is using solvents in which DGBEA is highly soluble and which are compatible with your instrument components.

Protocol 3: General Instrument Decontamination Procedure
  • System Shutdown & Disassembly: Safely shut down the instrument. For severe contamination, it may be necessary to disconnect the column and detector and clean individual components.

  • Component Flushing: Flush all flow paths, starting from the solvent lines and moving through the pump, injector, and tubing, with a sequence of solvents. A common and effective sequence is:

    • Isopropanol (IPA): An excellent solvent for a wide range of organic compounds.

    • Acetonitrile/Methanol: Good intermediate polarity solvents.

    • High-Purity Water: To remove any salts or polar residues.

    • Finally, re-equilibrate with your mobile phase.

  • Injector and Autosampler Cleaning: Pay special attention to the autosampler needle, seat, and injection valve, as these are common sites for carryover.[19] Manually clean components where possible, following the manufacturer's maintenance guide.

  • Column Cleaning: If the column is contaminated, flush it with a strong solvent series, as recommended by the manufacturer. For a C18 column, this might involve flushing with 100% acetonitrile, followed by 100% isopropanol.

  • MS Source Cleaning: If the mass spectrometer is contaminated, follow the manufacturer's instructions for cleaning the ion source, including the ion transfer capillary, skimmer, and lenses. This is a delicate procedure that requires care to avoid damaging components.

  • Verification: After reassembly, run multiple blank injections to ensure the baseline is clean and the contaminant peak is gone.

Table 2: Recommended Cleaning Solvents for Analytical Instrument Components

Component Recommended Solvents (in order of use) Rationale & Cautions
HPLC Tubing & Pump 1. Isopropanol (IPA)2. Methanol3. HPLC-Grade Water IPA is effective at dissolving glycol ethers. Follow with methanol and water to remove all traces. Ensure solvent compatibility with PEEK and stainless steel.
Injector/Autosampler Isopropanol, Acetonitrile Use as a needle wash. Manually clean parts with lint-free swabs wetted with IPA. Refer to manufacturer's guide for disassembly.
Reverse-Phase Column Acetonitrile, Isopropanol Check manufacturer's guidelines. Do not exceed pressure limits. High concentrations of organic solvent can strip bonded phases if not done correctly.
GC Inlet Liner Replace It is often more effective and time-efficient to replace the liner than to attempt cleaning.

| MS Ion Source | Methanol, Isopropanol, Water (as per manufacturer) | Follow manufacturer's specific cleaning protocol. Use ultra-high purity solvents to avoid re-contamination. Ensure parts are completely dry before re-installing. |

Section 3: Proactive Contamination Control

Preventing contamination is always more efficient than remediation.[21][22] A proactive strategy involves awareness, good laboratory practices, and careful material selection.[23]

Q5: How can I prevent DGBEA contamination in my laboratory?

A5: Implement a multi-faceted contamination control plan.[23]

  • Audit Laboratory Consumables:

    • Review the Safety Data Sheets (SDS) for all cleaning products, inks, and chemicals used in the lab.[24] Identify and replace any containing DGBEA or other problematic glycol ethers.

    • Use markers that are certified to be free of volatile organic compounds or high-boiling point solvents for marking glassware.

  • Implement Strict Cleaning Protocols:

    • Use dedicated, clean glassware for mobile phase preparation.

    • Ensure that general lab cleaning procedures do not introduce contaminants. For example, avoid mopping floors with DGBEA-containing detergents near sensitive instruments.[21]

  • Qualify Vials and Plasticware:

    • For sensitive assays, especially in a regulated environment like drug development, perform extractable studies on consumables like vials, caps, and plates.[25] This involves exposing the plastic to aggressive solvents to see what chemicals could potentially leach out.

  • Good Autosampler Practices:

    • Use a strong, effective solvent in your autosampler's needle wash station.

    • Incorporate blank injections between samples in long sequences to monitor for and mitigate carryover.

Visualization 2: Proactive Contamination Control Strategy

Contamination_Control cluster_audit Audit & Review cluster_practice Laboratory Practices cluster_replace Substitution control_plan Proactive Contamination Control Plan audit_sds Review SDS of all Lab Chemicals control_plan->audit_sds audit_consumables Qualify Vials & Plasticware (E&L Studies) control_plan->audit_consumables cleaning_protocols Implement Strict Cleaning Protocols control_plan->cleaning_protocols autosampler_mgmt Optimize Autosampler Methods control_plan->autosampler_mgmt replace_products Replace DGBEA-Containing Products control_plan->replace_products

Caption: Key pillars of a proactive strategy to prevent DGBEA contamination.

Q6: Are there safer alternatives to DGBEA-containing products?

A6: Yes. The industry is increasingly moving towards "greener" and safer solvents.[26] When looking for alternatives to cleaning agents or other products containing DGBEA, consider formulations based on:

  • Propylene Glycol Ethers (P-series): These generally have a more favorable toxicity profile compared to Ethylene Glycol Ethers (E-series) like DGBEA.[27]

  • Ethyl Lactate or d-Limonene: These are bio-based solvents that can be effective for cleaning applications.

  • Heptane: A less toxic alternative to hexane for many applications.[28]

Always consult solvent selection guides and perform tests to ensure that any replacement is compatible with your application and instrumentation.[28]

Section 4: References

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  • ACS Community. (2016, June 22). What are a few solvents that have similar properties to ethanol, but flash points above 60 degrees Celsius (140 degrees Fahrenheit)? Retrieved January 2, 2026, from --INVALID-LINK--

  • Holčapek, M., et al. (2004). Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. Rapid Communications in Mass Spectrometry, 18(1), 43-50.

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  • Gibson, A. A., & Brown, T. P. (2003). Identification of diethylene glycol monobutyl ether as a source of contamination in an ion trap mass spectrometer. Journal of the American Society for Mass Spectrometry, 14(7), 791-794. --INVALID-LINK--

  • University of Colorado. (2021, January 5). Cleaning Procedures for Laboratory Equipment. Retrieved January 2, 2026, from --INVALID-LINK--

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  • MedchemExpress.com. (n.d.). This compound | Coalescing Agent. Retrieved January 2, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). WO2013019866A2 - Use of environmentally friendly solvents to replace glycol-based solvents. Retrieved January 2, 2026, from --INVALID-LINK--

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  • ResearchGate. (2018, December 10). Best method to clean/remove ethylene glycol 30%/Distilled Water 70%... Retrieved January 2, 2026, from --INVALID-LINK--

  • Jordi Labs. (n.d.). Extractables vs. Leachables | Ensuring Drug Safety and Compliance. Retrieved January 2, 2026, from --INVALID-LINK--

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  • CROFT Systems. (2025, April 22). Proper Procedures for Cleaning and Flushing a Glycol Dehydrator. Retrieved January 2, 2026, from --INVALID-LINK--

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  • ResearchGate. (2025, August 9). Identification of diethylene glycol monobutyl ether as a source of contamination in an ion trap mass spectrometer. Retrieved January 2, 2026, from --INVALID-LINK--

  • European Medicines Agency. (2025, August 1). ICH Q3E Guideline for extractables and leachables. Retrieved January 2, 2026, from --INVALID-LINK--

  • Eurofins. (n.d.). Developing a Phase-Appropriate Extractables & Leachables Program. Retrieved January 2, 2026, from --INVALID-LINK--

  • Analytica Chimica Acta. (2008). Interferences and contaminants encountered in modern mass spectrometry. 627(1), 71-81.

  • Analytical Chemistry. (2003). Reduction of Signal Suppression Effects in ESI-MS Using a Nanosplitting Device. 75(23), 6439-6446.

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  • MDPI. (2021, November 3). Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. Molecules, 26(21), 6649.

  • Scharlab. (n.d.). Diethylene glycol monobutyl ether, for analysis, ExpertQ®. Retrieved January 2, 2026, from --INVALID-LINK--

  • U.S. Plastic Corp. (n.d.). Chemical Compatibility Table. Retrieved January 2, 2026, from --INVALID-LINK--

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  • Journal of Analytical Toxicology. (2014). Quantitation of diethylene glycol and its metabolites by gas chromatography mass spectrometry or ion chromatography mass spectrometry in rat and human biological samples. 38(4), 184-193. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to Diethylene Glycol Monobutyl Ether Acetate (DGBEA) and Other Glycol Ethers for Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Diethylene Glycol Monobutyl Ether Acetate (DGBEA), a high-performance solvent, against other commonly used glycol ethers. Designed for researchers, scientists, and professionals in formulation and development, this document delves into the nuanced differences in physicochemical properties, application performance, and toxicological profiles that dictate the selection of an appropriate solvent. We will explore the causal relationships behind experimental outcomes and provide validated protocols to empower informed decision-making in your work.

Introduction: The Glycol Ether Family

Glycol ethers are a broad class of organic solvents prized for their unique amphipathic nature, possessing both ether and alcohol functional groups (or an ester group in the case of glycol ether acetates). This structure allows them to dissolve a wide array of substances, making them excellent coupling agents and versatile solvents in countless formulations.[1][2][3]

They are broadly categorized into two main families based on their starting material:

  • E-Series Glycol Ethers: Derived from ethylene oxide, these are known for their powerful solvency and high compatibility with water.[4]

  • P-Series Glycol Ethers: Derived from propylene oxide, this series was developed later and is generally regarded as having a more favorable toxicological profile than the E-series.[2][3][4][5]

Our focus, this compound (DGBEA), is a member of the E-series. It is a high-boiling, slow-evaporating solvent valued for its performance in applications demanding superior film formation and surface finish.[6][7] This guide will objectively compare DGBEA to key members of both the E-series and P-series to provide a comprehensive performance landscape.

Physicochemical Properties: A Foundation for Performance

The utility of a solvent is fundamentally governed by its physical and chemical properties. DGBEA is characterized by its low volatility and strong solvency, which are direct consequences of its molecular structure.

Table 1: Physicochemical Properties of this compound (DGBEA)

PropertyValueSource(s)
IUPAC Name 2-(2-butoxyethoxy)ethyl acetate[6][8]
CAS Number 124-17-4[6][8]
Molecular Formula C₁₀H₂₀O₄[8][9][10]
Molecular Weight 204.27 g/mol [9]
Boiling Point 247 °C
Melting Point -32 °C[9]
Flash Point 124 °C (closed cup)
Vapor Pressure < 0.01 kPa (@ 20 °C)[11]
Specific Gravity ~0.98
Key Features Low volatility, mild ester odor, strong solvency[6]
Comparative Analysis with Other Glycol Ethers

To understand DGBEA's unique position, we must compare it with other relevant solvents. The choice of solvent can dramatically alter a formulation's drying time, viscosity, film integrity, and safety profile.

Table 2: Comparative Physicochemical Data of Selected Glycol Ethers

SolventCAS No.SeriesBoiling Point (°C)Evaporation Rate (n-BuAc=1)Flash Point (°C)
DGBEA (Butyl CARBITOL™ Acetate)124-17-4E-Series245<0.01105
DGBE (Butyl CARBITOL™)112-34-5E-Series2300.00499
EGBEA (Butyl CELLOSOLVE™ Acetate)112-07-2E-Series1920.0474
EGBE (Butyl CELLOSOLVE™)111-76-2E-Series1710.07965
DPnB (DOWANOL™ DPnB)29911-28-2P-Series2300.006113
PMA (DOWANOL™ PMA)108-65-6P-Series1460.3342

Data compiled from multiple sources, including Dow and Eastman product literature.[12]

Key Insights from the Data:

  • Evaporation Rate: DGBEA has one of the slowest evaporation rates. This makes it an excellent retarder solvent , providing extended workability and allowing films to level out, which minimizes defects like brush marks and "orange peel."[7][13] This contrasts sharply with faster-evaporating solvents like PMA.

  • Boiling and Flash Points: The high boiling and flash points of DGBEA contribute to its safe handling and use in high-temperature baking applications, such as for industrial coatings and enamels.[7]

  • E-Series vs. P-Series: While DGBE and DPnB have similar boiling points, the P-series is often preferred where toxicological concerns are paramount. We will explore this in detail in Section 5.

Performance in Key Applications

The physicochemical properties detailed above translate directly into performance advantages in specific applications.

Coatings and Paints

In the coatings industry, glycol ethers are indispensable as coalescing agents in latex paints. They facilitate the fusion of polymer particles into a continuous, durable film as the paint dries.[13][14]

  • DGBEA's Role: Due to its low volatility and excellent solvency, DGBEA is a highly efficient coalescent, particularly for low-pH latex systems and high-bake enamels.[7] Its slow solvent release ensures a uniform and well-formed film, enhancing gloss, flow, and overall durability.[15] Experimental studies have demonstrated that coatings formulated with DGBEA can achieve superior scrub resistance, a critical measure of a paint's toughness.[14]

  • Performance Comparison:

    • vs. EGBE/EGBEA: While EGBE is a widely used coalescent, DGBEA's slower evaporation provides better leveling and is crucial for high-performance coatings that require a flawless finish.[16]

    • vs. P-Series (DPnB): In some systems, P-series ethers like DPnB can offer comparable coalescing performance with a better safety profile.[17] However, DGBEA's solvency for a wide range of resins, including epoxies and nitrocellulose, remains a key advantage.[18]

Industrial & Electronic Cleaning

The ability of glycol ethers to dissolve both polar (water-based) and non-polar (oil-based) soils makes them ideal for cleaning formulations.[19]

  • DGBEA's Role: DGBEA is used in specialty industrial cleaning fluids, particularly in electronics manufacturing, where its strong solvency can effectively remove flux residues, oils, and other contaminants without damaging sensitive components.[6]

  • Performance Comparison: In cleaning applications, the choice often depends on the specific soil to be removed and regulatory requirements. While faster-evaporating solvents might be chosen for applications requiring no residue, DGBEA's power is in heavy-duty degreasing where complete soil removal is the priority.

Printing Inks
  • DGBEA's Role: The slow evaporation rate of DGBEA is highly advantageous in printing inks, especially for screen printing.[7] It prevents the ink from drying too quickly on the screen, ensuring consistent and high-quality prints over long runs.

Experimental Protocols for Performance Validation

To ensure scientific integrity, formulation choices must be backed by empirical data. The following are standardized, self-validating protocols for evaluating the performance of glycol ether solvents.

Protocol: Measuring Solvent Evaporation Rate

Objective: To quantitatively compare the evaporation rates of different glycol ethers. This protocol is based on the principles of ASTM D3539.

Methodology:

  • Place a filter paper disc on the hook of an analytical balance.

  • Tare the balance.

  • Apply 0.7 mL of the solvent to the center of the filter paper.

  • Start a timer and record the mass at regular intervals (e.g., every 30 seconds) until the mass stabilizes.

  • Plot the percentage of solvent evaporated versus time.

  • The relative evaporation rate is determined by comparing the time taken for 90% evaporation against a standard solvent (n-butyl acetate = 1.0).

Causality: The evaporation rate is dictated by vapor pressure, which is a function of molecular weight and intermolecular forces. Slower evaporation, as seen with DGBEA, allows more time for coating films to level and coalesce properly.

Diagram: Evaporation Rate Measurement Workflow

EvaporationRate cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Place filter paper on balance B Tare balance A->B C Apply 0.7 mL solvent B->C D Start timer & record mass C->D E Continue until mass is stable D->E F Plot % evaporated vs. time E->F G Calculate relative rate F->G

Caption: Workflow for determining solvent evaporation rate.

Protocol: Evaluating Coalescing Efficiency via MFFT

Objective: To determine the Minimum Film Formation Temperature (MFFT) of a latex polymer with and without the addition of a coalescing solvent.

Methodology:

  • Prepare a latex formulation according to a standard recipe.

  • Divide the batch. To one part, add a specified percentage (e.g., 5% by weight of polymer solids) of the coalescing solvent (e.g., DGBEA). The other part remains as the control.

  • Allow both samples to equilibrate for 24 hours.

  • Use an MFFT bar, which is a metal plate with a controlled temperature gradient.

  • Draw down a thin film of each formulation across the bar using a film applicator.

  • As the water evaporates, the point on the temperature gradient where the film transitions from a cracked, cloudy state to a clear, continuous film is the MFFT.

  • A lower MFFT for the solvent-containing sample indicates effective coalescing action.

Causality: Latex polymers have a glass transition temperature (Tg) below which they are too hard to fuse. A coalescing solvent temporarily plasticizes the polymer particles, lowering the temperature required for them to merge into a coherent film. DGBEA's high efficacy stems from its ability to partition effectively into the polymer phase.

Diagram: MFFT Determination Workflow

MFFT_Workflow prep Prepare Latex Formulation split Split into Control & Test Batches prep->split add_solvent Add Coalescing Solvent (e.g., DGBEA) to Test Batch split->add_solvent Test equilibrate Equilibrate Both Batches (24h) split->equilibrate Control add_solvent->equilibrate drawdown Apply Films to MFFT Bar equilibrate->drawdown observe Observe Transition from Cloudy/Cracked to Clear/Continuous Film drawdown->observe determine Record Temperature at Transition Point = MFFT observe->determine

Caption: Experimental workflow for MFFT determination.

Toxicological & Safety Profiles: A Critical Comparison

For any professional in a scientific field, a thorough understanding of a chemical's toxicological profile is non-negotiable. This is an area where significant differences emerge among glycol ethers.

The Metabolic Distinction: E-Series vs. P-Series

The primary reason for the differing toxicity profiles lies in their metabolism.

  • E-Series ethers can be metabolized in the body to alkoxyacetic acids. Certain members of this series, particularly those derived from methanol (EGME) and ethanol (EGEE), produce methoxyacetic acid and ethoxyacetic acid, respectively. These metabolites are known reproductive and developmental toxicants.[1][2][20]

  • P-Series ethers , due to the presence of an additional methyl group, are metabolized via a different pathway that is generally considered less toxic and does not produce the same harmful alkoxyacetic acids.[2][21] This has led to a widespread replacement of the more toxic E-series ethers with P-series alternatives in many applications.[5][17]

Diagram: Simplified Metabolic Pathway Comparison

Metabolism cluster_E E-Series Metabolism cluster_P P-Series Metabolism E_Start Ethylene Glycol Alkyl Ether (e.g., EGME, EGEE) E_Metabolite Toxic Alkoxyacetic Acid Metabolite E_Start->E_Metabolite Metabolism E_Effect Reproductive / Developmental Toxicity E_Metabolite->E_Effect P_Start Propylene Glycol Alkyl Ether (e.g., PM) P_Metabolite Less Toxic Metabolites P_Start->P_Metabolite Metabolism P_Effect Lower Toxicity Profile P_Metabolite->P_Effect

Caption: Contrasting metabolic pathways of E- and P-Series glycol ethers.

Toxicological Profile of DGBEA

DGBEA has been subject to toxicological assessment and is considered to have a relatively low toxicity profile compared to the more hazardous E-series ethers.

  • Acute Toxicity: It has low acute toxicity.[22]

  • Irritation: It is considered a mild skin and eye irritant.[22][23]

  • Reproductive/Developmental Toxicity: A key study in rats found no evidence of maternal or developmental toxicity at doses up to 1,000 mg/kg/day, which was the highest dose tested.[24] This is a critical finding that distinguishes it from EGME and EGEE.

  • Other Effects: In high-dose animal studies, effects on the kidneys and hemolytic anemia have been noted, which is a characteristic effect of some butyl-based glycol ethers, but this is observed at exposure levels not typically encountered with proper industrial hygiene.[22]

Table 3: Comparative Toxicological Summary

Glycol EtherPrimary Hazard(s) of ConcernRegulatory Notes
DGBEA Mild skin/eye irritant.Low concern for reproductive/developmental toxicity.[22]
EGBE Hemolytic anemia, kidney/liver effects (animal studies).Classified as a Hazardous Air Pollutant (HAP) in the US.[16][22][25]
EGME / EGEE Reproductive & Developmental Toxicant. Use is heavily restricted or phased out in many regions.[1][16][20]
P-Series (PM, DPnB) Generally low toxicity profile.Widely used as safer alternatives to many E-series ethers.[21]

This data underscores the importance of specificity. It is inaccurate to generalize the toxicity of all "glycol ethers." DGBEA, despite being an E-series ether, does not share the severe reproductive toxicity profile of its lower-molecular-weight counterparts like EGME.

Conclusion and Future Perspectives

This compound (DGBEA) is a high-performance solvent with a distinct and valuable profile. Its key advantages are:

  • Slow Evaporation Rate: Making it an exceptional retarder solvent for achieving superior flow, leveling, and gloss in coatings and inks.

  • Strong Solvency: Effective for a wide range of resins and soils, lending to its versatility in coatings, cleaners, and other formulations.

  • Favorable Safety Profile: It does not exhibit the reproductive or developmental toxicity that has led to the restriction of other E-series glycol ethers like EGME and EGEE.

While the industry trend continues to move towards P-series glycol ethers due to their generally lower toxicity, DGBEA remains a critical tool for formulators.[17] Its unique performance characteristics, particularly in high-bake enamels and specialty coatings, are difficult to replicate.[7] The choice between DGBEA and a P-series alternative like DPnB must be made by balancing the specific performance requirements of the application against the overarching goal of minimizing hazard.

Looking forward, the development of bio-based and sustainable solvents represents the next frontier in formulation science.[26] As research progresses, novel molecules may emerge that offer the high performance of solvents like DGBEA with even more benign environmental and health profiles. Until then, a careful, data-driven selection from the existing portfolio of glycol ethers remains the standard for scientific excellence.

References

A Senior Application Scientist's Guide to the Analytical Validation of Diethylene Glycol Monobutyl Ether Acetate (DGBEA) Purity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realms of pharmaceutical manufacturing, advanced material science, and biomedical research, the chemical purity of a solvent is not a trivial specification—it is a critical parameter that dictates reaction kinetics, product stability, and ultimately, the safety and efficacy of the end product. Diethylene glycol monobutyl ether acetate (DGBEA), a high-boiling point glycol ether ester, is prized for its versatile solvent properties and its role as a coalescing agent.[1] However, the presence of impurities such as residual starting materials, byproducts, or degradation products like peroxides can have profound and often detrimental effects.[2]

This guide provides an in-depth comparison of the essential analytical techniques required to comprehensively validate the purity of DGBEA. Moving beyond a simple recitation of methods, we will explore the underlying scientific principles, explain the rationale behind specific experimental choices, and provide actionable, field-tested protocols to ensure the trustworthiness and accuracy of your findings.

The Analytical Imperative: Why DGBEA Purity Matters

The utility of DGBEA is derived from its specific physicochemical properties, including its mild, nonresidual odor and miscibility with many organic solvents.[3] These same properties, however, are sensitive to impurities. For instance:

  • Residual Reactants: Unreacted n-butyl alcohol or acetic acid can alter the polarity and solvating power of DGBEA, potentially impacting formulation stability or reaction yields.[4]

  • Water Content: As a hygroscopic solvent, DGBEA can absorb atmospheric moisture. Excess water can be detrimental in water-sensitive reactions and can promote hydrolysis of the ester linkage over time.

  • Peroxides: Like many ethers, DGBEA can form explosive peroxides upon exposure to air and light, posing a significant safety hazard, especially upon distillation.[2]

  • Related Glycol Ethers: The presence of other glycol ethers or their acetates can affect volatility, viscosity, and toxicity profiles.

A multi-faceted analytical approach is therefore not just recommended; it is essential for a complete and reliable purity assessment.

Core Analytical Techniques: A Comparative Analysis

The validation of DGBEA purity rests on a triad of core analytical techniques, each targeting a different class of potential impurities. The primary methods are Gas Chromatography (GC) for organic impurities and Karl Fischer Titration for water content. Spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FTIR) serve a valuable confirmatory role.

Gas Chromatography (GC): The Gold Standard for Volatile and Semi-volatile Impurities

Gas chromatography is the cornerstone for assessing the purity of DGBEA and quantifying organic impurities.[5] Its high resolving power allows for the separation and quantification of compounds with very similar boiling points and polarities.

Expertise & Experience in Method Selection: The choice of a GC method is dictated by the volatility of DGBEA and its expected impurities. A flame ionization detector (FID) is the detector of choice due to its universal response to hydrocarbons and wide linear range, making it capable of measuring the main component (DGBEA at >98%) and trace impurities in a single analysis.[5][6]

The selection of the capillary column is the most critical parameter. A polar stationary phase, such as one based on polyethylene glycol (PEG) like a DB-WAX column, is highly effective.[7] This choice is causal: the polar nature of the PEG phase interacts strongly with the polar ether and ester functional groups of DGBEA and related impurities, leading to excellent separation based on subtle differences in polarity and boiling point.[7]

Trustworthiness Through Self-Validation: A robust GC protocol is inherently self-validating. System suitability tests performed before sample analysis confirm the system is performing correctly. This includes monitoring:

  • Resolution: Ensuring baseline separation between DGBEA and its closest eluting impurity.

  • Peak Shape: Symmetrical peaks (low tailing factor) indicate good column performance and inertness of the system.

  • Repeatability: Multiple injections of the same standard should yield highly reproducible peak areas (e.g., <2% Relative Standard Deviation, RSD).

Using an area percent normalization method, as described in standards like ASTM E202 for related glycols, allows for the determination of purity by subtracting the sum of all impurity peak areas from 100%.[8][9] This assumes all components have a similar response factor on the FID, a generally valid assumption for the types of impurities expected in DGBEA.

Detailed Experimental Protocol: GC-FID Analysis of DGBEA

  • Instrument & Column: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., Agilent J&W DB-WAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Sample Preparation: Dilute the DGBEA sample 1:100 in a high-purity solvent like dichloromethane or acetone.

  • Injection: Inject 1 µL of the diluted sample using a split injector (e.g., split ratio 50:1) at an injector temperature of 250°C.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase temperature at 10°C/min to 240°C.

    • Final Hold: Hold at 240°C for 10 minutes.

  • Detector: FID at 260°C.

  • Data Analysis: Integrate all peaks. Calculate the area percentage of each impurity. Purity is calculated as 100% minus the sum of the area percentages of all impurities.

Karl Fischer Titration: The Definitive Method for Water Content

For quantifying water content, Karl Fischer (KF) titration is the universally accepted gold standard due to its high accuracy, precision, and specificity for water.[10][11] Unlike other methods, it is not affected by the presence of other volatile components.

Expertise & Experience in Method Selection: The KF reaction is a quantitative chemical process where iodine reacts stoichiometrically with water in the presence of sulfur dioxide and a base in an alcohol solvent.[10] The endpoint is detected when an excess of iodine is present. For a solvent like DGBEA, which is expected to have low water content (<0.1%), coulometric Karl Fischer titration is the preferred method over volumetric titration.[12][13]

  • Causality: Coulometric KF generates iodine in situ via electrochemical oxidation. This allows for the precise measurement of microgram levels of water, offering much higher sensitivity than the volumetric method, which relies on dispensing titrant from a burette.[13] This is critical for high-purity solvent applications where even trace amounts of water can be significant.

Trustworthiness Through Self-Validation: The reliability of KF titration is maintained through rigorous system validation:

  • Titrant Standardization: For volumetric systems, the titrant concentration (titer) must be regularly determined using a certified water standard.[10]

  • Drift Rate: Before analysis, the instrument is conditioned to a dry state. The background "drift" rate, caused by ambient moisture ingress, must be low and stable to ensure it does not contribute significantly to the final result.

  • Certified Standards: The accuracy of the instrument should be periodically verified by analyzing a known amount of a certified water standard (e.g., Hydranal™-Water Standard).

Detailed Experimental Protocol: Coulometric Karl Fischer Titration

  • Instrument: A coulometric Karl Fischer titrator with a diaphragm-less or diaphragm-based titration cell.

  • Reagents: Use commercially available Karl Fischer reagents (anolyte for the titration cell).

  • System Preparation:

    • Fill the titration cell with the anolyte solution.

    • Start the instrument's pre-titration sequence to condition the cell and titrate any residual water in the solvent until a stable, low drift rate is achieved (e.g., <10 µ g/min ).

  • Sample Analysis:

    • Using a dry, gas-tight syringe, accurately draw a known weight of the DGBEA sample (e.g., 1-5 g).[12] The exact weight is determined by difference (weighing the syringe before and after injection).

    • Inject the sample directly into the conditioned titration cell.

    • Start the titration. The instrument will automatically titrate the water present and display the result, typically in ppm (parts per million) or weight percent.

  • Calculation: The instrument's software automatically calculates the water content based on the total charge required to generate the iodine that reacted with the water in the sample.

Fourier-Transform Infrared Spectroscopy (FTIR): A Rapid Confirmatory Tool

FTIR spectroscopy is a powerful technique for the qualitative identification of DGBEA and for detecting the presence of certain functional group impurities. While not typically used for precise quantification without extensive calibration, it serves as an excellent, rapid screening and identity confirmation tool.

Expertise & Experience in Method Selection: An FTIR spectrum provides a unique molecular "fingerprint" of a compound. For DGBEA, key characteristic absorption bands include:

  • Strong C=O stretch: Around 1740 cm⁻¹ (characteristic of the acetate ester).[14]

  • Strong C-O stretch: In the 1250-1050 cm⁻¹ region (characteristic of the ether and ester linkages).

  • C-H stretches: Just below 3000 cm⁻¹.

Causality: The presence of a broad absorption band around 3400 cm⁻¹ would immediately indicate significant water contamination (O-H stretch). A sharp peak in the same region could indicate the presence of residual n-butyl alcohol. The absence of these peaks provides strong evidence of purity with respect to these specific impurities.

Trustworthiness Through Self-Validation:

  • Reference Spectrum: The acquired spectrum must be compared against a validated reference spectrum of high-purity DGBEA.[15]

  • Background Correction: A background spectrum of the empty sample compartment must be collected immediately prior to sample analysis to remove spectral contributions from atmospheric CO₂ and water vapor.

Data Synthesis and Method Comparison

To select the appropriate analytical strategy, it is crucial to compare the capabilities of each technique.

FeatureGas Chromatography (GC-FID)Karl Fischer Titration (Coulometric)Fourier-Transform Infrared (FTIR)
Primary Target Organic impurities (volatile & semi-volatile), Purity AssayWater ContentFunctional Group ID, Gross Contamination
Quantification Excellent (ppm to % level)Excellent (ppm level)Semi-quantitative to Qualitative
Specificity High (based on retention time)Absolute (specific to water)Moderate (based on functional groups)
Typical LOD/LOQ ~10-100 ppm~10 ppm~0.1-1%
Analysis Time 15-30 minutes per sample5-10 minutes per sample< 2 minutes per sample
Key Advantage Resolves and quantifies individual impuritiesUnrivaled accuracy for water determinationSpeed and identity confirmation

Visualizing the Analytical Workflow

A comprehensive purity validation follows a logical workflow, ensuring all potential impurity classes are addressed.

Purity_Validation_Workflow Workflow for DGBEA Purity Validation Sample DGBEA Sample Received GC Gas Chromatography (GC-FID) Assay & Organic Impurities Sample->GC Primary Assay KF Karl Fischer Titration Water Content Sample->KF Critical Parameter FTIR FTIR Spectroscopy Identity & Functional Groups Sample->FTIR Identity Check DataReview Data Review & Comparison vs. Specification GC->DataReview KF->DataReview FTIR->DataReview Report Certificate of Analysis Generation DataReview->Report

Caption: A typical workflow for the comprehensive purity analysis of DGBEA.

Conclusion

The validation of this compound purity is a critical quality control step that cannot be accomplished with a single analytical technique. A scientifically sound approach relies on the strategic combination of Gas Chromatography for organic impurity profiling, Karl Fischer titration for precise water quantification, and FTIR for identity confirmation. By understanding the principles behind each method and implementing robust, self-validating protocols, researchers and drug development professionals can ensure the quality, safety, and consistency of their materials, thereby safeguarding the integrity of their scientific outcomes.

References

A Senior Application Scientist's Guide to the Quantification of Residual Diethylene Glycol Monobutyl Ether Acetate (DGBEA) in Pharmaceutical Products

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Diethylene glycol monobutyl ether acetate (DGBEA) is a solvent that may be utilized in pharmaceutical manufacturing. As with all organic volatile chemicals used in production, its residual levels in the final drug product must be controlled to ensure patient safety. This guide provides a comprehensive comparison of analytical methodologies for the quantification of DGBEA, grounded in the principles of scientific integrity and regulatory compliance. We will navigate the complexities of addressing a solvent not explicitly listed in standard guidelines, compare the workhorse analytical techniques of Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) and Mass Spectrometry (HS-GC-MS), and provide a detailed, field-proven experimental protocol for robust and reliable quantification.

Introduction: The Challenge of DGBEA

This compound (CAS No. 124-17-4), also known as butyl carbitol acetate, is a colorless liquid with a mild odor and a high boiling point of approximately 245°C.[1][2] Its properties can make it a useful solvent in certain synthesis or purification steps. However, any solvent not contributing to the therapeutic effect of a drug product is considered an impurity.[3][4] The primary challenge with DGBEA is that it is not explicitly categorized in the International Council for Harmonisation (ICH) Q3C guidelines, which dictates the acceptable limits for most common residual solvents.[3][5] This absence necessitates a rigorous, science-led approach to establish a safe limit and develop a validated method for its quantification.

The Regulatory Landscape: Navigating Unclassified Solvents

The foundational guideline for controlling residual solvents in pharmaceutical products is ICH Q3C.[6] This guideline classifies solvents into three categories based on their toxicity:

  • Class 1: Solvents to be avoided; known or strongly suspected human carcinogens.[4]

  • Class 2: Solvents to be limited; nongenotoxic animal carcinogens or agents with irreversible toxicity.[7]

  • Class 3: Solvents with low toxic potential, limited by Good Manufacturing Practices (GMP).[7][8]

Since DGBEA is not listed, a manufacturer must provide a justification for its residual levels.[3] This involves establishing a Permitted Daily Exposure (PDE), which is a pharmaceutically acceptable intake of the residual solvent. The PDE is typically derived from toxicological data, such as No-Observed-Effect Level (NOAEL) values from animal studies.[9]

For DGBEA, toxicological assessment can be informed by data on its primary metabolite, diethylene glycol monobutyl ether (DGBE), as the acetate group is readily cleaved in the body.[10] Toxicological studies on DGBE have identified effects on the kidney, liver, and blood at high doses, establishing a NOAEL that can be used to calculate a PDE.[9] Once a PDE is established, this value is used to calculate the allowable concentration limit in the drug substance or product, typically expressed in parts per million (ppm).

Core Analytical Strategies: A Comparative Overview

The industry-standard technique for the analysis of residual solvents is Static Headspace Gas Chromatography (HS-GC).[11][12] This method is ideal as it physically separates the volatile analytes of interest from the non-volatile drug matrix (API and excipients), protecting the analytical instrument and improving method robustness.[13] An aliquot of the vapor phase (headspace) above the sample is injected into the gas chromatograph.

Two primary detectors are employed for this analysis:

  • Flame Ionization Detector (FID): A robust, universal detector that generates a current proportional to the amount of carbon-containing analyte combusted in a hydrogen flame. It is the workhorse for quantitative analysis in quality control environments due to its stability and wide linear range.[1]

  • Mass Spectrometer (MS): A detector that provides mass information about the analyte, offering unparalleled specificity and confirmatory identification. It is invaluable for method development, identifying unknown peaks, and resolving co-eluting substances.[12][14]

Head-to-Head Performance Comparison: HS-GC-FID vs. HS-GC-MS

The choice between FID and MS detection depends on the stage of development and the specific analytical need. The following table provides an objective comparison based on key performance attributes.

Parameter HS-GC-FID HS-GC-MS Causality and Rationale
Specificity GoodExcellentFID provides a single retention time for identification, which can be susceptible to co-eluting matrix components. MS provides both retention time and a mass spectrum (a molecular fingerprint), offering unequivocal identification.[13]
Sensitivity (LOD/LOQ) Very Good (low ppm)Excellent (sub-ppm to low ppm)Both techniques are highly sensitive. MS, when operated in Selected Ion Monitoring (SIM) mode, can often achieve lower detection limits than FID. For a related compound, diethylene glycol monoethyl ether (DEGEE), HS-GC-MS has demonstrated an LOQ of ~12 µg/mL.[12][14] A GC-FID method for other glycols has shown LODs in the 5-15 ppm range.[15]
Linearity & Range ExcellentGoodFID is known for its exceptionally wide linear dynamic range (often 10^7), making it ideal for quantifying analytes over a broad concentration range without dilution. The linear range of an MS detector is typically smaller.
Precision Excellent (%RSD < 5%)Excellent (%RSD < 15%)Both methods, when properly validated, demonstrate high precision. Published methods for related analytes show %RSD values well within acceptable limits for both detectors.[14][15]
Accuracy / Recovery Excellent (80-120%)Excellent (80-120%)Accuracy is primarily dependent on the sample preparation and extraction efficiency, not the detector. Expected recovery rates for validated methods are typically in the 90-110% range.[14][15]
Robustness ExcellentGoodFID is a simpler, more rugged detector that is less prone to contamination and requires less maintenance, making it highly suitable for high-throughput QC labs. MS systems are more complex and can be sensitive to matrix contamination.
Cost (Instrument/Maint.) LowerHigherGC-FID systems are significantly less expensive to purchase and maintain than GC-MS systems.
Primary Application Routine Quality Control (QC) , release testing, quantitative analysis.Method Development , impurity identification, troubleshooting, analysis of complex matrices.The robustness and cost-effectiveness of FID make it the preferred choice for routine, validated quantitative methods. The specificity of MS is essential for development, validation, and investigation.

Recommended Experimental Workflow: HS-GC-FID

This section details a robust, self-validating protocol for the routine quantification of DGBEA in a pharmaceutical product using HS-GC-FID. The high boiling point of DGBEA requires optimization of headspace parameters to ensure efficient partitioning into the vapor phase.

Workflow Diagram

G Figure 1. HS-GC-FID Workflow for DGBEA Quantification cluster_prep Preparation cluster_sample Sample & Standard Analysis cluster_instrument Instrumental Analysis cluster_data Data Processing A 1. Prepare Diluent (e.g., DMSO) B 2. Prepare Standard Stock Solution (DGBEA in Diluent) A->B C 3. Prepare Working Standards (Serial Dilution) B->C F 6. Pipette Working Standards into separate Headspace Vials C->F D 4. Accurately weigh Drug Product into 20 mL Headspace Vial E 5. Add Diluent to Sample Vial D->E G 7. Cap and Crimp all Vials Immediately E->G F->G H 8. Load Vials into HS Autosampler G->H I 9. Equilibrate Vial in HS Oven (e.g., 140°C for 15 min) H->I J 10. Pressurize & Inject Headspace I->J K 11. GC Separation & FID Detection J->K L 12. Integrate Peak Areas K->L M 13. Generate Calibration Curve (Area vs. Concentration) L->M N 14. Calculate DGBEA Concentration in Sample (ppm) M->N O 15. Compare Result to Specification N->O

References

Comparative solubility studies of polymers in "Diethylene glycol monobutyl ether acetate"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Polymer Solubility in Diethylene Glycol Monobutyl Ether Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of this compound in Advanced Applications

This compound (DGBEA), a high-boiling point glycol ether ester, is a versatile solvent with a mild, nonresidual odor. Its unique properties, including its ability to dissolve a wide range of oils, dyes, gums, and polymers, make it a valuable component in various industrial and pharmaceutical formulations. DGBEA is particularly noted for its use in printing inks, high-bake enamels, and as a coalescing agent in latex paints. In the realm of drug development, understanding polymer solubility in solvents like DGBEA is critical for the formulation of controlled-release delivery systems and coatings.

This guide will delve into a comparative study of the solubility of various polymers in DGBEA, providing researchers and formulators with the necessary data and methodologies to make informed decisions. We will explore the underlying principles of polymer solubility and present a standardized protocol for its determination, ensuring scientific rigor and reproducibility.

The Science of Solubility: A Primer on Polymer-Solvent Interactions

The dissolution of a polymer in a solvent is a complex process governed by thermodynamics. For a polymer to dissolve, the Gibbs free energy of mixing (ΔGm) must be negative. This is described by the equation:

ΔGm = ΔHm - TΔSm

where ΔHm is the enthalpy of mixing, T is the temperature, and ΔSm is the entropy of mixing. The entropy of mixing for polymer solutions is generally positive, favoring dissolution. Therefore, the enthalpy of mixing, which reflects the intermolecular forces between the polymer and solvent molecules, becomes the determining factor.

A useful tool for predicting polymer solubility is the Hansen Solubility Parameter (HSP) theory.[1] This theory separates the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The principle of "like dissolves like" is quantified by comparing the HSP values of the polymer and the solvent. A smaller difference between the HSPs of the polymer and the solvent indicates a higher likelihood of solubility.

Experimental Protocol: A Standardized Approach to Determining Polymer Solubility

To ensure reliable and comparable results, a standardized experimental protocol is essential. The following methodology, based on the principles outlined in ASTM D3132, provides a systematic approach to assessing polymer solubility.[2][3]

Materials and Equipment:

  • Vials with screw caps

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • Visual inspection chamber with controlled lighting

Procedure:

  • Preparation of Polymer-Solvent Mixtures:

    • Accurately weigh a predetermined amount of the polymer into a vial.

    • Add a specific volume of DGBEA to the vial to achieve the desired concentration (e.g., 1%, 5%, 10% w/v).

  • Dissolution Process:

    • Place a magnetic stir bar in the vial and securely cap it.

    • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25°C, 50°C).

    • Stir the mixture at a constant rate for a specified period (e.g., 24 hours) to allow for equilibrium to be reached.

  • Solubility Assessment:

    • After the mixing period, remove the vial from the bath and allow it to equilibrate to room temperature.

    • Visually inspect the solution in a well-lit chamber against a dark background.

    • Categorize the solubility based on the following criteria:

      • Soluble (S): Clear, homogeneous solution with no visible polymer particles.

      • Partially Soluble (PS): Swollen polymer or a hazy/turbid solution.

      • Insoluble (I): Polymer remains as a distinct, undissolved phase.

Rationale for Experimental Choices:

  • Concentration Range: Testing a range of concentrations is crucial as solubility can be concentration-dependent.

  • Temperature Control: Temperature significantly affects solubility; therefore, maintaining a constant temperature is vital for reproducibility.

  • Equilibration Time: Allowing sufficient time for the system to reach equilibrium is necessary to obtain an accurate assessment of solubility.

dot

Experimental_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_assessment Assessment A Weigh Polymer B Add DGBEA A->B Target Concentration C Add Stir Bar & Cap B->C D Constant Temperature Stirring C->D 24 hours E Equilibrate to Room Temp D->E F Visual Inspection E->F G Categorize Solubility (S, PS, I) F->G

Caption: Experimental workflow for determining polymer solubility.

Comparative Solubility of Common Polymers in this compound

The following table summarizes the solubility of various polymers in DGBEA at 25°C. This data has been compiled from various sources and is intended to serve as a general guide. It is important to note that the solubility of a specific polymer can be influenced by its molecular weight, crystallinity, and the presence of any additives.

PolymerChemical FamilySolubility in DGBEA (25°C)Comparative Solvents
Poly(methyl methacrylate) (PMMA)AcrylicSolubleSoluble in Acetone, Ethyl Acetate
Polystyrene (PS)StyrenicSolubleSoluble in Toluene, Dichloromethane
Poly(vinyl chloride) (PVC)VinylPartially SolubleSoluble in Tetrahydrofuran, Cyclohexanone
Cellulose Acetate Butyrate (CAB)CellulosicSolubleSoluble in Methyl Ethyl Ketone, Acetone
Polyurethane (PU, ester-based)UrethaneSolubleSoluble in Tetrahydrofuran, Dimethylformamide
Epoxy Resin (Bisphenol A based)EpoxySolubleSoluble in Ketones, Esters
Poly(vinylidene fluoride) (PVDF)FluoropolymerSoluble at elevated temperatures (126-135°C)[4]Soluble in Dimethylformamide, Acetyltributylcitrate[4]

dot

Molecular_Interaction cluster_DGBEA DGBEA Molecule cluster_Polymer Polymer Chain Segment (e.g., PMMA) DGBEA CH3COOCH2CH2OCH2CH2O(CH2)3CH3 Ester Ester Group (-COO-) (Polar, H-bond acceptor) Ester_P Ester Group (-COOCH3) (Polar, H-bond acceptor) Ester->Ester_P Dipole-Dipole Interaction Hydrogen Bonding Ether Ether Linkages (-O-) (Polar, H-bond acceptor) Butyl Butyl Chain (Non-polar) Backbone Hydrocarbon Backbone (Non-polar) Butyl->Backbone Van der Waals Forces PMMA -[CH2-C(CH3)(COOCH3)]n-

Caption: Polymer-solvent interactions between DGBEA and PMMA.

Analysis and Discussion

The solubility data reveals that DGBEA is an effective solvent for a variety of polymers, particularly those containing ester and ether functionalities, which can engage in dipole-dipole interactions and hydrogen bonding with the corresponding groups in the DGBEA molecule. The presence of the butyl group in DGBEA also contributes to its ability to dissolve polymers with non-polar segments through van der Waals forces.

For polymers like PVC, with strong intermolecular forces, and PVDF, with high crystallinity, solubility in DGBEA may be limited at room temperature. However, as demonstrated with PVDF, increasing the temperature can significantly enhance solubility by providing the necessary energy to overcome these forces.[4]

When comparing DGBEA to other solvents, its high boiling point (246.4°C) and low volatility are significant advantages in applications where slow evaporation is desired, such as in coatings and printing inks.

Conclusion

This compound is a powerful and versatile solvent with a favorable safety profile compared to some other glycol ethers. Its ability to dissolve a broad range of polymers makes it a valuable tool for researchers and formulation scientists. This guide has provided a framework for understanding and evaluating polymer solubility in DGBEA, from the underlying scientific principles to a practical experimental protocol. The comparative data presented herein serves as a starting point for formulation development, and it is recommended that the standardized protocol be followed to determine the precise solubility of specific polymer grades and formulations.

References

A Senior Application Scientist’s Guide to Validating the Removal of Diethylene Glycol Monobutyl Ether Acetate (DGBEA) from Medical Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Moving Beyond DGBEA in Medical Polymers

Diethylene glycol monobutyl ether acetate (DGBEA), also known as butyl CARBITOL™ acetate, is a high-boiling point glycol ether ester valued for its strong solvency power with a wide range of resins and polymers.[1] Its moderate evaporation rate and excellent coalescing properties have made it a common choice in the formulation of coatings, inks, and adhesives used in various industries, including medical device manufacturing.[1][2]

However, the use of glycol ethers in medical applications necessitates a rigorous evaluation of their toxicological profile. While DGBEA exhibits low acute toxicity, concerns exist regarding potential long-term effects.[3] Animal studies have noted kidney damage following repeated skin contact, and contact with the liquid can cause mild irritation to the eyes and skin.[4] For medical devices, particularly those with prolonged patient contact, the potential for residual solvents to leach out and cause adverse effects is a critical safety concern.

This reality, coupled with increasing regulatory scrutiny from bodies like the U.S. Food and Drug Administration (FDA) on extractables and leachables (E&L), propels the need to either eliminate DGBEA or replace it with a more benign alternative.[5][6][7] This guide provides the scientific framework and experimental validation necessary to confidently manage this transition, ensuring that the final polymer's performance, safety, and biocompatibility are not compromised.

The Validation Framework: A Three-Pillar Approach

Successfully removing or replacing a solvent like DGBEA is not merely a procedural step; it is a comprehensive validation process. We advocate for a three-pillar approach to ensure the integrity of the final medical polymer. This process is designed to be self-validating, where the successful completion of each phase provides the confidence to proceed to the next.

G cluster_0 Polymer Processing cluster_1 Validation Pillars cluster_2 Final Product P Initial Polymer Formulation (with DGBEA or Alternative) R Solvent Removal Process (e.g., Vacuum Drying, Curing) P->R V1 Pillar 1: Residual Solvent Analysis R->V1 Verify Removal V2 Pillar 2: Polymer Performance Qualification V1->V2 Confirm No Degradation V3 Pillar 3: Biocompatibility & Safety Assessment V2->V3 Ensure Safety FP Validated Medical Polymer/ Device Component V3->FP Release

Caption: High-level validation workflow for DGBEA removal.

Pillar 1: Residual Solvent Analysis

Expertise & Causality: The primary objective is to quantify the amount of DGBEA remaining in the polymer matrix after the removal process. The choice of analytical technique is critical. While methods like thermogravimetric analysis (TGA) can detect weight loss from volatiles, they lack the specificity and sensitivity to identify and quantify a particular solvent at the parts-per-million (ppm) level required for medical devices.[8][9] Therefore, Headspace Gas Chromatography with Mass Spectrometry (HS-GC/MS) is the gold-standard method.[10][11] It offers exceptional separation ability and can detect residual solvents at very low detection limits (ppb levels).[9]

Experimental Protocol: HS-GC/MS for DGBEA Quantification
  • Sample Preparation:

    • Accurately weigh 1-5 grams of the final polymer material into a 20 mL headspace vial.[10] The sample should be representative of the bulk material (e.g., taken from the core of a thicker component).

    • Prepare a calibration curve using standard solutions of DGBEA in a suitable, high-boiling-point solvent like Dimethyl sulfoxide (DMSO), which helps in dissolving the drug substance and improving sensitivity.[8]

    • Seal the vials immediately with PTFE/silicone septa to prevent loss of volatiles.

  • Headspace Incubation:

    • Place the sample and standard vials into the headspace autosampler.

    • Heat the vials at a controlled temperature (e.g., 120°C) for a set period (e.g., 30 minutes). This step drives the volatile DGBEA from the polymer matrix into the gas phase (the "headspace") of the vial.[10]

  • GC/MS Analysis:

    • A heated, gas-tight syringe automatically samples a known volume of the vapor from the headspace.[10]

    • The sample is injected into the GC inlet. A suitable column, such as one with a Polyethylene Glycol stationary phase (e.g., Rtx-Stabilwax), is used to separate DGBEA from other potential volatiles.[8]

    • The separated components elute from the column and enter the Mass Spectrometer (MS), which identifies DGBEA based on its unique mass spectrum and quantifies it based on the peak area relative to the calibration curve.

HSGC_Workflow Sample 1. Polymer Sample in Sealed Vial Heater 2. Heat & Agitate to Volatilize DGBEA Sample->Heater Syringe 3. Sample Headspace Vapor Heater->Syringe GC 4. Gas Chromatography (Separation) Syringe->GC MS 5. Mass Spectrometry (Identification & Quantification) GC->MS Result 6. Report: DGBEA (ppm) MS->Result

Caption: HS-GC/MS workflow for residual solvent analysis.

Trustworthiness: The protocol's validity is ensured by running a blank (empty vial) to check for system contamination, a solvent blank (vial with only the dissolution solvent) to ensure no co-eluting peaks, and multiple calibration standards to confirm the linearity of the detector response.

Pillar 2: Polymer Performance Qualification

Expertise & Causality: Removing a solvent or introducing a new one can subtly alter the polymer's bulk properties. For example, aggressive vacuum drying could lead to embrittlement, while a new solvent might not plasticize the polymer in the same way, affecting its flexibility. Therefore, it is essential to perform a comparative analysis of the polymer's critical performance attributes.[12] The specific tests depend on the device's application, but generally include mechanical, thermal, and surface property assessments.[12][13][14]

Comparative Performance Data

The goal is to demonstrate that the polymer processed without DGBEA (or with an alternative) performs equivalently to or better than the original material.

Performance Test Control Polymer (with DGBEA) Test Polymer (DGBEA Removed) Alternative Polymer (e.g., with Propylene Glycol) Acceptance Criteria
Tensile Strength (MPa) 50 ± 251 ± 2.549 ± 3Variation within ±10%
Elongation at Break (%) 350 ± 15345 ± 20355 ± 18Variation within ±15%
Glass Transition Temp (°C) 85 ± 184.5 ± 185.2 ± 1.2No significant shift
Coating Adhesion (ASTM D3359) 5B (No loss)5B (No loss)5B (No loss)≥ 4B
Surface Lubricity (CoF) 0.15 ± 0.020.16 ± 0.020.15 ± 0.03No significant increase
Experimental Protocol: Tensile Strength Testing (ASTM D638)
  • Specimen Preparation: Mold or machine dumbbell-shaped specimens from both the control and test polymer batches according to ASTM D638 specifications.

  • Conditioning: Condition all specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Testing:

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a constant rate of extension until the specimen fractures.

    • The machine records the force and displacement, from which tensile strength and elongation at break are calculated.

  • Analysis: Test at least five specimens from each batch and compare the average results against the established acceptance criteria.

Pillar 3: Biocompatibility & Safety Assessment

Expertise & Causality: This is the most critical pillar. The ultimate goal is to ensure the medical device does not pose any unacceptable biological risk to the patient.[15] The international standard ISO 10993, "Biological evaluation of medical devices," provides the framework for this assessment.[16][17] A risk-based approach is paramount. The first step is not immediate animal testing, but a thorough chemical characterization of the final device to identify and quantify any substances that could be released during use—these are the extractables and leachables (E&L) .[18][19]

The FDA defines extractables as compounds released under aggressive laboratory conditions, while leachables are what migrate into the product or patient under real-world use.[7] An E&L study on the final, sterilized polymer will identify not only any residual DGBEA but also potential degradation products, polymer additives, or contaminants from the new process.

Risk Management Workflow (per ISO 10993-1)

Biocompatibility_Workflow Start Final Polymer Component (Post-DGBEA Removal) ChemChar Chemical Characterization (ISO 10993-18) Extractables & Leachables Study Start->ChemChar ToxAssess Toxicological Risk Assessment of E&L Profile (ISO 10993-17) ChemChar->ToxAssess Decision Is Risk Acceptable? ToxAssess->Decision BioTests Conduct Specific Biological Tests (e.g., Cytotoxicity, Sensitization) (ISO 10993-5, -10) Decision->BioTests No / Gaps Exist Pass Biocompatibility Confirmed Decision->Pass Yes BioTests->Pass Fail Re-evaluate Material/ Process BioTests->Fail

Caption: Risk-based biocompatibility assessment workflow.

Experimental Protocol: In Vitro Cytotoxicity (ISO 10993-5)

This is a foundational biocompatibility test to assess if the polymer releases any substances that are toxic to cells.

  • Extract Preparation:

    • Prepare extracts of the final medical polymer by incubating it in mammalian cell culture medium (e.g., MEM with 10% bovine serum) at 37°C for 24-72 hours. Both polar and non-polar solvents may be used depending on the polymer.

    • The ratio of material surface area to extractant volume should follow ISO 10993-12 standards.

  • Cell Culture:

    • Culture a monolayer of L929 mouse fibroblast cells (or other suitable cell line) in a 96-well plate until they reach sub-confluency.

  • Exposure:

    • Remove the existing culture medium from the cells and replace it with the polymer extracts. Include positive controls (e.g., organotin-stabilized PVC) and negative controls (e.g., high-density polyethylene).

  • Evaluation:

    • After 24 hours of incubation, evaluate the cells for cytotoxic effects. This can be done qualitatively by observing cell morphology under a microscope (looking for cell lysis, detachment, and rounding) or quantitatively using an assay like the MTT assay, which measures cell viability.

    • A material is considered non-cytotoxic if the cell viability is greater than 70% compared to the negative control.

Conclusion

Validating the removal of this compound from a medical polymer is a multi-faceted process that extends far beyond a simple confirmation of its absence. It requires a holistic approach that rigorously verifies the final product's chemical purity, mechanical performance, and, most importantly, its biological safety. By following the structured, three-pillar framework of Residual Analysis , Performance Qualification , and Biocompatibility Assessment , researchers and developers can navigate this transition with confidence. This methodical, evidence-based approach ensures that the resulting medical device is not only free from a potentially harmful solvent but also meets the highest standards of quality and patient safety demanded by the medical field.

References

Safety Operating Guide

Navigating the Disposal of Diethylene Glycol Monobutyl Ether Acetate (DGBEA): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop to the responsible management of laboratory chemicals. This guide provides essential, step-by-step procedures for the proper disposal of Diethylene Glycol Monobutyl Ether Acetate (DGBEA), ensuring the safety of personnel and compliance with environmental regulations. Our aim is to empower you with the knowledge to manage your chemical waste streams effectively, building a culture of safety and trust within your laboratory.

Understanding DGBEA and Its Hazard Profile

This compound (CAS No. 124-17-4), also known as Butyl CARBITOL™ acetate, is a colorless liquid with a mild odor commonly used as a solvent in laboratory and industrial applications.[1] While not classified as a hazardous substance under GHS, it is crucial to recognize its potential hazards to ensure safe handling and disposal.[2] The primary health concern associated with DGBEA is its potential to cause serious eye irritation.[3][4][5] Prolonged or repeated skin contact may also lead to dryness or cracking.[6]

From a chemical reactivity standpoint, DGBEA is generally stable under normal conditions.[7] However, it can react with strong oxidizers and there is a potential for the formation of explosive peroxides, particularly if distilled.[6] Therefore, it is prudent to check for peroxides before any distillation processes.[6]

Waste Characterization: Is DGBEA a Hazardous Waste?

Proper disposal begins with accurate waste characterization. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.

DGBEA is not a listed hazardous waste under RCRA.[8] Therefore, to determine if waste DGBEA is hazardous, it must be evaluated against the four characteristics of hazardous waste.[5]

  • Ignitability (D001): A liquid waste is considered ignitable if it has a flash point of less than 140°F (60°C).[2][6][7][9] The flash point of DGBEA is consistently reported to be well above this threshold, typically around 240°F (116°C).[1] Therefore, pure DGBEA waste does not meet the criteria for an ignitable hazardous waste.

  • Corrosivity (D002): This characteristic applies to wastes that are highly acidic (pH ≤ 2) or basic (pH ≥ 12.5).[2] DGBEA is a neutral organic solvent, so it is not a corrosive hazardous waste.

  • Reactivity (D003): Reactive wastes are unstable, react violently with water, or can generate toxic gases.[3] DGBEA is a stable compound and does not exhibit these properties.[7]

  • Toxicity (D004-D043): Toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which simulates the leaching of contaminants into groundwater. There is no indication from available data that DGBEA would leach toxic constituents at levels that would classify it as a toxic hazardous waste.

Based on this analysis, waste consisting solely of DGBEA is generally not considered a federally regulated hazardous waste under RCRA. However, it is imperative to remember that state and local regulations may be more stringent.

Disposal Workflow for this compound

The following diagram outlines the decision-making process and procedural steps for the proper disposal of DGBEA.

DGBEA_Disposal_Workflow cluster_prep Phase 1: Preparation & Characterization cluster_eval Phase 2: Regulatory Evaluation cluster_disposal Phase 3: Disposal Protocol A Waste DGBEA Generated B Is the waste pure DGBEA or a mixture? A->B C Pure DGBEA B->C Pure D Mixture: Characterize the entire waste stream B->D Mixture E Consult Federal (RCRA) Regulations - Flash Point > 140°F - Not Corrosive - Not Reactive - Not TCLP Toxic C->E D->E F Consult State and Local Regulations E->F G Is the waste classified as hazardous under any applicable regulation? F->G H Manage as Hazardous Waste: Follow all RCRA and local regulations for labeling, storage, and disposal. G->H Yes I Manage as Non-Hazardous Industrial Waste G->I No J Select a Licensed Waste Disposal Facility I->J K Package and Label Waste for Shipment J->K L Arrange for Transportation and Disposal K->L M Maintain Disposal Records L->M

Caption: Decision workflow for the proper disposal of DGBEA.

Step-by-Step Disposal Procedures

Waste Segregation and Collection
  • Dedicated Waste Container: Collect waste DGBEA in a dedicated, properly labeled container. The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[8]

  • Labeling: Clearly label the container with "Waste this compound" and avoid using abbreviations.

  • Avoid Mixing: Do not mix waste DGBEA with other waste streams, especially halogenated solvents or other hazardous wastes. Mixing wastes can complicate disposal and increase costs.

On-Site Storage
  • Storage Location: Store the waste container in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[10]

  • Incompatible Materials: Ensure the storage area is segregated from incompatible materials such as strong oxidizing agents.[5]

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent the spread of material in case of a leak or spill.

Selecting a Disposal Facility
  • Licensed and Reputable: Choose a waste disposal company that is licensed to handle industrial and chemical waste in your state.

  • Request a Waste Profile: The disposal facility will require a waste profile sheet. You will need to provide information from the Safety Data Sheet (SDS) for DGBEA.

  • Non-Hazardous Waste Classification: Communicate to the disposal company that based on your characterization, the waste is not a RCRA hazardous waste. They may have their own procedures for verifying this information.

Transportation and Final Disposal
  • Packaging: Package the waste container according to the instructions provided by the disposal company to ensure safe transportation.

  • Manifesting: For non-hazardous waste, a hazardous waste manifest is not typically required. However, the disposal company will provide documentation for the shipment.

  • Record Keeping: Retain all records related to the disposal of the waste, including the waste profile, shipping documents, and certificate of disposal. These records are essential for demonstrating compliance with regulations.

Disposal of Contaminated Materials

For materials such as personal protective equipment (PPE), absorbent pads, or labware that are contaminated with DGBEA, the disposal procedure is as follows:

  • Gross Contamination: If materials are heavily saturated with DGBEA, they should be collected in a sealed container and disposed of along with the liquid waste.

  • Trace Contamination: For items with only trace amounts of contamination, they can often be disposed of as regular solid waste, provided the DGBEA has evaporated. Ensure adequate ventilation to prevent inhalation of vapors.[7]

  • Consult Your EHS Department: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of chemically contaminated solid waste.

Quantitative Data Summary

PropertyValueSource
CAS Number 124-17-4[2]
Molecular Formula C10H20O4[6]
Molecular Weight 204.3 g/mol [6]
Flash Point ~240°F / 116°C[1]
Boiling Point ~475°F / 246°C[1]
Specific Gravity 0.985[1]
Water Solubility 6.5 g/100 mL at 20°C[6]

Conclusion

The proper disposal of this compound is a straightforward process when guided by a thorough understanding of its properties and the relevant regulations. By following the steps outlined in this guide—from accurate waste characterization to the selection of a reputable disposal partner—you can ensure the safety of your laboratory and the protection of the environment. Always prioritize safety and when in doubt, consult with your institution's EHS professionals.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diethylene Glycol Monobutyl Ether Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Handling Diethylene glycol monobutyl ether acetate (DGBEA) in a laboratory setting requires a comprehensive understanding of its properties and a diligent approach to safety. As a Senior Application Scientist, my goal is to move beyond simple checklists and provide you with the causal reasoning behind each safety recommendation. This guide is structured to empower you, the researcher, to make informed decisions that ensure your safety and the integrity of your work. We will delve into the hierarchy of controls, the specifics of Personal Protective Equipment (PPE) selection, and the critical procedures for its use and disposal.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

This compound is a colorless liquid with a mild odor, widely used as a solvent in paints and other coatings[1][2]. While it is a highly effective solvent, it presents several health hazards that dictate our safety protocols.

  • Eye Irritation: The most immediate and well-documented hazard is its potential to cause serious eye irritation[3][4][5][6]. Direct contact with even small amounts can lead to significant discomfort and potential damage.

  • Skin Absorption and Defatting: DGBEA can be absorbed through the skin in toxic amounts[7]. The National Institute for Occupational Safety and Health (NIOSH) emphasizes that dermal contact should be prohibited, as the compound is readily absorbed[8]. Furthermore, repeated or prolonged contact defats the skin, which can lead to dryness, cracking, and dermatitis[9].

  • Inhalation: While the vapor pressure is low, prolonged breathing of vapor, especially in poorly ventilated areas or at elevated temperatures, may cause irritation and nausea[1][7].

  • Systemic Effects: Chronic exposure carries risks. Animal studies have noted kidney damage following repeated skin contact[7]. The health effects of DGBEA are often linked to its metabolite, ethylene glycol monobutyl ether (EGBE), which can impact the blood, central nervous system, and kidneys[8].

Given these hazards, engineering controls such as fume hoods should be the first line of defense. However, the appropriate selection and use of PPE are essential to mitigate risks during direct handling.

Core Protective Ensemble: Selecting Your Armor

The selection of PPE is not a one-size-fits-all scenario. It must be tailored to the specific task, the quantities being handled, and the potential for exposure.

Due to the significant risk of serious eye irritation, robust eye protection is mandatory.

  • Minimum Requirement: At all times when handling DGBEA, wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles[4][10].

  • Elevated Risk Scenarios: When transferring larger volumes (>1 liter), working under pressure, or when there is a significant risk of splashing, supplement your safety goggles with a full-face shield[1][7]. The face shield protects the entire face from direct contact.

Choosing the correct gloves is arguably the most critical PPE decision for handling DGBEA, as skin absorption is a primary route of exposure[7][8]. The effectiveness of a glove material is determined by its resistance to degradation, permeation, and breakthrough time. Standard thin disposable gloves (e.g., latex) are not suitable for anything beyond incidental contact.

For prolonged or immersive work with DGBEA, select gloves made from materials with proven resistance.

Glove MaterialRecommendation for DGBEARationale & Considerations
Butyl Rubber Excellent Offers high resistance to permeation by ketones, esters, and glycol ethers[3][4][11]. This is a top choice for direct handling and spill cleanup.
Ethyl Vinyl Alcohol (EVAL) Excellent Provides superior chemical resistance but may be less flexible. Often used as a laminate in multi-layer gloves[3].
Neoprene Good Offers good resistance to a broad range of chemicals and has excellent physical properties[12]. A suitable alternative to Butyl rubber.
Nitrile Fair to Good Provides good protection against many solvents, but breakthrough times can vary significantly with thickness and manufacturer. Best for short-duration tasks with a low risk of splash. Not recommended for immersion[12].
Polyvinyl Chloride (PVC) Fair Can be effective, but performance varies. Not recommended for use with many solvents and may be less durable than rubber-based gloves[12][13].
Natural Rubber (Latex) Poor Offers poor protection against many organic solvents, including DGBEA[12][14]. Should not be used.

Field-Proven Insight: Always consult the glove manufacturer's specific chemical resistance data for DGBEA. "Breakthrough time" is the key metric; it tells you how long you can wear the glove after initial contact before the chemical permeates the material. For any task involving more than incidental contact, double-gloving can provide an additional layer of safety.

  • Standard Laboratory Use: A clean, buttoned lab coat should be worn to protect against minor spills and contamination of personal clothing.

  • High-Risk Operations: When handling large quantities or in situations with a high potential for splashing, a chemically resistant apron or impervious coveralls are required[4].

In most laboratory settings, DGBEA should be handled within a certified chemical fume hood, which should provide adequate ventilation[3][15]. Respiratory protection is typically not required under these conditions. However, it becomes necessary when:

  • Engineering controls (like a fume hood) are not available or are malfunctioning.

  • A major spill has occurred outside of a containment area.

  • You are experiencing any respiratory irritation or discomfort[3].

In such cases, an approved air-purifying respirator equipped with an organic vapor cartridge is required[3]. All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit testing, in accordance with OSHA standards.

Procedural Discipline: Donning, Doffing, and Disposal

The protection afforded by PPE is only as good as the procedure used to wear and remove it. Improper removal can lead to exposure from contaminated equipment.

  • Donning (Putting On):

    • Lab Coat/Apron: Put on your lab coat or other body protection first.

    • Respirator (if required): Perform a seal check.

    • Eye/Face Protection: Put on safety goggles and/or a face shield.

    • Gloves: Put on gloves last. Ensure the glove cuffs go over the sleeves of your lab coat.

  • Doffing (Taking Off): This sequence is critical to prevent self-contamination.

    • Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff, turning it inside out. Slide the fingers of your now-bare hand under the cuff of the remaining glove and peel it off without touching the exterior.

    • Face Shield/Goggles: Remove by handling the head strap, not the front.

    • Lab Coat/Apron: Remove by folding it inward, keeping the contaminated exterior away from your body.

    • Respirator (if worn): Remove last.

    • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE[15].

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE for any task involving this compound.

PPE_Selection_Workflow cluster_assessment 1. Task Assessment cluster_ppe 2. PPE Ensemble Selection cluster_action 3. Action & Disposal start Identify Task: Handling DGBEA quantity Quantity Handled? start->quantity splash Potential for Splash/Aerosol? quantity->splash < 1 Liter ppe_mod Moderate Risk PPE: - Safety Goggles & Face Shield - Lab Coat/Apron - Butyl/Neoprene Gloves quantity->ppe_mod > 1 Liter ventilation Adequate Ventilation? (e.g., Fume Hood) splash->ventilation No splash->ppe_mod Yes ppe_min Minimum PPE: - Safety Goggles - Lab Coat - Nitrile/Neoprene Gloves (Short Duration) ventilation->ppe_min Yes ppe_high High Risk / Emergency PPE: - Goggles & Face Shield - Chemical Apron/Suit - Butyl Rubber Gloves - Organic Vapor Respirator ventilation->ppe_high No procedure Follow Donning/ Doffing Procedure ppe_min->procedure ppe_mod->procedure ppe_high->procedure disposal Dispose of used PPE as Hazardous Waste procedure->disposal

Caption: Decision workflow for selecting appropriate PPE when handling DGBEA.

Spill Management and Disposal Plan

All PPE worn during the handling of DGBEA, especially during spill cleanup, must be considered contaminated.

  • Collection: Place all used disposable PPE (gloves, aprons) in a designated, sealed, and clearly labeled hazardous waste container[9]. Do not discard it in the regular trash.

  • Decontamination: Reusable items like face shields and goggles should be decontaminated according to your institution's standard procedures before being stored for reuse.

  • Disposal: The collected hazardous waste must be managed and disposed of in accordance with all local, state, and federal environmental regulations[13]. Consult your institution's Environmental Health and Safety (EH&S) department for specific guidance.

By understanding the specific hazards of this compound and rigorously applying these PPE protocols, you can ensure a safe and productive research environment. Your safety is paramount, and it begins with informed, deliberate action.

References

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